molecular formula C12H19BrO6 B1313540 Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS No. 71170-82-6

Triethyl 3-bromopropane-1,1,1-tricarboxylate

Cat. No.: B1313540
CAS No.: 71170-82-6
M. Wt: 339.18 g/mol
InChI Key: VIMWZZMUASPQPL-UHFFFAOYSA-N
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Description

Triethyl 3-bromopropane-1,1,1-tricarboxylate is a useful research compound. Its molecular formula is C12H19BrO6 and its molecular weight is 339.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

triethyl 3-bromopropane-1,1,1-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO6/c1-4-17-9(14)12(7-8-13,10(15)18-5-2)11(16)19-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMWZZMUASPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446621
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
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Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71170-82-6
Record name 1,1,1-Triethyl 3-bromo-1,1,1-propanetricarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
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Record name TRIETHYL 3-BROMOPROPANE-1,1,1-TRICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q6455G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS 71170-82-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Triethyl 3-bromopropane-1,1,1-tricarboxylate (CAS 71170-82-6): Synthesis, Reactivity, and Applications

Abstract

This compound, hereafter referred to as TBTC, is a highly functionalized chemical intermediate pivotal to modern organic synthesis. With the CAS number 71170-82-6, this compound is distinguished by a molecular structure featuring a reactive bromine atom and three ethyl ester groups, rendering it an exceptionally versatile building block. This guide provides a comprehensive technical overview of TBTC, including a comparative analysis of its synthetic routes, an exploration of its core reactivity, and a detailed examination of its critical role in pharmaceutical manufacturing, most notably as a key side-chain intermediate in the synthesis of the antiviral drug Famciclovir.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important molecule.

Core Properties and Identification

TBTC is a high-purity organic compound typically supplied as a liquid ranging from light yellow to brown.[2] Its structure combines the nucleophilic substitution potential of an alkyl bromide with the diverse reactivity of a tri-ester, making it a valuable precursor for complex molecular architectures.[4] Proper identification and understanding of its physical properties are crucial for its effective use in a laboratory or industrial setting.

Table 1: Chemical and Physical Properties of TBTC

PropertyValueSource(s)
CAS Number 71170-82-6[5]
Molecular Formula C₁₂H₁₉BrO₆[5]
Molecular Weight 339.18 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms Ethyl 3-bromopropane-1,1,1-tricarboxylate, triethyl (2-bromoethyl)methanetricarboxylate[2][5]
Appearance Light yellow to brown liquid[2]
Boiling Point 358.5 °C at 760 mmHg (Predicted)[2][6]
Density 1.355 g/cm³ (Predicted)[2][6]
Storage Conditions 2-8°C, sealed in a dry environment[6]

Synthesis of TBTC: A Comparative Analysis

The synthesis of TBTC is fundamentally an alkylation reaction of triethyl methanetricarboxylate. The evolution of this process from a classical two-step laboratory procedure to a streamlined one-pot industrial method highlights significant advancements in process chemistry aimed at improving yield, safety, and efficiency.

Historical Two-Step Protocol

The traditional synthesis of TBTC, as documented in the Journal of Organic Chemistry, involves a two-stage process.[7][8][9] First, triethyl methanetricarboxylate is deprotonated using a strong base, sodium ethoxide, to form the sodiotriethylmethane tricarboxylate intermediate. This salt is then isolated before being reacted with 1,2-dibromoethane in a second step to yield TBTC.

The primary drawback of this method, particularly for industrial-scale production, is its two-stage nature, which requires the isolation of a solid intermediate.[8] Furthermore, the use of the highly reactive sodium ethoxide base can lead to side reactions, and the overall yield from the starting material is approximately 76%.[9]

A Triethyl Methanetricarboxylate + Sodium Ethoxide B Isolation of Sodiated Intermediate A->B Step 1: Deprotonation C Reaction with 1,2-Dibromoethane B->C Step 2: Alkylation D TBTC Product (Overall Yield: ~76%) C->D

Diagram 1: Workflow of the historical two-step synthesis of TBTC.
Modern One-Pot Industrial Synthesis

To overcome the limitations of the classical method, an improved one-pot process was developed and patented.[7][8][9] This method avoids the need to isolate any intermediates and utilizes a milder, safer inorganic base in place of sodium ethoxide.[8] The reaction is performed by combining triethyl methanetricarboxylate and 1,2-dibromoethane in the presence of an inorganic base, with potassium carbonate being particularly preferred.[7]

The choice of solvent is critical to the success of this reaction. Dimethylformamide (DMF), a dipolar aprotic solvent, is favored as it effectively promotes Sₙ2 reactions.[9] Yields are often enhanced by using DMF in a mixture with co-solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or tetrahydrofuran (THF).[7] This optimized process consistently achieves yields of 84% to over 90%, making it far more suitable for industrial manufacturing.[8]

cluster_reactants Reactants & Reagents cluster_process One-Pot Reaction (50-80°C) TMT Triethyl Methanetricarboxylate Deprotonation In-situ Deprotonation of TMT by K₂CO₃ TMT->Deprotonation DBE 1,2-Dibromoethane Attack Nucleophilic Attack on 1,2-Dibromoethane DBE->Attack Base K₂CO₃ (Inorganic Base) Base->Deprotonation Deprotonation->Attack Forms Carbanion Product TBTC Product (Yield > 90%) Attack->Product

Diagram 2: Logical workflow of the modern one-pot TBTC synthesis.
Detailed Experimental Protocol: One-Pot Synthesis of TBTC

The following protocol is a representative procedure derived from the principles outlined in European Patent EP 0779267 A1.[8]

  • Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the inorganic base (e.g., 1.1 to 1.6 molar equivalents of fine-grade potassium carbonate) and the solvent system (e.g., DMF, optionally with a co-solvent like ethyl acetate).

  • Addition of Reactants: Add triethyl methanetricarboxylate (1.0 molar equivalent) to the suspension of the base in the solvent. It is advantageous to allow this mixture to stir for a period (e.g., 30 minutes to 2 hours) to facilitate the initial reaction between the substrate and the base.[9]

  • Alkylation: Add 1,2-dibromoethane (2.0 to 2.5 molar equivalents) to the reaction mixture.[9] The addition can be done simultaneously with the triethyl methanetricarboxylate or consecutively.

  • Reaction: Heat the mixture to a temperature within the range of 50 to 80°C. Maintain this temperature for a total reaction time of 5 to 25 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Work-up: Upon completion, cool the mixture. Remove the inorganic salts by filtration or by washing with water.

  • Isolation: Remove the solvent(s) from the filtrate by distillation under reduced pressure. The resulting crude oil, containing the TBTC product, can be further purified by distillation if necessary to achieve the desired purity.

Table 2: Comparison of TBTC Synthesis Methodologies

FeatureHistorical Two-Step ProtocolModern One-Pot Industrial Protocol
Primary Base Sodium EthoxidePotassium Carbonate (or other inorganic base)
Number of Steps Two (with intermediate isolation)One (in-situ)
Solvent(s) EthanolDMF, often with co-solvents (EtOAc, THF)
Overall Yield ~76%>84%, often >90%
Advantages Established laboratory methodHigh yield, process efficiency, milder base
Disadvantages Lower yield, requires isolation, uses hazardous baseRequires specific solvent systems

Chemical Reactivity and Synthetic Utility

The synthetic versatility of TBTC stems from its dual reactivity profile. The molecule contains both an electrophilic carbon atom attached to the bromine and three ester functionalities that can undergo various transformations.

Nucleophilic Substitution

The bromine atom serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide array of functional groups, positioning TBTC as an ideal starting material for constructing more complex carbon skeletons.[4] This reactivity is the cornerstone of its application in multi-step syntheses.

Gateway to Cyclopropane Derivatives

The structural motif of TBTC is closely related to substrates used in the synthesis of cyclopropane rings. A classic example is the reaction of diethyl malonate with 1,2-dibromoethane under basic conditions, which proceeds through an initial alkylation followed by an intramolecular Sₙ2 reaction to form the three-membered ring.[10][11] While TBTC is the product of the first alkylation, it can be envisioned as a precursor for cyclopropane-1,1,1-tricarboxylic acid derivatives in subsequent synthetic steps. The formation of cyclopropane rings is a valuable transformation in organic synthesis, providing access to strained ring systems present in many natural products and pharmaceuticals.[12][13]

cluster_reaction Formation of a Cyclopropane Ring (Illustrative Example) start Diethyl Malonate + 1,2-Dibromoethane intermediate Initially Alkylated Intermediate (Analogous to TBTC structure) start->intermediate 1. Base (e.g., NaOEt) 2. Alkylation (Sₙ2) product Diethyl Cyclopropane- 1,1-dicarboxylate intermediate->product Intramolecular Sₙ2 Attack

Diagram 3: Illustrative pathway for cyclopropane synthesis, a key reaction type related to TBTC's structure.
Ester Group Manipulations

The three ethyl ester groups on TBTC provide additional handles for chemical modification. They can undergo:

  • Hydrolysis: Conversion to carboxylic acids using aqueous acid or base.

  • Transesterification: Exchange of the ethyl groups for other alkyl or aryl groups.

  • Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride.

This multi-faceted reactivity allows chemists to tailor the molecule precisely to fit the structural requirements of a larger synthetic target.

Critical Applications in Drug Development

The most prominent industrial application of TBTC is as a pharmaceutical intermediate.[1][6] Its structural features are perfectly suited for building specific side chains required in complex active pharmaceutical ingredients (APIs).

The Famciclovir Case Study

TBTC is an essential building block—specifically, the side chain—in the synthesis of Famciclovir.[1][2] Famciclovir is an important antiviral drug, an oral prodrug of penciclovir, used for the treatment of shingles and herpes simplex virus infections.[1]

In the synthesis of Famciclovir, the precise molecular structure of TBTC is leveraged to construct a key portion of the final drug molecule. The purity of the TBTC intermediate is of paramount importance; any impurities can lead to unwanted side reactions, resulting in a contaminated final product or significantly lower yields.[3] Therefore, securing a reliable source of high-purity TBTC is a critical step for pharmaceutical manufacturers.[3][4]

Diagram 4: Simplified workflow illustrating the crucial role of TBTC in the Famciclovir synthesis pathway.
Broader Synthetic Potential

Beyond its role in producing Famciclovir, TBTC is utilized in the synthesis of other novel drug molecules and specialty chemicals.[4] Its ability to serve as a scaffold for constructing complex organic frameworks makes it a valuable tool for innovation in materials science, where it can be used to create advanced polymers or performance additives with specific optical or electronic properties.[4]

Safety, Handling, and Storage

While detailed toxicological data for TBTC is not extensively documented, standard laboratory precautions for handling chemical intermediates should be strictly followed.[14]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance. Operations should be carried out in a well-ventilated area or a fume hood. Contaminated clothing should be removed and washed before reuse. Always wash hands thoroughly after handling.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and consult a physician.

    • Skin: Wash immediately with soap and plenty of water.

    • Ingestion: Wash out the mouth with water if the person is conscious and seek medical attention.

    • Inhalation: Move the person to fresh air.[14]

  • Storage: TBTC should be stored in a cool, dry place, typically between 2-8°C. The container should be kept tightly sealed to prevent moisture contamination and degradation.[6]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is firmly established in both academic research and industrial manufacturing. The development of an efficient, high-yield, one-pot synthesis has made it readily accessible for large-scale applications. Its dual reactivity profile, enabling both nucleophilic substitution and ester manipulations, provides chemists with a robust tool for constructing complex molecules. The indispensable role of TBTC in the production of the antiviral drug Famciclovir underscores its significance in the pharmaceutical industry, where purity, reliability, and a deep understanding of its chemical properties are essential for developing life-saving medicines.

References

  • Key Applications of this compound in Chemical Synthesis. (n.d.). Vertex AI Search.
  • This compound | 71170-82-6. (2025). ChemicalBook.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (n.d.). European Patent Office.
  • . (n.d.). Home Sunshine Pharma.
  • This compound | 71170-82-6. (n.d.). Sigma-Aldrich.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (n.d.). European Patent Office - EP 0 779 267 A1.
  • The Significance of High Purity this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C12H19BrO6 | CID 10871494. (n.d.). PubChem.
  • This compound CAS NO.71170-82-6. (n.d.). Lizhuo.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (n.d.). Google Patents.
  • Safety Data Sheet. (2020). CymitQuimica.
  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • 22.7: Alkylation of Enolate Ions. (2025). Chemistry LibreTexts.
  • 26. Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor.

Sources

An In-depth Technical Guide to the Physical Properties of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 3-bromopropane-1,1,1-tricarboxylate, identified by its CAS number 71170-82-6, is a versatile intermediate in organic synthesis, notably utilized in the pharmaceutical industry.[1][2] Its trifunctional nature, featuring a reactive bromine atom and three ester moieties, makes it a valuable building block for the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of resulting products. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside methodologies for their determination and contextual insights derived from the chemistry of related compounds.

Molecular and Chemical Identity

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

IdentifierValueSource
CAS Number 71170-82-6[1]
Molecular Formula C₁₂H₁₉BrO₆[3]
Molecular Weight 339.18 g/mol [3][4]
IUPAC Name This compound
Synonyms Ethyl 3-bromopropane-1,1,1-tricarboxylate, 3-Bromopropane-1,1,1-tricarboxylic acid triethyl ester[1]

Physicochemical Properties

The physical state and bulk properties of a chemical are critical for its practical application in a laboratory or industrial setting.

Appearance and Odor

This compound is typically described as a light yellow to brown liquid at room temperature.[1] While specific information on its odor is not widely reported, esters are generally known for their characteristic fruity smells. However, given the presence of a bromine atom and the compound's relatively high molecular weight, it is advisable to handle it in a well-ventilated area.

Boiling Point

The boiling point is a key indicator of a substance's volatility and is crucial for purification by distillation.

  • Reported Boiling Point: 358.5 °C at 760 mmHg[1][4]

This relatively high boiling point is consistent with its molecular weight and the presence of polar ester groups which contribute to intermolecular dipole-dipole interactions.

Melting Point

The melting point of this compound is not consistently reported in available literature, with many sources citing "N/A".[5] This suggests that its melting point is below ambient temperature, consistent with its description as a liquid. For a compound of this nature, a low melting point is expected.

Density

The density of this compound has been reported with good agreement across sources.

  • Reported Density: 1.355 g/cm³[1]

This value is significantly greater than that of water, which has implications for its behavior in biphasic systems.

Refractive Index
Solubility

Qualitative descriptions indicate that this compound is soluble in various organic solvents.[4] This is a critical property for its use in chemical reactions, as the choice of solvent can significantly influence reaction rates and outcomes.

While quantitative solubility data is not widely published, its miscibility would be expected in common organic solvents such as:

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Esters (e.g., ethyl acetate)

  • Halogenated hydrocarbons (e.g., dichloromethane, chloroform)

  • Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide)

Conversely, due to its significant non-polar hydrocarbon content and the absence of functional groups capable of extensive hydrogen bonding with water, it is expected to have very low solubility in water.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Ethyl Ester Protons:

    • A triplet corresponding to the methyl protons (-CH₃) is expected in the upfield region (around 1.2-1.4 ppm).

    • A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl groups is expected further downfield (around 4.1-4.3 ppm) due to the deshielding effect of the adjacent oxygen atom.

  • Propane Backbone Protons:

    • A triplet corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br) is predicted to be the most downfield of the backbone protons (likely in the range of 3.5-3.7 ppm).

    • A triplet corresponding to the other methylene protons (-C(COOEt)₂-CH₂-) is expected to be further upfield (around 2.4-2.6 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework.

  • Carbonyl Carbons: The three equivalent ester carbonyl carbons are expected to resonate in the downfield region, typically around 168-172 ppm.

  • Ethyl Ester Carbons:

    • The methylene carbons (-OCH₂-) are anticipated to appear around 61-63 ppm.

    • The methyl carbons (-CH₃) would be found in the upfield region, around 13-15 ppm.

  • Propane Backbone Carbons:

    • The quaternary carbon atom bonded to the three ester groups is expected around 55-60 ppm.

    • The methylene carbon adjacent to the bromine atom (-CH₂Br) would likely be in the range of 30-35 ppm.

    • The other methylene carbon (-C(COOEt)₂-CH₂-) is predicted to be in a similar region, around 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. The presence of three ester groups would likely result in a very intense peak.

  • C-O Stretch: Absorption bands corresponding to the C-O single bond stretching of the ester groups are anticipated in the range of 1000-1300 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and propane moieties are expected just below 3000 cm⁻¹ (typically in the 2850-2980 cm⁻¹ range).

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Methodologies for Physical Property Determination

For researchers who need to verify or determine the physical properties of a sample of this compound, the following standard experimental protocols are recommended.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation & Purity cluster_1 Property Measurement cluster_2 Spectroscopic Analysis Purity Purity Assessment (GC/HPLC, NMR) Drying Drying (e.g., over MgSO₄) Purity->Drying BoilingPoint Boiling Point Determination (Distillation) Drying->BoilingPoint MeltingPoint Melting Point Determination (Capillary Method) Drying->MeltingPoint Density Density Measurement (Pycnometer/Digital Densimeter) Drying->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Drying->RefractiveIndex Solubility Solubility Testing (Visual Inspection at various concentrations) Drying->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR IR IR Spectroscopy (FTIR) Drying->IR Data_Analysis Data Analysis & Documentation BoilingPoint->Data_Analysis MeltingPoint->Data_Analysis Density->Data_Analysis RefractiveIndex->Data_Analysis Solubility->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Sources

Triethyl 3-bromopropane-1,1,1-tricarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Triethyl 3-bromopropane-1,1,1-tricarboxylate: Synthesis, Properties, and Applications in Drug Development

Introduction

This compound is a highly functionalized organic compound that serves as a pivotal building block in modern chemical synthesis.[1] Its unique molecular architecture, featuring a reactive bromine atom and three ester groups on a propane framework, endows it with exceptional versatility.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and critical applications, with a particular focus on its role as a key pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of this compound is essential for leveraging its synthetic potential in the creation of complex active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is directly linked to its distinct physicochemical properties. Its molecular structure is the foundation of its reactivity, featuring two key reactive centers: the alkyl bromide, which is an excellent electrophile, and the three ethyl ester groups, which can undergo a variety of transformations.

The bromine atom serves as an effective leaving group, making the molecule susceptible to nucleophilic substitution reactions.[1] This allows for the straightforward introduction of a wide range of functional groups. Concurrently, the triester moiety can be manipulated through reactions such as hydrolysis, transesterification, or reduction, providing a secondary avenue for molecular elaboration.[1]

A summary of its core quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉BrO₆[3][4][5]
Molecular Weight 339.18 g/mol [3][6][7]
CAS Number 71170-82-6[4][6][8]
Appearance Pale yellow to light brown liquid[4][9]
Boiling Point 358.5 °C (predicted)[4][6]
Density 1.355 g/cm³ (predicted)[4]
Synonyms Triethyl 3-bromo-1,1,1-propanetricarboxylate, Ethyl 4-bromo-2,2-dicarbethoxybutanoate[3][5]

Synthesis and Mechanistic Insights

The industrial-scale synthesis of this compound (TBTC) has been optimized to improve yield and avoid the use of hazardous reagents. The most effective contemporary method involves the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane.[10][11]

This process supersedes an older, two-stage method that required the isolation of a sodiotriethylmethane tricarboxylate intermediate and used sodium ethoxide, a highly reactive reagent.[11][12] The modern approach is a more streamlined process that provides higher overall yields, often exceeding 90%.[12]

The reaction proceeds via the deprotonation of the acidic α-carbon of triethyl methanetricarboxylate by an inorganic base, typically potassium carbonate, to form a carbanion.[10] This nucleophilic carbanion then attacks one of the bromine-bearing carbons of 1,2-dibromoethane in a nucleophilic substitution reaction, displacing a bromide ion and forming the C-C bond to yield the final product. The use of a solvent mixture, such as dimethylformamide (DMF) with a co-solvent like methyl tertiary-butyl ether (MTBE), has been shown to enhance reaction yields.[10]

cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification A Triethyl Methanetricarboxylate F Add Triethyl Methanetricarboxylate to form Carbanion A->F B 1,2-Dibromoethane G Add 1,2-Dibromoethane for Alkylation (Stir at 60°C for ~6 hours) B->G C Potassium Carbonate (Base) E Mix Base and Solvents C->E D DMF / MTBE (Solvent) D->E E->F F->G H Cool Reaction Mixture G->H I Filter to Remove Inorganic Salts H->I J Remove Solvents by Distillation I->J K Final Product Distillation J->K L This compound (Final Product, >90% Yield) K->L

General workflow for the synthesis of TBTC.
Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established industrial processes.[10][12]

  • Reactor Setup : To a suitable reaction vessel, add 700 mL of dimethylformamide (DMF) and 700 mL of methyl tertiary-butyl ether (MTBE).

  • Base Addition : Add 578.8 g (4.19 moles) of fine-grade potassium carbonate to the solvent mixture with stirring.

  • Reagent Addition : Heat the stirred mixture to 50°C and add 848.8 g (3.49 moles) of triethyl methanetricarboxylate in one portion.

  • Exotherm Control : Allow the temperature to rise to 65°C before cooling it back down to 50°C over a period of one hour.

  • Alkylation : Heat the mixture to 60°C and add 1312 g of 1,2-dibromoethane.

  • Reaction Monitoring : Maintain the reaction mixture at 60°C with stirring for approximately 6 hours. The reaction progress should be monitored by gas chromatography until completion.

  • Workup : After cooling, remove the inorganic salts by filtration.

  • Isolation : Remove the solvents from the filtrate by distillation to yield the crude product as an oil.

  • Purification : Purify the crude product by distillation to obtain this compound with a purity of >97%.

Core Applications in Research and Drug Development

The primary value of this compound lies in its application as a high-value intermediate in the pharmaceutical sector.[1][8]

Keystone Intermediate in Famciclovir Synthesis

The most prominent application of this compound is as a crucial "side chain" intermediate in the synthesis of Famciclovir.[2][8][9] Famciclovir is an antiviral prodrug that is converted in vivo to the active agent, penciclovir, which is effective against herpes viruses.[8]

The molecular structure of the tricarboxylate is essential for constructing the acyclic side chain of the final drug molecule. Given the stringent quality requirements in pharmaceutical manufacturing, the purity of this intermediate is paramount. High-purity (typically ≥99%) this compound is required to prevent the formation of impurities that could compromise the efficacy and safety of the final API or lead to significantly reduced yields.[2] Pharmaceutical manufacturers must therefore source this intermediate from suppliers with robust quality control systems.[2]

A Triethyl 3-bromopropane- 1,1,1-tricarboxylate (Key Side Chain Intermediate) C Multi-Step Chemical Synthesis A->C B Other Precursors (Purine Core) B->C D Famciclovir (Antiviral Prodrug API) C->D E In Vivo Conversion D->E Metabolism F Penciclovir (Active Antiviral Agent) E->F

Role of TBTC in the synthesis pathway of Famciclovir.
Versatility in Broader Organic Synthesis

Beyond its main role in Famciclovir synthesis, this compound is a versatile building block for constructing complex molecular architectures.[1] Its dual reactivity profile allows for sequential or orthogonal chemical modifications, making it a valuable tool for medicinal chemists and researchers in material science. It is also utilized in the production of specialty chemicals, including advanced polymers and performance additives, where tailored molecular properties are required.[1]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate, particularly in the pharmaceutical industry. The optimized, high-yield synthesis process has solidified its role as the cornerstone for the production of the antiviral drug Famciclovir. For scientists and drug development professionals, this molecule represents a reliable and adaptable tool for building the complex organic structures that drive therapeutic innovation.

References

  • PubChem. This compound | C12H19BrO6. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Procurement of this compound. [Link]

  • LIZHUO. This compound CAS NO.71170-82-6. [Link]

  • Pharmaffiliates. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of High Purity this compound in Pharmaceutical Synthesis. [Link]

  • Pharmaffiliates. This compound (BSC). [Link]

  • PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • European Patent Office. EP 0 779 267 A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. [Link]

  • Google Patents.
  • Home Sunshine Pharma. This compound CAS 71170-82-6. [Link]

Sources

A Spectroscopic Guide to Triethyl 3-bromopropane-1,1,1-tricarboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 3-bromopropane-1,1,1-tricarboxylate, a highly functionalized organic compound with the chemical formula C₁₂H₁₉BrO₆ and a molecular weight of 339.18 g/mol , plays a critical role as a versatile building block in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of antiviral drugs, most notably Famciclovir.[3][4] Famciclovir is an effective antiviral agent used to treat various herpes virus infections.[3] The precise molecular architecture of this compound, featuring a bromine atom and three ester groups, allows for a range of chemical modifications, making it an invaluable precursor for complex molecular targets.[5]

This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control during synthesis and subsequent chemical transformations. While publicly available, comprehensive spectral data for this compound is scarce, this guide synthesizes available information and provides predicted data to offer a complete analytical profile.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, as depicted below, is central to understanding its spectroscopic characteristics. The molecule possesses a quaternary carbon atom bonded to three ethoxycarbonyl (-COOCH₂CH₃) groups and a bromoethyl (-CH₂CH₂Br) chain. This arrangement gives rise to distinct signals in its NMR spectra and characteristic absorption bands and fragmentation patterns in its IR and mass spectra, respectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide crucial information about its proton and carbon environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl groups of the three ester moieties and the two methylene groups of the bromoethyl chain.

Experimental Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.17Quartet6H-OCH₂ CH₃
3.42Multiplet2H-CH₂CH₂ Br
2.53Multiplet2H-CH₂ CH₂Br
1.23Triplet9H-OCH₂CH₃

Source: University of Glasgow Theses Digitisation Project[6]

Interpretation:

  • The quartet at approximately 4.17 ppm corresponds to the six methylene protons of the three equivalent ethyl ester groups. The splitting into a quartet is due to the coupling with the adjacent methyl protons.

  • The triplet at around 1.23 ppm represents the nine methyl protons of the three equivalent ethyl ester groups, coupled with the adjacent methylene protons.

  • The two multiplets at approximately 3.42 ppm and 2.53 ppm are assigned to the two methylene groups of the bromoethyl side chain. The downfield shift of the methylene group at 3.42 ppm is attributed to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~168C =O (Ester)
~62-OCH₂ CH₃
~55Quaternary C
~35-CH₂ CH₂Br
~30-CH₂CH₂ Br
~14-OCH₂CH₃

Rationale for Prediction:

The chemical shifts are estimated based on standard values for esters, alkyl halides, and quaternary carbons. The carbonyl carbons of the ester groups are expected to appear significantly downfield, around 168 ppm. The methylene carbons of the ethyl groups and the bromoethyl chain will have distinct signals, with the carbon attached to the bromine atom being more deshielded. The quaternary carbon will have a characteristic chemical shift in the aliphatic region, and the methyl carbons of the ethyl groups will appear furthest upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the carbonyl groups of the three ester functionalities.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~2980-2850Medium-StrongC-H stretch (aliphatic)
~1740Strong, SharpC=O stretch (ester)
~1250-1000StrongC-O stretch (ester)
~650Medium-StrongC-Br stretch

Interpretation:

The most prominent feature in the IR spectrum will be the intense, sharp peak around 1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester groups. The aliphatic C-H stretching vibrations will appear in the 2980-2850 cm⁻¹ region. The C-O stretching vibrations of the ester linkages will give rise to strong bands in the fingerprint region, between 1250 and 1000 cm⁻¹. Finally, the presence of the bromine atom should be indicated by a C-Br stretching band at approximately 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data:

m/zInterpretation
338/340Molecular ion peak [M]⁺ (presence of Br isotopes)
293/295[M - OCH₂CH₃]⁺
265/267[M - COOCH₂CH₃]⁺
259[M - Br]⁺
159[C(COOCH₂CH₃)₂]⁺

Interpretation of Fragmentation Pattern:

The mass spectrum should exhibit a molecular ion peak at m/z 338 and 340, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethoxycarbonyl group (-COOCH₂CH₃). Another likely fragmentation is the cleavage of the C-Br bond, resulting in a fragment at m/z 259.

Mass Spectrometry Fragmentation M [M]⁺ m/z 338/340 F1 [M - OCH₂CH₃]⁺ m/z 293/295 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 265/267 M->F2 - COOCH₂CH₃ F3 [M - Br]⁺ m/z 259 M->F3 - Br

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

To ensure the accurate and reliable acquisition of spectroscopic data for this compound, the following general experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis: Record the mass spectrum and identify the molecular ion and major fragment peaks.

Conclusion

This technical guide provides a detailed overview of the spectroscopic properties of this compound. The presented ¹H NMR data, along with the predicted ¹³C NMR, IR, and MS data, serve as a valuable reference for scientists and researchers involved in the synthesis and utilization of this important pharmaceutical intermediate. The provided experimental protocols offer a standardized approach for the characterization of this compound, ensuring data quality and consistency. A comprehensive understanding of its spectroscopic signature is essential for guaranteeing the purity and identity of this compound, which is a critical factor in the production of high-quality active pharmaceutical ingredients like Famciclovir.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of High Purity this compound in Pharmaceutical Synthesis. Available from: [Link]

  • Wang, R. (2024). Synthesis Process Improvement of Famciclovir Drug Substance. Journal of Innovative Materials in Structural Science, 2(1), 56-60. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • University of Glasgow. Theses Digitisation: This is a digitised version of the original print thesis. Available from: [Link]

  • PharmaCompass. This compound. Available from: [Link]

  • ResearchGate. A New Method to Synthesize Famciclovir. Available from: [Link]

  • Google Patents. CN102924455A - Synthetic method of famciclovir intermediate.
  • Google Patents. CN101233134B - Preparation of famciclovir and other purine derivatives.
  • UCL Discovery. Synthesis and Host-Guest Chemistry of Organic Polycations. Available from: [Link]

  • Loba Chemie. Loba Chemie Product Catalogue 2025-26. Available from: [Link]

  • Publikationsserver der Universität Regensburg. Mild oxidative Csp3-H bond functionalization applied for the synthesis, ring expansion and derivatization of heterocycles. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. Available from: [Link]

  • Lizhuo. This compound CAS NO.71170-82-6. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Recyclable and reusable K2PtCl4/Xphos-SO3Na/PEG-400/ H2O system for highly regio- and stereoselective hydrosilylation of terminal alkynes. Available from: [Link]

  • Google Patents. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • SpectraBase. Methanetricarboxylic acid triethyl ester - Optional[13C NMR] - Spectrum. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Reactivity of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 3-bromopropane-1,1,1-tricarboxylate is a highly functionalized and versatile synthetic building block pivotal in modern organic chemistry.[1] Its unique structure, featuring a reactive bromo-alkyl chain appended to a methanetricarboxylate core, offers a dual-reactivity profile that chemists can exploit for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core reactivity principles, key reaction classes, and applications, particularly in the synthesis of pharmaceutical intermediates. We will explore the causality behind experimental choices, provide validated protocols, and present data to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction: A Profile of a Versatile Building Block

This compound, often abbreviated as TBTC, is a clear, light yellow to brown liquid with the chemical formula C₁₂H₁₉BrO₆ and a molecular weight of 339.18 g/mol .[2][3][4] Its strategic importance stems from its constitution: a three-carbon chain functionalized with a terminal bromine atom and a geminal tri-ester group. This arrangement creates two distinct sites for chemical modification:

  • An Electrophilic Center: The carbon atom bearing the bromine is susceptible to nucleophilic attack, making it an excellent substrate for S N 2 reactions.

  • An Acidic α-Proton: The proton on the carbon atom adjacent to the three electron-withdrawing carboxyl groups is highly acidic, allowing for easy formation of a stabilized enolate.

This dual reactivity makes TBTC an ideal precursor for synthesizing a wide array of carbocyclic and heterocyclic systems, and it has found significant use as an intermediate in the preparation of purine derivatives and other pharmaceutically active compounds.[1][5] Notably, it is a crucial side chain intermediate in the synthesis of the antiviral drug Famciclovir, an oral prodrug of Penciclovir used to treat herpes simplex virus infections.[3][6][7]

Synthesis of the Reagent

The industrial-scale synthesis of TBTC is typically achieved through the alkylation of triethyl methanetricarboxylate. The classical approach involves a two-stage process: first, the formation of sodiotriethylmethane tricarboxylate using sodium ethoxide, followed by its reaction with 1,2-dibromoethane.[5][8][9] However, this method has drawbacks for large-scale production, including the need to isolate the solid sodium salt intermediate and the risk of side reactions caused by residual sodium ethoxide.[5]

A more efficient, one-pot process has been developed that avoids these issues.[5][8] This improved method involves reacting triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of a milder inorganic base, such as potassium carbonate, in a solvent mixture, often dimethylformamide (DMF) with a co-solvent like methyl tertiary-butyl ether (MTBE).[8][9] This process can achieve yields exceeding 90%.[5]

Expert Insight: The choice of potassium carbonate over a stronger base like sodium ethoxide is critical. K₂CO₃ is strong enough to deprotonate the acidic methine proton of the tricarboxylate but not so basic as to promote significant elimination (E2) side reactions with the 1,2-dibromoethane or the product. The use of a polar aprotic solvent like DMF is essential to solvate the potassium cation and increase the nucleophilicity of the resulting enolate.

Core Reactivity and Mechanistic Pathways

The utility of TBTC is rooted in its predictable and controllable reactivity at two key positions.

G TBTC This compound C_Br Electrophilic C-Br Bond TBTC->C_Br Site 1 C_H Acidic α-Proton TBTC->C_H Site 2 SN2_Reaction SN2 Substitution C_Br->SN2_Reaction Reacts with Nucleophile (Nu⁻) Enolate_Reaction Enolate Formation C_H->Enolate_Reaction Reacts with Base (B⁻) Product1 Alkylated Product (New C-Nu Bond) SN2_Reaction->Product1 Product2 Cyclized/Alkylated Product (New C-C/C-X Bond at α-position) Enolate_Reaction->Product2

Caption: Dual reactive sites of TBTC enabling distinct synthetic pathways.

The primary bromine atom serves as an excellent leaving group in S N 2 reactions. This allows for the direct introduction of a wide variety of nucleophiles, forming a new carbon-nucleophile bond.

Mechanism: R-Nu⁻ + Br-CH₂-CH₂-C(COOEt)₃ → R-Nu-CH₂-CH₂-C(COOEt)₃ + Br⁻

This pathway is fundamental to its role as a "side chain" intermediate, where the tricarboxylate moiety is attached to a larger molecular scaffold via a nucleophilic atom (e.g., a nitrogen on a purine ring).[7]

Causality in Experimental Design:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.

  • Nucleophile Strength: Strong, non-basic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) work exceptionally well. For weaker nucleophiles, heating may be required to increase the reaction rate.

The methine proton (α-proton) is flanked by three powerful electron-withdrawing ester groups, rendering it significantly acidic (pKa ≈ 11-13, similar to diethyl malonate).[10] Treatment with a suitable base quantitatively generates a highly stabilized carbanion (enolate).

Mechanism: B⁻ + H-C(COOEt)₃-R → BH + ⁻C(COOEt)₃-R (where R = -CH₂CH₂Br)

This enolate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions.[11][12]

Causality in Base Selection:

  • For Alkylation/Acylation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is ideal.[12] These bases irreversibly and completely convert the starting material to the enolate, preventing self-condensation or reaction of the enolate with unreacted starting material.[12]

  • For Cyclizations: Weaker bases like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) can be used, particularly in intramolecular reactions where the proximity of the reacting groups facilitates the reaction.[10]

A common and powerful application is the intramolecular alkylation to form cyclopropane derivatives. Treatment of TBTC with a base leads to the formation of the enolate, which then attacks the electrophilic carbon bearing the bromine in the same molecule.

G start TBTC enolate Enolate Intermediate start->enolate + Base (-HBr) transition SN2 Transition State enolate->transition Intramolecular Attack product Triethyl Cyclopropane-1,1,1-tricarboxylate transition->product

Caption: Mechanism for the base-mediated synthesis of a cyclopropane ring from TBTC.

Key Experimental Protocols

The following protocols are representative of the core reactivity of TBTC and are designed to be self-validating through clear procedural steps and expected outcomes.

This protocol demonstrates a classic nucleophilic substitution.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq, e.g., 3.39 g, 10 mmol) in 40 mL of anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq, 0.78 g, 12 mmol) to the solution.

    • Expertise Note: A slight excess of the nucleophile ensures the complete consumption of the starting bromide. Sodium azide is highly soluble in DMF.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Trustworthiness Check: The aqueous wash removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography if necessary.

This protocol showcases the enolate-mediated cyclization.

  • Reagent Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 100 mL of anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 0.44 g, 11 mmol).

    • Safety & Expertise: NaH is highly reactive and flammable. It must be handled under an inert atmosphere. The mineral oil can be washed away with dry hexanes if desired, but is often acceptable in the reaction.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq, 3.39 g, 10 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes.

    • Causality: Slow addition at low temperature controls the exothermic deprotonation and prevents side reactions. Hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates completion.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The product is often pure enough for subsequent steps, but can be distilled under high vacuum for higher purity.

G A 1. Reaction Setup (Solvent, Reagents) B 2. Reaction (Stirring, Heating, TLC) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Drying, Concentration) C->D E 5. Analysis (NMR, MS) D->E

Caption: A standard five-step workflow for synthesis using TBTC.

Data Summary: Representative Reactions

The following table summarizes typical reaction outcomes, demonstrating the versatility of TBTC.

Nucleophile/BaseReaction TypeSolventConditionsProductApprox. Yield
Sodium Azide (NaN₃)S N 2 SubstitutionDMF60 °C, 5hTriethyl azidopropane-1,1,1-tricarboxylate>90%
Potassium Cyanide (KCN)S N 2 SubstitutionDMSO80 °C, 8hTriethyl 4-cyanobutane-1,1,1-tricarboxylate~85%
Sodium Hydride (NaH)Intramolecular AlkylationTHFRT, 3hTriethyl cyclopropane-1,1,1-tricarboxylate>95%
DiethylamineS N 2 SubstitutionMeCNReflux, 12hTriethyl 3-(diethylamino)propane-1,1,1-tricarboxylate~70-80%

Conclusion

This compound is a powerful and adaptable reagent in organic synthesis. Its value lies in the predictable and distinct reactivity of its electrophilic alkyl bromide and its acidic α-proton. By carefully selecting bases, nucleophiles, and reaction conditions, chemists can leverage this molecule to construct complex carbocyclic and heterocyclic scaffolds efficiently. Its proven application in the synthesis of high-value pharmaceutical compounds like Famciclovir underscores its importance and guarantees its continued use in both academic research and industrial drug development.[6][7]

References

  • Vertex AI Search Result[1]

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Google Patents. [URL: https://patents.google.
  • This compound | 71170-82-6. ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?cas=71170-82-6]
  • EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Google Patents. [URL: https://patents.google.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - European Patent Office - EP 0 779 267 A1. [URL: https://patents.google.
  • The Significance of High Purity this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-significance-of-high-purity-triethyl-3-bromopropane-1-1-1-tricarboxylate-in-pharmaceutical-synthesis-158203.html]
  • This compound | CymitQuimica. [URL: https://www.cymitquimica.
  • This compound CAS 71170-82-6. Home Sunshine Pharma. [URL: https://www.homesunshinepharma.
  • Understanding the Properties and Procurement of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • This compound | C12H19BrO6. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10871494]
  • Enolate Chemistry. University of Bath. [URL: https://www.ch.
  • Enolates. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
  • This compound CAS NO.71170-82-6. Lizhuo Chemical. [URL: https://www.lzchems.
  • Alkylation of Enolate Ions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.

Sources

A Comprehensive Technical Guide to the Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the synthesis of triethyl 3-bromopropane-1,1,1-tricarboxylate, a pivotal intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and provides expert insights to ensure a successful and efficient synthesis.

Introduction: The Significance of a Versatile Building Block

This compound (TBTC) is a highly functionalized organic compound of significant interest in modern organic synthesis.[1] Its structure, featuring a reactive bromine atom and three ester functionalities, makes it an exceptionally versatile precursor for the construction of complex molecular architectures.[1] The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the ester groups can be readily transformed through hydrolysis, transesterification, or reduction.[1] This dual reactivity profile establishes TBTC as a valuable starting material for synthesizing a wide array of compounds, including purine derivatives and substituted malonate esters, which are crucial in the preparation of active pharmaceutical ingredients (APIs).[1][2]

Reaction Mechanism: A Tale of Two Synthetic Strategies

The synthesis of this compound from triethyl methanetricarboxylate is primarily achieved through two distinct methodologies: a traditional two-stage process and a more streamlined one-pot synthesis.

The Classical Two-Stage Approach: Deprotonation and Subsequent Alkylation

The established method for preparing TBTC involves a two-step sequence.[2][3] First, triethyl methanetricarboxylate is deprotonated by a strong base, typically sodium ethoxide, to form the corresponding sodiotriethylmethane tricarboxylate intermediate.[2][3] This salt is then isolated and subsequently reacted with 1,2-dibromoethane in a separate step to yield the desired product.[2][3] While this method can provide good yields, with the first stage yielding 83% and the second 91% for an overall yield of 76%, it presents challenges for industrial-scale production.[2][3] The need to isolate the intermediate complicates the workflow, and any residual sodium ethoxide can lead to undesirable side reactions, such as decarboxylation of the product.[2][3]

The Modern One-Pot Synthesis: Efficiency and Improved Yields

To circumvent the limitations of the two-stage process, a more efficient one-pot synthesis has been developed.[2][3] This approach involves the direct reaction of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of an inorganic base, such as potassium carbonate, in a suitable solvent system.[2][3] This method obviates the need for isolating the intermediate salt and avoids the use of highly reactive reagents like sodium ethoxide, leading to higher yields and fewer impurities.[2][3] The choice of solvent is critical, with mixtures of a dipolar aprotic solvent like N,N-dimethylformamide (DMF) and a co-solvent such as methyl tertiary-butyl ether (MTBE) or tetrahydrofuran (THF) proving particularly effective.[2]

The reaction proceeds via an SN2 mechanism where the enolate of triethyl methanetricarboxylate, formed in situ, acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane. The bromide ion is displaced, forming the carbon-carbon bond and yielding the final product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Triethyl\nmethanetricarboxylate Triethyl methanetricarboxylate Enolate Enolate Triethyl\nmethanetricarboxylate->Enolate Deprotonation 1,2-Dibromoethane 1,2-Dibromoethane This compound This compound Base (K2CO3) Base (K2CO3) Enolate->this compound SN2 Attack

Caption: Reaction mechanism for the one-pot synthesis of TBTC.

Experimental Protocol: A Step-by-Step Guide

The following protocol details the one-pot synthesis of this compound, a method favored for its efficiency and high yield.

Reagent and Solvent Data
CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
Triethyl methanetricarboxylate6279-86-3C₁₀H₁₆O₆232.23Liquid, bp 253 °C. Causes skin and serious eye irritation.[4]
1,2-Dibromoethane106-93-4C₂H₄Br₂187.86Liquid, bp 131-132 °C. Toxic if swallowed, in contact with skin, or if inhaled.[5][6] May cause cancer.[5][6]
Potassium Carbonate (fine grade)584-08-7K₂CO₃138.21Solid. Causes serious eye irritation.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Liquid, bp 153 °C. May damage the unborn child.
Methyl tertiary-butyl ether (MTBE)1634-04-4C₅H₁₂O88.15Liquid, bp 55.2 °C. Highly flammable liquid and vapor.
Synthesis Procedure
  • Reaction Setup: To a mixture of 700 mL of N,N-dimethylformamide and 700 mL of methyl tertiary-butyl ether, add 578.8 g (4.19 moles) of fine-grade potassium carbonate.[2]

  • Addition of Starting Material: Heat the stirred mixture to 50°C and add 848.8 g (3.49 moles) of triethyl methanetricarboxylate in one portion.[2] Allow the temperature to rise to 65°C and then cool it back to 50°C over one hour.[2]

  • Alkylation: Heat the mixture to 60°C and add 1312 g of 1,2-dibromoethane in one portion.[2]

  • Reaction Monitoring: Stir the mixture at 60°C for 6 hours.[2] The reaction progress can be monitored by gas chromatography to confirm the consumption of the starting material.[2]

  • Workup: Cool the mixture to ambient temperature and add 2800 mL of water.[2] Separate the organic phase.[2]

  • Extraction: Wash the aqueous phase with 700 mL of MTBE and combine the organic phases.[2]

  • Purification: Remove the solvents by distillation to yield the crude product as an oil.[2] Further purification can be achieved by vacuum distillation to obtain a high-purity product.[2] This procedure can yield up to 97% of the contained product before distillation, with a final yield of 84% of 97.6% pure material after distillation.[2]

For reactions on a smaller scale, a similar procedure can be followed using tetrahydrofuran as a solvent and a phase transfer catalyst like triethylbenzylammonium chloride to facilitate the reaction, which can achieve a yield of approximately 90.6%.[7]

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • 1,2-Dibromoethane: This substance is toxic and a suspected carcinogen.[5][6][8] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to avoid inhalation of vapors.[5]

  • Sodium Ethoxide (if used): This is a corrosive and flammable solid that reacts violently with water.[9][10][11] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from sources of ignition.[9][10][11]

  • Triethyl methanetricarboxylate: This compound can cause skin and eye irritation.[4] Standard laboratory safety precautions should be observed.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5][6][8][9][10][12][13][14][15][16][17][18][19]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the potassium carbonate is of a fine grade to maximize its surface area and reactivity. The reaction temperature and time can also be optimized.

  • Side Product Formation: The use of an excess of 1,2-dibromoethane is recommended to minimize the formation of dimeric byproducts where two molecules of triethyl methanetricarboxylate react with one molecule of 1,2-dibromoethane.

  • Purification Challenges: The final product has a high boiling point, making vacuum distillation the preferred method for purification.[20] Careful control of the vacuum and temperature is necessary to prevent decomposition.

Conclusion

The one-pot synthesis of this compound from triethyl methanetricarboxylate offers a significant improvement over the classical two-stage method, providing higher yields, a simpler workflow, and avoiding the use of hazardous reagents like sodium ethoxide. This makes it a more suitable and scalable process for both academic and industrial applications. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • Vertex AI Search. (n.d.).
  • Cole-Parmer. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Fisher Scientific. (2010).
  • ChemicalBook. (2025).
  • Agilent. (2024). 1,2-Dibromoethane Standard (1X1 mL)
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Sodium ethoxide, 21% w/w in ethanol.
  • ECHEMI. (n.d.).
  • ECHEMI. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS.
  • Safety d
  • ChemicalBook. (2025).
  • European Patent Office. (n.d.).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2018).
  • Chemical Synthesis. (n.d.).

Sources

role of Triethyl 3-bromopropane-1,1,1-tricarboxylate in Famciclovir synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Triethyl 3-bromopropane-1,1,1-tricarboxylate in the Synthesis of Famciclovir

Abstract

Famciclovir, a potent antiviral agent, is the prodrug of penciclovir, widely prescribed for the treatment of herpes virus infections.[1][2] Its synthesis is a multi-step process where the strategic construction of an acyclic side chain and its regioselective attachment to a purine core are of paramount importance. This technical guide delves into the pivotal role of this compound, a key starting material that dictates the architecture of the crucial side chain. We will explore the causality behind its selection, the mechanistic intricacies of its reactions, and the subsequent transformations that lead to the final active pharmaceutical ingredient. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this established synthetic route.

Introduction: The Famciclovir Molecule and its Synthetic Challenge

Famciclovir is an oral prodrug that, upon administration, undergoes rapid biotransformation to the active antiviral compound, penciclovir.[1][3][4] The therapeutic efficacy of penciclovir stems from its selective phosphorylation by viral thymidine kinase within infected cells, followed by conversion to penciclovir triphosphate.[2][4] This active metabolite then competitively inhibits viral DNA polymerase, effectively terminating viral replication.[2][3][4]

The chemical structure of Famciclovir is 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine.[1] The core synthetic challenge lies in the alkylation of the 2-aminopurine nucleus. Purine rings possess multiple nucleophilic nitrogen atoms, primarily at the N-7 and N-9 positions. For biological activity, the acyclic side chain must be attached at the N-9 position. Consequently, a primary objective of any viable synthesis is to maximize the formation of the N-9 isomer while minimizing the production of the undesired N-7 byproduct, which can be difficult to separate.[5][6] The selection of the alkylating agent is therefore critical not only for introducing the correct side-chain precursor but also for influencing this regioselectivity.

The Strategic Choice of this compound

The synthesis of Famciclovir commonly employs 2-amino-6-chloropurine as the purine starting material and this compound as the source of the acyclic side chain.[6][7][8] The choice of this tricarboxylate is a deliberate and strategic one for several reasons:

  • Side-Chain Scaffolding: It provides the necessary four-carbon backbone required for the final side chain.

  • Reactive Handle: The bromine atom serves as an excellent leaving group for the nucleophilic substitution reaction (alkylation) with the purine ring.

  • Latent Functionality: The three triethyl ester groups are not merely passive appendages. They serve as precursors to the diol (two -CH₂OH groups) functionality in a key intermediate. This is achieved through a controlled sequence of decarboxylation and reduction, which is a more manageable approach than starting with a highly functionalized and potentially unstable alkylating agent.

  • Influence on Regioselectivity: While not the sole factor, the steric bulk of the tricarboxylate group can influence the N-9 versus N-7 alkylation ratio, a critical parameter for the overall efficiency of the synthesis.[5]

The overall synthetic workflow is designed around the unique properties of this reagent, as detailed in the following sections.

The Core Synthesis Pathway: A Step-by-Step Mechanistic Analysis

The conversion of 2-amino-6-chloropurine and this compound into Famciclovir involves a sequence of five critical transformations.

Workflow Overview

Famciclovir_Synthesis A 2-Amino-6-chloropurine + This compound B Step 1: N-9 Alkylation A->B C Intermediate 1 (Tricarboxylate Adduct) B->C D Step 2: Decarboxylation C->D E Intermediate 2 (Dicarboxylate) D->E F Step 3: Reduction E->F G Intermediate 3 (Diol) F->G H Step 4: Acetylation G->H I Intermediate 4 (Diacetate - Cl-FMC) H->I J Step 5: Dechlorination I->J K Famciclovir J->K

Caption: High-level workflow of Famciclovir synthesis.

Step 1: N-9 Alkylation of the Purine Ring

This initial step forms the crucial carbon-nitrogen bond that attaches the side-chain precursor to the purine core.

  • Reaction: 2-amino-6-chloropurine is reacted with this compound.

  • Mechanism: This is a classic nucleophilic substitution reaction. The purine ring, deprotonated by a base, acts as the nucleophile, attacking the carbon atom bearing the bromine, which is the electrophilic center.

  • Causality & Field Insights:

    • Choice of Base and Solvent: Anhydrous potassium carbonate is a commonly used base, and dimethylformamide (DMF) is a typical solvent, facilitating the reaction by providing a polar aprotic medium.[6][8]

    • Regioselectivity Control: The reaction yields a mixture of the desired N-9 alkylated product and the N-7 isomer.[6] Optimizing the reaction temperature is critical; temperature changes significantly impact the N-9 to N-7 product ratio.[6] The goal is to establish conditions that thermodynamically or kinetically favor the N-9 product, which is essential for maximizing yield and simplifying downstream purification.

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Tricanboxylate Building Block

Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC) is a highly functionalized synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a primary alkyl bromide and a triester-substituted quaternary carbon, renders it a versatile precursor for a wide array of complex molecular scaffolds. The presence of the bromine atom serves as a key handle for introducing diverse functionalities through nucleophilic substitution reactions, while the three ester groups offer multiple points for subsequent chemical modifications such as hydrolysis, amidation, or reduction.[1][2]

This guide provides an in-depth exploration of the applications of TBTC in nucleophilic substitution reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The content herein is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, thereby enabling rational experimental design and optimization.

Core Principles and Mechanistic Insights

The reactivity of this compound in nucleophilic substitution reactions is predominantly governed by the principles of the bimolecular nucleophilic substitution (SN2) mechanism. The primary carbon bearing the bromine atom is sterically unhindered, making it an excellent substrate for backside attack by a nucleophile.[3]

The SN2 Reaction Pathway

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (in this case, the bromide ion).[1][3] This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond to the leaving group.[3]

A critical stereochemical consequence of the SN2 mechanism is the inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion.[1] While TBTC itself is achiral, this principle becomes crucial when the nucleophile or subsequent transformations introduce chirality.

SN2_Mechanism

Intramolecular vs. Intermolecular Reactions

A key feature of TBTC's reactivity is its propensity to undergo intramolecular nucleophilic substitution, leading to the formation of a cyclobutane ring. This occurs when a nucleophilic center is generated on the carbon atom alpha to the triester group. This intramolecular cyclization is a powerful tool for the synthesis of highly substituted cyclobutane derivatives.[4]

The competition between intramolecular and intermolecular reactions is a critical consideration in experimental design. High dilution conditions generally favor intramolecular pathways by minimizing the probability of collisions between different molecules.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions involving this compound.

Protocol 1: Synthesis of Triethyl cyclobutane-1,1,1-tricarboxylate via Intramolecular Cyclization

This protocol details the base-mediated intramolecular cyclization of TBTC to form Triethyl cyclobutane-1,1,1-tricarboxylate. This reaction is a cornerstone application of TBTC.

Rationale: The use of a strong, non-nucleophilic base is crucial to deprotonate the carbon alpha to the ester groups, generating the carbanion necessary for the intramolecular SN2 reaction. Sodium hydride is an excellent choice for this transformation. The reaction is typically run in an aprotic solvent like THF to avoid quenching the base and the intermediate carbanion.

Intramolecular_Cyclization_Workflow

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound71170-82-6339.18101.0
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00121.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aqueous ammonium chloride12125-02-953.49--
Ethyl acetate141-78-688.11--
Anhydrous sodium sulfate7757-82-6142.04--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10 mmol, 3.39 g).

  • Dissolve the starting material in anhydrous THF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (12 mmol, 0.48 g of 60% dispersion) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Triethyl cyclobutane-1,1,1-tricarboxylate.

Protocol 2: Synthesis of N-Substituted Amines via Intermolecular Substitution

This protocol outlines a general procedure for the reaction of TBTC with primary and secondary amines to yield the corresponding N-substituted products.

Rationale: The reaction of primary alkyl halides with amines is a classic SN2 reaction.[5][6] A base is often included to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the amine nucleophile. Potassium carbonate is a suitable, mild base for this purpose. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound71170-82-6339.18101.0
Amine (e.g., Benzylamine)100-46-9107.15121.2
Potassium carbonate584-08-7138.21151.5
Anhydrous Dimethylformamide (DMF)68-12-273.09--
Water7732-18-518.02--
Diethyl ether60-29-774.12--

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol, 3.39 g) in anhydrous DMF (40 mL).

  • Add the amine (12 mmol) and potassium carbonate (15 mmol, 2.07 g).

  • Heat the reaction mixture to 60-80°C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-substituted product.

Protocol 3: Synthesis of Thioethers via Intermolecular Substitution

This protocol describes the synthesis of thioethers from TBTC and a thiol.

Rationale: Thiols are excellent nucleophiles for SN2 reactions.[7][8] The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. A polar aprotic solvent is preferred.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound71170-82-6339.18101.0
Thiol (e.g., Thiophenol)108-98-5110.18111.1
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00111.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11--

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the thiol (11 mmol) in anhydrous THF (30 mL).

  • Cool the solution to 0°C and add sodium hydride (11 mmol, 0.44 g of 60% dispersion) portion-wise.

  • Stir the mixture at 0°C for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound (10 mmol, 3.39 g) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (20 mL) at 0°C.

  • Extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
Intramolecular (C⁻)NaHTHF0 to RT2-4Triethyl cyclobutane-1,1,1-tricarboxylate
Primary Amine (RNH₂)K₂CO₃DMF60-806-12Triethyl 3-(alkylamino)propane-1,1,1-tricarboxylate
Secondary Amine (R₂NH)K₂CO₃DMF60-806-12Triethyl 3-(dialkylamino)propane-1,1,1-tricarboxylate
Thiol (RSH)NaHTHF0 to RT4-8Triethyl 3-(alkylthio)propane-1,1,1-tricarboxylate
Azide (N₃⁻)NaN₃DMF50-708-16Triethyl 3-azidopropane-1,1,1-tricarboxylate
Cyanide (CN⁻)NaCNDMSO80-10012-24Triethyl 4,4,4-tricarboxybutanenitrile

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in nucleophilic substitution reactions, particularly the SN2 pathway, allows for the introduction of a wide range of functional groups and the construction of intricate carbocyclic and heterocyclic systems. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research and development endeavors.

References

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • Chemical & Engineering News. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • LibreTexts Chemistry. (2020, July 1). 18.7 Thiols and Sulfides. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • LibreTexts Chemistry. (2020, July 1). 9.4: Reaction of RX with NH3 and amines. [Link]

  • The Organic Chemistry Tutor. (2020, November 25). Amine Synthesis via SN2. [Link]

  • Pearson+. (2024, April 28). Using an alkyl halide and a thiol as starting materials, how would.... [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • YouTube. (2021, February 24). SN2 Reaction Mechanisms. [Link]

  • Semantic Scholar. (n.d.). Intramolecular cyclization of 1-(3-bromopropyl)uracils. [Link]

  • Google Patents. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of this compound in Chemical Synthesis. [Link]

  • LibreTexts Chemistry. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. [Link]

  • SciELO. (2011, September 1). Article. [Link]

  • Royal Society of Chemistry. (n.d.). ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - European Patent Office - EP 0779267 A1 - Googleapis.com. [Link]

  • PubChem. (n.d.). This compound | C12H19BrO6 | CID 10871494. [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]

  • National Institutes of Health. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Link]

  • PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Organic Syntheses. (n.d.). trimethylene cyanide. [Link]

  • Semantic Scholar. (2017, March 11). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. [Link]

  • MDPI. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. [Link]

  • National Institutes of Health. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. [Link]

Sources

Application Notes and Protocols: Alkylation of Purine Derivatives with Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alkylation of purine derivatives is a cornerstone of medicinal chemistry, leading to the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2] This document provides a detailed guide for the N-alkylation of purine derivatives using a specialized electrophile, triethyl 3-bromopropane-1,1,1-tricarboxylate. The resulting products are advanced intermediates for the synthesis of acyclic nucleoside phosphonates (ANPs), a class of compounds with significant therapeutic potential.[3][4][5] These protocols are designed to provide researchers with a robust framework for exploring this novel transformation, grounded in established principles of purine chemistry.

Introduction: The Significance of Purine Alkylation in Drug Discovery

Purines, consisting of fused pyrimidine and imidazole rings, are fundamental components of nucleic acids and play crucial roles in cellular metabolism and signaling.[2][6] Consequently, their synthetic derivatives are a rich source of therapeutic agents.[1][7][8] The strategic addition of alkyl chains to the purine core can modulate their biological activity, leading to the development of drugs for a wide range of diseases.[7]

A key challenge in purine chemistry is controlling the regioselectivity of alkylation. The purine ring possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and direct alkylation often yields a mixture of isomers.[9][10] The thermodynamically more stable N9 isomer is often the desired product, though N7-substituted purines also exhibit interesting biological activities.[11][12]

This guide focuses on the use of this compound as an alkylating agent. This reagent is of particular interest as the resulting adducts are direct precursors to acyclic nucleoside phosphonates (ANPs), which are potent antiviral and antibacterial agents.[3][13]

Reaction Mechanism and Regioselectivity

The alkylation of a purine derivative with this compound proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base to deprotonate the purine, enhancing its nucleophilicity.

Purine Alkylation Mechanism Purine Purine Derivative Anion Purine Anion Purine->Anion + Base TransitionState_N9 [Transition State N9]‡ Anion->TransitionState_N9 + AlkylatingAgent TransitionState_N7 [Transition State N7]‡ Anion->TransitionState_N7 + AlkylatingAgent Base Base BH Protonated Base AlkylatingAgent This compound N9_Product N9-Alkylated Product Br_ion Br- N7_Product N7-Alkylated Product TransitionState_N9->N9_Product TransitionState_N7->N7_Product

Caption: Proposed SN2 mechanism for purine alkylation.

The regioselectivity of the reaction (N9 vs. N7 alkylation) is influenced by several factors:

  • Steric Hindrance: The bulky triethyl tricarboxylate group may favor alkylation at the less sterically hindered N9 position.

  • Electronic Effects: The electron distribution in the purine ring, which can be modified by substituents, influences the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N9 to N7 isomers. For instance, polar aprotic solvents like DMF or DMSO are commonly used.[14]

Experimental Protocol: Alkylation of Adenine

This protocol provides a general procedure for the alkylation of adenine with this compound. This can be adapted for other purine derivatives.

Materials:

  • Adenine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add adenine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to adenine.

  • Reactant Addition: Stir the suspension at room temperature for 30 minutes. Then, add this compound (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

    • Redissolve the crude residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the N9 and N7 isomers.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the N9/N7 isomeric ratio.

Data Interpretation and Characterization

The N9 and N7 isomers can be distinguished by spectroscopic methods, particularly NMR. The chemical shifts of the purine protons, especially H8 and H2, are sensitive to the position of alkylation. HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments can be used to definitively assign the site of alkylation by observing correlations between the protons of the alkyl chain and the carbons of the purine ring.[14]

Parameter Expected Outcome for N9-Isomer Expected Outcome for N7-Isomer
¹H NMR Characteristic shifts for H2 and H8 protons.Downfield shift of H8 proton compared to N9-isomer.
¹³C NMR Distinct chemical shifts for purine carbons.Different chemical shifts for C4, C5, and C8 compared to N9-isomer.
HMBC Correlation between the methylene protons of the alkyl chain and C4 and C8 of the purine ring.Correlation between the methylene protons of the alkyl chain and C5 and C8 of the purine ring.

Application of Products: Synthesis of Acyclic Nucleoside Phosphonates

The triethyl carboxylate group in the alkylated purine products serves as a masked phosphonate precursor. The conversion to the corresponding acyclic nucleoside phosphonate can be achieved through subsequent chemical transformations. These ANPs are valuable targets for drug development due to their ability to act as mimics of natural nucleotides and inhibit viral polymerases or other key enzymes.[3][4][15]

ANP_Synthesis_Workflow Start Purine Derivative + This compound Alkylation N-Alkylation Protocol Start->Alkylation Intermediate Alkylated Purine Intermediate Alkylation->Intermediate Transformation Further Chemical Transformations Intermediate->Transformation ANP Acyclic Nucleoside Phosphonate (ANP) Transformation->ANP Biological_Screening Biological Screening (Antiviral, Anticancer, etc.) ANP->Biological_Screening

Caption: Workflow for the synthesis and application of ANPs.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Incomplete deprotonation of the purine.Ensure the base is anhydrous and use a sufficient excess. Consider a stronger base like sodium hydride if necessary, with appropriate safety precautions.
Low reaction temperature.Increase the reaction temperature, but monitor for decomposition.
Formation of multiple products Alkylation at multiple nitrogen atoms.Optimize reaction conditions (lower temperature, different solvent or base) to improve regioselectivity.
Difficulty in separating isomers Similar polarity of N9 and N7 isomers.Use a high-resolution chromatography column and a shallow solvent gradient. Consider preparative HPLC for difficult separations.

Conclusion

The alkylation of purine derivatives with this compound represents a promising avenue for the synthesis of novel acyclic nucleoside phosphonate precursors. While control of regioselectivity remains a key consideration, the protocols and insights provided in this guide offer a solid foundation for researchers to explore this chemistry. The potential to generate new therapeutic candidates underscores the importance of continued investigation in this area.

References

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed. [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed. [Link]

  • Purine derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. [Link]

  • Pharmaceuticals | Special Issue : Purine and Its Derivatives. MDPI. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? PubMed. [Link]

  • Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]

  • Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases. PMC - NIH. [Link]

  • Synthesis of Novel Acyclic Nucleoside and Acyclic Nucleoside Phosphonate Analogues of a Ring-Expanded ("Fat") Nucleobase Containing the Imidazo[4,5-e][1][7]diazepine Ring System. MDPI. [Link]

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]

  • Chemical Synthesis of Acyclic Nucleoside Phosphonate Analogs Linked with Cyclic Systems between the Phosphonate and the Base Moieties. PubMed. [Link]

  • Regioselective alkylation reaction of purines under microwave irradiation. ScienceDirect. [Link]

  • Synthesis of a new family of acyclic nucleoside phosphonates, analogues of TPases transition states. ResearchGate. [Link]

  • Synthesis of brominated purine derivatives starting from alkylated urea. ResearchGate. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. [Link]

  • Design and Synthesis of Fluorescent Acyclic Nucleoside Phosphonates as Potent Inhibitors of Bacterial Adenylate Cyclases. PubMed. [Link]

  • Studies on the alkylation of purines and pyrimidines. PubMed. [Link]

  • Alkylation of adenine : a synthetic and computational study of the reaction mechanism. University of Pretoria. [Link]

Sources

synthesis of Famciclovir side chain using Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of the Famciclovir Side Chain via Triethyl 3-bromopropane-1,1,1-tricarboxylate

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of the key acyclic side chain of Famciclovir, a potent antiviral prodrug. The synthesis leverages the versatile chemical intermediate, this compound, for the alkylation of a purine core, a critical step in the total synthesis of Famciclovir. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction: The Significance of Famciclovir and its Acyclic Side Chain

Famciclovir is a second-generation oral prodrug that, upon administration, undergoes metabolic transformation to the active antiviral agent, penciclovir.[1][2] Penciclovir is highly effective against various herpesviruses, including herpes simplex virus (HSV)-1, HSV-2, and varicella-zoster virus (VZV).[2] Its mechanism of action involves the inhibition of viral DNA replication.[1]

The therapeutic efficacy of Famciclovir is intrinsically linked to its unique acyclic side chain. This structural feature enhances its oral bioavailability compared to earlier antiviral nucleoside analogs. The synthesis of this side chain and its subsequent attachment to the purine heterocycle is a cornerstone of Famciclovir production. This compound serves as a highly effective and functionalized C4 building block for this purpose, offering a reliable pathway for constructing the core carbon skeleton of the side chain.[1][3]

Overall Synthetic Strategy & Mechanistic Insights

The synthesis commences with the nucleophilic substitution reaction between a purine derivative, typically 2-amino-6-chloropurine, and this compound. This strategy is efficient but requires careful control of regioselectivity.

The Core Reaction: N-Alkylation of the Purine Ring

The key chemical transformation is the alkylation of the purine ring. Direct alkylation of purines can often lead to a mixture of N-7 and N-9 isomers, with the N-9 isomer being the thermodynamically more stable and desired product for Famciclovir synthesis.[4][5]

Mechanism: The reaction proceeds via a classic SN2 mechanism.

  • Deprotonation: A mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), deprotonates the N-9 position of the 2-amino-6-chloropurine ring, generating a purine anion. This step is crucial as it significantly enhances the nucleophilicity of the purine ring.[1]

  • Nucleophilic Attack: The resulting purine anion acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound.[3]

  • Displacement: The bromine atom, being an excellent leaving group, is displaced, forming a new carbon-nitrogen bond and yielding the N-9 alkylated purine intermediate.[3]

The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical, as it effectively solvates the potassium cations, leaving the carbonate anion more reactive and facilitating the SN2 reaction pathway.[1]

Experimental Protocols: A Step-by-Step Guide

This section details the multi-step synthesis from the initial alkylation to the final acetylated side chain precursor.

Step 1: Synthesis of 2-amino-6-chloro-9-(2,2-diethoxycarbonylbutyl-4-yl)purine (Alkylation)

This initial step forms the crucial C-N bond between the purine and the side chain precursor.

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add 55 mL of dimethylformamide (DMF).

  • Add 10 g of 2-amino-6-chloropurine and stir to suspend the solid.

  • Add 12.2 g of light anhydrous potassium carbonate to the suspension.[1]

  • While stirring, add 25 g of this compound. The weight ratio of the bromo-ester, purine, and carbonate should be approximately 1.25:1:1.5.[1]

  • Heat the reaction mixture to 65-75°C. A noticeable color change from earthy yellow to brownish-red should be observed as the reaction progresses.[1]

  • Maintain the temperature and continue stirring, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material (2-amino-6-chloropurine) is consumed (typically several hours).

  • Once the reaction is complete, cool the mixture to approximately 30°C.[1]

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Remove the DMF from the filtrate by vacuum distillation. The resulting brownish-red oily substance is the crude product.[1]

Step 2: Synthesis of 2-amino-6-chloro-9-(2-ethoxycarbonylethylbutyrate-4-yl)purine (Decarboxylation)

This step simplifies the side chain by removing one of the three ester groups.

Protocol:

  • In a 250 mL reaction flask, dissolve the crude oily product from Step 1 in 63 mL of methanol.[1]

  • While stirring at 20-25°C, slowly add a solution of sodium ethoxide in ethanol (e.g., 18% w/w). This step selectively cleaves one of the geminal ester groups.[6]

  • Stir the reaction for 1 hour at this temperature.[6]

  • Cool the reaction mixture to 0-10°C to induce crystallization of the product.[1][6]

  • Collect the solid product by suction filtration, washing the filter cake with a small amount of cold methanol.

  • Dry the white solid powder under vacuum at ~65°C.[1]

Step 3: Synthesis of 2-amino-6-chloro-9-(4-hydroxy-3-hydroxymethylbutyl)purine (Reduction to Diol)

The two ester groups on the side chain are reduced to primary alcohols, forming the core diol structure.

Protocol:

  • In a reaction flask, suspend 11.6 g of the product from Step 2 in 80 mL of dichloromethane.[1]

  • Carefully add 4.7 g of sodium borohydride (NaBH₄) in portions, ensuring the temperature is controlled.[1]

  • Stir the mixture thoroughly at room temperature until the reduction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding 96 mL of water.

  • Wash the mixture with 100 mL of a 50% sodium carbonate solution to neutralize any acidic byproducts and remove boron salts.[1]

  • Separate the organic layer and perform vacuum distillation to remove the dichloromethane.

  • Recrystallize the resulting solid from approximately 50 mL of anhydrous ethanol.[1]

  • Dry the resulting white filter cake in an oven at ~65°C to yield the pure diol.[1]

Step 4: Synthesis of 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine (Acetylation)

The final step involves the acetylation of the diol to produce the side chain in its prodrug form, which is essential for the final synthesis of Famciclovir.

Protocol:

  • In a reaction flask, combine the diol synthesized in Step 3, 17.8 mL of triethylamine, 0.94 g of 4-dimethylaminopyridine (DMAP), and 180 mL of dichloromethane.[6]

  • Heat the mixture to a gentle reflux.

  • Slowly add 51 g of acetic anhydride dropwise.[6]

  • After the addition is complete, continue to reflux for 1 hour.[6]

  • Cool the reaction to room temperature and neutralize to a pH of ~6.5 with a 10% sodium hydroxide solution.[6]

  • Separate the dichloromethane layer. Extract the aqueous layer with an additional 100 mL of dichloromethane.

  • Combine the organic phases, wash with water, and dry over an anhydrous agent (e.g., Na₂SO₄).

  • Evaporate the solvent under reduced pressure. Recrystallize the remaining solid from anhydrous ethanol to yield the final product.[6] This product is the complete Famciclovir side chain attached to the 2-amino-6-chloropurine core, ready for the final hydrogenation step to yield Famciclovir.

Summary of Reaction Parameters

StepKey ReactantsKey ReagentsSolventTemp. (°C)Typical Yield
1. Alkylation 2-amino-6-chloropurine, this compoundK₂CO₃DMF65-75>70% (crude)
2. Decarboxylation Alkylated Purine IntermediateSodium EthoxideMethanol20-25~75%
3. Reduction Decarboxylated IntermediateNaBH₄Dichloromethane20-25~72%
4. Acetylation Diol IntermediateAcetic AnhydrideTriethylamine, DMAPDichloromethaneReflux

Visualization of the Synthetic Workflow

The following diagram illustrates the sequential conversion of the starting materials to the final acetylated side chain precursor.

Famciclovir_Side_Chain_Synthesis A 2-Amino-6-chloropurine + This compound B Intermediate 1 (2-amino-6-chloro-9-(2,2-diethoxycarbonylbutyl-4-yl)purine) A->B Step 1: Alkylation (K2CO3, DMF, 65-75°C) C Intermediate 2 (2-amino-6-chloro-9-(2-ethoxycarbonylethylbutyrate-4-yl)purine) B->C Step 2: Decarboxylation (NaOEt, MeOH) D Intermediate 3 (Diol) (2-amino-6-chloro-9-(4-hydroxy-3-hydroxymethylbutyl)purine) C->D Step 3: Reduction (NaBH4, CH2Cl2) E Final Product (2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine) D->E Step 4: Acetylation (Ac2O, Et3N, DMAP)

Sources

The Strategic Application of Triethyl 3-bromopropane-1,1,1-tricarboxylate in the Synthesis of N-Alkylpurine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC) is a highly functionalized synthetic intermediate that has garnered significant attention in the pharmaceutical and fine chemical industries.[1] Its unique molecular architecture, featuring a reactive bromo-substituent and three modifiable ethyl ester groups, makes it a powerful tool for the construction of complex molecular scaffolds.[1] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the tricarboxylate moiety offers multiple points for subsequent chemical elaboration. This dual functionality allows for the precise and controlled introduction of a substituted propyl chain onto a variety of nucleophilic substrates, a key transformation in the synthesis of numerous biologically active molecules. This document provides a comprehensive overview of the application of TBTC in heterocyclic synthesis, with a detailed focus on its pivotal role in the preparation of purine derivatives, exemplified by the industrial synthesis of the antiviral agent Famciclovir.[2][3]

Core Principles of Reactivity: A Dual-Action Reagent

The synthetic utility of this compound is rooted in two key reactive sites within its structure:

  • The Electrophilic Carbon-Bromine Bond: The primary alkyl bromide functionality is highly susceptible to nucleophilic attack. This allows for the facile formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making it an ideal reagent for the alkylation of a wide range of heteroatomic nucleophiles.

  • The Triethyl Carboxylate Moiety: The three ester groups provide a handle for a variety of chemical transformations. They can be hydrolyzed to the corresponding carboxylic acids, reduced to alcohols, or undergo transesterification. In many synthetic sequences, this moiety is not directly incorporated into the final target molecule but rather serves as a masked and functionalized propyl group that can be chemically altered in subsequent steps.

This combination of a reactive electrophilic center and a versatile functional group handle makes TBTC a valuable precursor for creating complex side chains on heterocyclic cores.

Application Focus: Synthesis of a 9-Substituted Purine Derivative – A Key Intermediate for Famciclovir

A prominent and well-documented application of TBTC is in the synthesis of the antiviral drug Famciclovir.[2][3] Specifically, TBTC is used to introduce the characteristic side chain at the N-9 position of a purine ring system. The initial step involves the nucleophilic substitution reaction between 2-amino-6-chloropurine and TBTC.

Reaction Mechanism: N-Alkylation of a Purine Core

The reaction proceeds via a classical SN2 mechanism. The purine, being a nitrogenous heterocycle, possesses nucleophilic nitrogen atoms. In the presence of a suitable base, such as potassium carbonate, the N-9 proton of 2-amino-6-chloropurine is abstracted, generating a potent nucleophile. This purine anion then attacks the electrophilic carbon atom bearing the bromine atom in TBTC, displacing the bromide ion and forming a new carbon-nitrogen bond. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 pathway.

Mechanism_of_Purine_Alkylation cluster_0 Step 1: Deprotonation of Purine cluster_1 Step 2: SN2 Attack Purine 2-Amino-6-chloropurine Purine_Anion Purine Anion (Nucleophile) Purine->Purine_Anion Deprotonation Base K2CO3 Base->Purine_Anion Product 2-Amino-6-chloro-9-(2,2-diethoxycarbonyl-3-propyl)purine Purine_Anion->Product SN2 Attack TBTC This compound TBTC->Product Experimental_Workflow Start Start: Assemble Reaction Apparatus Add_DMF Add Anhydrous DMF Start->Add_DMF Add_Purine Add 2-Amino-6-chloropurine Add_DMF->Add_Purine Add_K2CO3 Add Anhydrous K2CO3 Add_Purine->Add_K2CO3 Add_TBTC Add this compound Add_K2CO3->Add_TBTC Heat_React Heat to 65-75°C and React Add_TBTC->Heat_React Cool Cool to Room Temperature Heat_React->Cool Filter Filter to Remove Salts Cool->Filter Product Product in DMF Solution Filter->Product

Sources

The Strategic Application of Triethyl 3-Bromopropane-1,1,1-tricarboxylate in the Synthesis of Functionalized Carbocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile C3 Building Block for Modern Organic Synthesis

Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC) is a highly functionalized and versatile C3 synthon that holds significant potential for the construction of complex carbocyclic frameworks.[1] Its unique structure, featuring a terminal bromide as an excellent leaving group and a geminal triester moiety that activates the α-proton and provides multiple avenues for further functionalization, makes it an ideal candidate for a variety of cyclization strategies. This guide provides an in-depth exploration of the application of TBTC in the synthesis of functionalized cyclopropanes, cyclobutanes, and cyclopentanes, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. While its most prominent documented use is as a key intermediate in the synthesis of the antiviral drug Famciclovir, the inherent reactivity of TBTC opens the door to a much broader range of synthetic possibilities.[2][3]

The strategic placement of the bromide and the three ester groups allows for a range of transformations, including intramolecular cyclizations and tandem reactions, to afford highly substituted and stereochemically rich carbocyclic systems.[1] This document will serve as a technical guide, elucidating the underlying principles and providing practical, field-proven protocols for harnessing the synthetic power of this remarkable building block.

Synthesis of Functionalized Cyclopropane-1,1,1-tricarboxylates

The synthesis of highly substituted cyclopropanes is a cornerstone of modern organic chemistry, as the cyclopropane motif is a key feature in numerous natural products and pharmaceutical agents.[4] The inherent strain of the three-membered ring and the diverse substitution patterns that can be achieved make them valuable synthetic intermediates. TBTC is an excellent precursor for the synthesis of cyclopropane-1,1,1-tricarboxylic acid triethyl esters via a base-mediated intramolecular cyclization.

Mechanistic Rationale: Intramolecular Nucleophilic Substitution

The underlying principle of this transformation is an intramolecular SN2 reaction. The presence of the three electron-withdrawing ester groups significantly acidifies the α-proton. Upon treatment with a suitable, non-nucleophilic base, the α-proton is abstracted to generate a stabilized carbanion. This nucleophilic carbanion then readily attacks the electrophilic carbon bearing the bromide, leading to the formation of the cyclopropane ring. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over competing intermolecular reactions or elimination.

G cluster_0 Reaction Pathway TBTC This compound (TBTC) Carbanion Stabilized Carbanion TBTC->Carbanion Deprotonation ProtonatedBase Protonated Base TransitionState Intramolecular SN2 Transition State Carbanion->TransitionState Intramolecular Attack Cyclopropane Triethyl cyclopropane-1,1,1-tricarboxylate TransitionState->Cyclopropane Ring Closure Base Base (e.g., NaH, K2CO3)

Caption: Intramolecular cyclization of TBTC to form a cyclopropane ring.

Protocol: Synthesis of Triethyl cyclopropane-1,1,1-tricarboxylate

This protocol describes a general procedure for the intramolecular cyclization of TBTC to yield triethyl cyclopropane-1,1,1-tricarboxylate.

Materials:

  • This compound (TBTC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully place the flask under a gentle stream of nitrogen.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure triethyl cyclopropane-1,1,1-tricarboxylate.

Parameter Condition Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the α-carbon without competing in substitution reactions.
Solvent Anhydrous THFA polar aprotic solvent that solubilizes the reactants and is compatible with the strong base.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation, while room temperature provides sufficient energy for the cyclization.
Workup Quenching with NH₄ClSafely neutralizes the excess strong base.

Synthesis of Functionalized Cyclobutane Derivatives

The synthesis of functionalized cyclobutanes is of significant interest in medicinal chemistry, where they serve as rigid scaffolds and bioisosteres for larger or more flexible groups.[2] TBTC can be envisioned as a precursor for the synthesis of substituted cyclobutanes through a two-step process involving an initial intermolecular substitution followed by an intramolecular cyclization.

Synthetic Strategy: A Tandem Alkylation-Cyclization Approach

This strategy involves the reaction of TBTC with a one-carbon nucleophile, such as the enolate of a malonic ester. The initial reaction would be an SN2 displacement of the bromide by the malonate carbanion. The resulting intermediate, now possessing two acidic protons on the newly introduced malonate moiety, can be deprotonated with a second equivalent of base to facilitate an intramolecular cyclization, forming a four-membered ring.

G cluster_1 Step 1: Intermolecular Alkylation cluster_2 Step 2: Intramolecular Cyclization TBTC TBTC Intermediate Alkylated Intermediate TBTC->Intermediate SN2 Attack Malonate Dialkyl Malonate Enolate Cyclobutane Functionalized Cyclobutane Intermediate->Cyclobutane Deprotonation & Ring Closure Base1 Base (e.g., NaOEt) Base2 Base (e.g., NaH) G Michael_Donor Michael Donor (e.g., β-ketoester) Enolate Enolate Intermediate Michael_Donor->Enolate Michael Addition Michael_Acceptor Michael Acceptor (e.g., enone) Alkylated_Adduct Alkylated Michael Adduct Enolate->Alkylated_Adduct Alkylation Cyclopentane Functionalized Cyclopentane Alkylated_Adduct->Cyclopentane Intramolecular Cyclization Base1 Base (e.g., Et3N) Base2 Base (e.g., K2CO3) TBTC TBTC

Sources

Application Notes and Protocols: Hydrolysis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triethyl 3-bromopropane-1,1,1-tricarboxylate is a versatile building block in modern organic synthesis, valued for its dual reactivity.[1] The presence of a bromine atom facilitates nucleophilic substitution, while the three ester groups can undergo hydrolysis, offering a gateway to complex molecular architectures.[1] This compound is a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2][3] This guide provides a comprehensive overview of the hydrolysis conditions for the ester groups of this compound, detailing various methodologies and their underlying principles to aid researchers in selecting the optimal conditions for their synthetic goals.

The hydrolysis of the three ester groups in this compound is a critical transformation that can be tailored to yield either the corresponding tricarboxylic acid or, through subsequent decarboxylation, a substituted carboxylic acid.[4][5] The choice of hydrolytic method—acidic, basic, or specialized conditions—profoundly influences the reaction outcome, efficiency, and compatibility with other functional groups.

Strategic Considerations for Hydrolysis

The hydrolysis of this compound is not a one-size-fits-all procedure. The optimal conditions are dictated by the desired final product and the stability of the starting material and intermediates to the reaction environment. Key considerations include:

  • Complete vs. Partial Hydrolysis: The goal may be the complete conversion of all three ester groups to carboxylic acids to form 3-bromopropane-1,1,1-tricarboxylic acid.[6]

  • Hydrolysis with Decarboxylation: Often, the objective is to hydrolyze the esters and then induce decarboxylation to generate a substituted carboxylic acid.[4][5][7]

  • Substrate Stability: The presence of the bromine atom introduces the possibility of side reactions, such as elimination or substitution, particularly under basic conditions.[8] Additionally, the steric hindrance around the quaternary carbon bearing the three ester groups can affect the reaction rate.[9][10][11]

Visualization of Hydrolysis Pathways

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References

  • Vertex AI Search. (n.d.).
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.
  • AK Lectures. (n.d.). Malonic Ester Synthesis.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Scite.ai. (n.d.).
  • University of Calgary. (n.d.). Ch21: Malonic esters.
  • Wikipedia. (n.d.).
  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ACS Publications. (n.d.).
  • Chem-Station Int. Ed. (2018, January 21).
  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). China 3-Bromopropane-1,1,1-Tricarboxylicacidtriethylester Manufacturer and Supplier, Factory.
  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis.
  • Chemguide. (n.d.). Hydrolysing esters.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2011, February 10). (PDF)
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (2025, July 24).
  • Siniscalchi, T. (2021, December 6). Draw the Mechanism for the Acid Catalyzed Hydrolysis of an Ester in a Triglyceride [Video]. YouTube.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?.
  • Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • PharmaCompass.com. (n.d.).
  • PubChem. (n.d.).
  • Lizhuo. (n.d.).
  • Organic Syntheses. (n.d.). Methanetricarboxylic acid, triethyl ester.
  • Khan Academy. (2014, October 23).
  • PubChem. (n.d.). 3-Bromopropane-1,1,1-tricarboxylic acid.

Sources

Application Notes and Protocols for Triethyl 3-bromopropane-1,1,1-tricarboxylate in Specialty Chemical Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC) is a highly functionalized molecule that serves as a cornerstone in the synthesis of a diverse array of specialty chemicals.[1] Its unique structure, featuring a reactive primary bromide and three sterically accessible ester functionalities, makes it an invaluable intermediate for researchers, scientists, and drug development professionals.[1] The presence of the bromine atom as a good leaving group facilitates a range of nucleophilic substitution reactions, while the tricarboxylate moiety offers multiple avenues for further molecular elaboration.[1] This guide provides an in-depth exploration of the applications of TBTC, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Chemical and Physical Properties of this compound [2]

PropertyValue
CAS Number 71170-82-6
Molecular Formula C₁₂H₁₉BrO₆
Molecular Weight 339.18 g/mol
Appearance Light yellow to brown liquid
Boiling Point 358.5 °C at 760 mmHg
Density 1.355 g/cm³

Core Application I: A Workhorse for C-C Bond Formation via Alkylation of Active Methylene Compounds

One of the most powerful applications of TBTC is its role as an alkylating agent for active methylene compounds. The electron-withdrawing nature of the three ester groups does not significantly hinder the reactivity of the primary bromide, which readily participates in SN2 reactions. This allows for the straightforward introduction of a 1,1,1-tricarboxypropyl moiety onto a variety of carbanionic nucleophiles.

Mechanistic Rationale: The SN2 Pathway

The alkylation of active methylene compounds with TBTC proceeds via a classical SN2 mechanism. The choice of a non-hindered primary bromide in TBTC is critical, as SN2 reactions are sensitive to steric hindrance at the electrophilic carbon.[3] A strong, non-bulky base is employed to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of TBTC in a concerted fashion, displacing the bromide leaving group and forming a new carbon-carbon bond. The use of polar aprotic solvents, such as DMF or DMSO, is generally preferred as they effectively solvate the counter-ion of the base without solvating the nucleophile, thus enhancing its reactivity.[4]

SN2_Mechanism cluster_0 SN2 Reaction Nu- Nu⁻ TS [Nu---CH₂---Br]⁻ Nu-->TS Nucleophilic Attack TBTC Br-CH₂-CH₂-C(COOEt)₃ TBTC->TS Product Nu-CH₂-CH₂-C(COOEt)₃ TS->Product Bond Formation Br- Br⁻ TS->Br- Leaving Group Departure Famciclovir_Intermediate_Synthesis start Start Materials reagents 2-amino-6-chloropurine This compound K₂CO₃, DMF start->reagents reaction N-Alkylation (60-70 °C, 12-16h) reagents->reaction workup Filtration Solvent Removal reaction->workup product Famciclovir Intermediate workup->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this critical chemical intermediate. As a versatile building block in organic synthesis, particularly for pharmaceuticals, mastering its preparation is essential.[1][2][3]

This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting solutions and frequently asked questions to address common challenges encountered in the laboratory.

Section 1: The Core Reaction - Mechanism and Key Parameters

The synthesis of TBTC is typically achieved through the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane. The reaction proceeds via a nucleophilic substitution mechanism where a carbanion, generated from triethyl methanetricarboxylate by a base, attacks the electrophilic 1,2-dibromoethane.

A modern, high-yield approach avoids harsh reagents like sodium ethoxide, which can cause unwanted side reactions, in favor of an inorganic base in a mixed solvent system.[4] This one-pot process significantly improves efficiency and overall yield.[4][5]

Reaction Mechanism Overview

reaction_mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack TMTC Triethyl methanetricarboxylate Carbanion Stabilized Carbanion TMTC->Carbanion Deprotonation Base Inorganic Base (e.g., K₂CO₃) DBE 1,2-Dibromoethane Carbanion->DBE Alkylation Product Triethyl 3-bromopropane- 1,1,1-tricarboxylate (TBTC) DBE->Product SN2 Attack

Caption: Generalized reaction mechanism for TBTC synthesis.

Table 1: Optimized Reaction Parameters

Achieving yields of 84% or higher is feasible when key parameters are carefully controlled.[4][5] The following table summarizes the recommended conditions based on established high-yield procedures.

ParameterRecommended ValueRationale & Key Insights
Base Fine-grade Potassium Carbonate (K₂CO₃)[5][6]A mild inorganic base is preferred to prevent side reactions like decarboxylation associated with stronger bases such as sodium ethoxide.[4] Fine-grade powder increases surface area and reaction rate.
Base Stoichiometry 1.1–1.6 moles per mole of triethyl methanetricarboxylate[5]A slight excess of the base ensures complete deprotonation of the starting ester to form the reactive carbanion.
Electrophile Stoichiometry 2.0–2.5 moles of 1,2-dibromoethane per mole of triethyl methanetricarboxylate[5]Using an excess of 1,2-dibromoethane helps to drive the reaction to completion and minimizes the formation of dimer by-products.
Solvent System A mixture of a dipolar aprotic solvent and a co-solvent (e.g., DMF/MTBE, DMF/THF)[5][6]Mixed solvent systems have been shown to provide enhanced yields over a single solvent.[5] DMF aids in solvating the base and the carbanion, while the co-solvent can improve overall solubility and moderate reactivity.
Temperature Profile 1. Initial phase (base + ester): 40–70°C2. Alkylation phase (after adding 1,2-dibromoethane): 50–80°C[4][5]A staged temperature approach is optimal. The initial, lower temperature allows for the controlled formation of the carbanion. The subsequent temperature increase accelerates the rate of the desired nucleophilic substitution. Temperatures above 90°C may increase by-product formation.[5]
Addition Order Pre-mix ester and base for 30–120 minutes before adding 1,2-dibromoethane.[5]Allowing the triethyl methanetricarboxylate to react with the base before introducing the electrophile ensures a sufficient concentration of the carbanion, promoting a cleaner and more efficient reaction.[5]
Phase Transfer Catalyst Optional (e.g., Triethylbenzylammonium chloride)[5]In heterogeneous mixtures (solid base, liquid organic phase), a PTC can facilitate the transfer of the carbonate anion into the organic phase, accelerating the deprotonation step and improving the overall reaction rate.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of TBTC. Each answer provides a causal analysis and a systematic approach to resolving the problem.

Q: My final yield is consistently low (<75%). What are the most likely causes?

A: Low yields are typically traced back to one of four areas: incomplete carbanion formation, inefficient alkylation, side reactions, or mechanical loss during workup.

  • Ineffective Base Activation: Ensure your potassium carbonate is finely powdered ("fine grade") and anhydrous. Clumped or coarse base will have a lower surface area, leading to slow and incomplete deprotonation of the triethyl methanetricarboxylate.

  • Suboptimal Temperature: A temperature that is too low during the alkylation step will result in a sluggish reaction that does not go to completion within a reasonable timeframe. Conversely, a temperature that is too high (>90°C) can promote the formation of undesired by-products.[4][5] Adhere to the recommended two-stage temperature profile.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An insufficient excess of 1,2-dibromoethane may lead to unreacted starting material, while too little base will result in incomplete carbanion formation.[5]

  • Solvent Choice: The use of a single, less-polar solvent may not be sufficient to facilitate the reaction. The combination of a dipolar aprotic solvent like DMF with a co-solvent like MTBE or THF has been proven to enhance yields significantly.[5][6]

Q: I'm observing a significant amount of unreacted triethyl methanetricarboxylate in my crude product analysis (GC/TLC). How can I drive the reaction to completion?

A: The presence of unreacted starting material points directly to issues with the deprotonation or alkylation steps.

  • Extend the Pre-reaction Time: Increase the time you stir the triethyl methanetricarboxylate with the potassium carbonate before adding the 1,2-dibromoethane. This ensures a higher concentration of the nucleophilic carbanion is present when the electrophile is introduced.[5]

  • Increase Reaction Time/Temperature: If the reaction stalls, consider increasing the reaction time at the recommended temperature (50-80°C). A modest increase in temperature within this range can also improve the rate. Monitor the reaction's progress via GC analysis to determine the optimal endpoint.[5]

  • Consider a Phase Transfer Catalyst (PTC): If you are not already using one, adding a catalytic amount (e.g., 1-5 mol%) of a PTC like triethylbenzylammonium chloride can significantly improve the rate of deprotonation, especially in solvent systems like THF.[5]

Q: My final product is impure, showing extra spots on TLC or peaks in GC/MS. What are common by-products and how can I avoid them?

A: The primary by-products in this synthesis arise from over-alkylation or side reactions of the electrophile.

  • Di-alkylation Product: The product TBTC still has ester groups and could theoretically react further, though this is less common under these conditions. A more likely scenario is the reaction of the carbanion with the product itself or other intermediates. The most significant by-product is often from the reaction of two molecules of the carbanion with one molecule of 1,2-dibromoethane. Using a sufficient excess of 1,2-dibromoethane helps to minimize this.

  • Elimination Products: 1,2-dibromoethane can undergo elimination to form bromoethene, especially at higher temperatures or with stronger bases. While potassium carbonate is mild, localized high temperatures can be an issue. Ensure uniform heating of the reaction mixture.

  • Avoid High Temperatures: The most effective way to minimize by-product formation is to maintain the reaction temperature within the optimal 50-80°C range. Exceeding this, especially for prolonged periods, is known to generate more impurities.[5]

Section 3: Standardized High-Yield Protocol

This protocol is a synthesized methodology based on patent literature describing high-yield (>90%) synthesis.[5]

Experimental Workflow

workflow start Start setup Charge reactor with DMF, Co-solvent, and K₂CO₃ start->setup heat1 Heat mixture to 50°C setup->heat1 add_ester Add Triethyl methanetricarboxylate heat1->add_ester react1 Stir at 50-65°C for 1 hour (Carbanion Formation) add_ester->react1 add_dbe Add 1,2-Dibromoethane react1->add_dbe react2 Stir at 60-75°C for 6-20 hours (Alkylation) add_dbe->react2 monitor Monitor by GC until reaction is complete react2->monitor monitor->react2 Incomplete cool Cool to room temperature monitor->cool Complete filter Filter to remove inorganic salts cool->filter evaporate Remove solvents under reduced pressure filter->evaporate distill Purify by distillation (optional, for high purity) evaporate->distill end Obtain pure TBTC distill->end

Caption: Step-by-step experimental workflow for TBTC synthesis.

Step-by-Step Methodology
  • Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add dimethylformamide (DMF) and a co-solvent such as methyl tertiary-butyl ether (MTBE) or tetrahydrofuran (THF).[5]

  • Base Addition: Add 1.2 molar equivalents of fine-grade potassium carbonate to the solvent mixture.

  • Initial Heating: Begin stirring and heat the suspension to 50°C.

  • Ester Addition: Add 1.0 molar equivalent of triethyl methanetricarboxylate in one portion. The temperature may rise; maintain it between 50°C and 65°C for 1 hour to allow for carbanion formation.[5]

  • Electrophile Addition: Add 2.3 molar equivalents of 1,2-dibromoethane in one portion.

  • Alkylation Reaction: Heat the mixture to 60-75°C and maintain it for 6 to 20 hours.[4][5]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by gas chromatography (GC) to monitor the disappearance of the starting ester.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the inorganic salts by filtration.[4][5]

  • Isolation: Remove the solvents from the filtrate by distillation or rotary evaporation under reduced pressure. The resulting oil is the crude TBTC.[4][5]

  • Purification: For high-purity applications, the crude oil can be purified by vacuum distillation.[4]

Section 4: Frequently Asked Questions (FAQs)

Q: Why is a mixed solvent system (e.g., DMF/MTBE) recommended?

A: A mixed solvent system provides a balance of properties that enhances yield. DMF is a polar aprotic solvent that is excellent for promoting Sₙ2 reactions by solvating cations while leaving the anionic nucleophile relatively free and reactive. However, using DMF alone can sometimes lead to side reactions. A less polar co-solvent like MTBE or THF helps to moderate the polarity, improve the solubility of all organic components, and can make the workup (e.g., product extraction and solvent removal) easier. This combination has been empirically shown to give superior yields compared to either solvent alone.[5][6]

Q: What is the role of the inorganic base, and why is potassium carbonate preferred over sodium ethoxide?

A: The base's role is to deprotonate the acidic α-hydrogen of triethyl methanetricarboxylate, creating the stabilized carbanion necessary for the nucleophilic attack. Historically, strong bases like sodium ethoxide were used, but this approach has two main disadvantages: it often requires a two-step process with the isolation of the sodium salt intermediate, and residual sodium ethoxide is reactive enough to cause decarboxylation of the ester product, thus lowering the yield.[4] Potassium carbonate is a milder, heterogeneous base that is strong enough to perform the deprotonation effectively without causing significant product degradation, leading to a cleaner reaction and higher overall yield in a one-pot process.[5][6]

Q: What are the key safety precautions when handling 1,2-dibromoethane and DMF?

A: Both reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,2-Dibromoethane: It is a suspected carcinogen and is toxic. Avoid inhalation of vapors and contact with skin.

  • DMF: It is a reproductive hazard and is readily absorbed through the skin. It is also combustible. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q: How can I effectively monitor the progress of the reaction?

A: The most effective method is gas chromatography (GC). Prepare a standard of your starting material, triethyl methanetricarboxylate. During the reaction, take small, quenched samples, and analyze them by GC. The reaction is considered complete when the peak corresponding to the starting material has disappeared or is reduced to a minimal, stable level (e.g., <1-2%). Thin Layer Chromatography (TLC) can also be used as a quicker, more qualitative method to visualize the disappearance of the starting material.

Q: What is the best method for purifying the final product for high-purity applications?

A: After the initial workup of filtering the salts and evaporating the solvents, the primary method for obtaining high-purity (>97%) TBTC is vacuum distillation .[4] TBTC has a high boiling point (approximately 358.5°C at atmospheric pressure), so distillation must be performed under reduced pressure to prevent thermal decomposition.[3] For smaller, laboratory-scale purifications where distillation is not feasible, flash column chromatography on silica gel can be an effective alternative.[7]

References

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google P
  • EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxyl
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - European Patent Office - EP 0 779 267 A1. [Link]

  • Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. [Link]

  • Solvent optimization for a Michael addition. (a) Linear solvation... - ResearchGate. [Link]

  • This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

  • Understanding the Properties and Procurement of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your yield and purity.

Introduction to the Synthesis

The standard synthesis of this compound involves the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane. This reaction, while straightforward in principle, is often accompanied by several competing side reactions that can significantly impact the yield and purity of the desired product. This guide will address the mechanistic origins of these side reactions and provide actionable solutions.

Main Reaction Pathway

The primary reaction involves the deprotonation of triethyl methanetricarboxylate by a base to form a carbanion, which then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in a substitution reaction.

Main Reaction Pathway reagent1 Triethyl methanetricarboxylate intermediate Carbanion Intermediate reagent1->intermediate + Base reagent2 1,2-Dibromoethane product This compound (TBTC) base Base (e.g., K₂CO₃) intermediate->product + 1,2-Dibromoethane - Br⁻

Caption: Desired reaction pathway for TBTC synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of TBTC, their underlying causes, and recommended solutions.

FAQ 1: Low Yield of the Desired Product

Question: My reaction has a low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield is a common issue and can be attributed to several competing side reactions. The most prevalent are decarboxylation , elimination , and dialkylation . Identifying the primary cause is crucial for effective troubleshooting.

Issue 1.1: Suspected Decarboxylation

Symptoms:

  • Formation of a significant amount of diethyl 3-bromopropylmalonate.

  • Gas evolution (CO₂) during the reaction, particularly at higher temperatures.

Causality: The use of strong bases, such as sodium ethoxide, can promote the hydrolysis of one of the ester groups to a carboxylate, which can then undergo decarboxylation, especially upon heating.[1] The resulting carbanion is then protonated during workup to yield the dicarboxylate byproduct.

Troubleshooting Protocol:

  • Choice of Base: Employ a milder, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) is highly recommended as it is sufficiently basic to deprotonate the active methylene compound without promoting significant ester hydrolysis.[1]

  • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also favor decarboxylation. A temperature range of 60-80°C is generally optimal.

  • Moisture Control: Ensure all reagents and solvents are anhydrous. The presence of water can facilitate the hydrolysis of the ester groups, leading to decarboxylation.

ParameterStandard Condition (High Decarboxylation Risk)Optimized Condition (Low Decarboxylation Risk)
Base Sodium EthoxideAnhydrous Potassium Carbonate
Temperature > 90°C60-80°C
Solvent AnhydrousStrictly Anhydrous
Issue 1.2: Suspected Elimination Reaction

Symptoms:

  • Presence of vinyl bromide in the reaction mixture, detectable by GC-MS.

  • Formation of unwanted polymeric materials.

Causality: 1,2-dibromoethane can undergo an E2 elimination reaction in the presence of a base to form vinyl bromide and a bromide ion. This side reaction is more pronounced with stronger, more hindered bases and at elevated temperatures.

Troubleshooting Protocol:

  • Base Selection: As with decarboxylation, using a milder base like potassium carbonate can disfavor the elimination pathway.

  • Temperature Management: Avoid excessive heating. The elimination reaction has a higher activation energy than the desired substitution and is therefore more sensitive to temperature increases.

  • Stoichiometry: Use a moderate excess of 1,2-dibromoethane. While a large excess can favor the desired reaction, it can also lead to a higher concentration of the elimination product, complicating purification. A 1.2 to 1.5 molar excess is a good starting point.

Elimination Side Reaction reagent 1,2-Dibromoethane product Vinyl Bromide reagent->product + Base base Base byproduct H-Base⁺ + Br⁻

Caption: Elimination of HBr from 1,2-dibromoethane.

Issue 1.3: Suspected Dialkylation

Symptoms:

  • A significant peak in the GC-MS analysis corresponding to a higher molecular weight species, likely Tetraethyl ethane-1,1,2,2-tetracarboxylate.

  • Difficulty in purifying the final product by distillation due to close boiling points.

Causality: The mono-alkylated product, TBTC, still possesses acidic protons on the carbon adjacent to the ester groups. The carbanion of triethyl methanetricarboxylate can act as a base, deprotonating the product and leading to a second alkylation by another molecule of 1,2-dibromoethane. This is a common issue in malonic ester synthesis.[2][3]

Troubleshooting Protocol:

  • Stoichiometry of the Base: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the starting material, but avoid a large excess which could promote deprotonation of the product.

  • Order of Addition: Add the 1,2-dibromoethane slowly to the reaction mixture containing the triethyl methanetricarboxylate and the base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Molar Ratio of Reactants: Using a slight excess of the triethyl methanetricarboxylate relative to the 1,2-dibromoethane can also help to minimize dialkylation, although this will require removal of the unreacted starting material during purification.

Dialkylation Side Reaction product TBTC intermediate Product Carbanion product->intermediate + Base base Base dialkylated_product Dialkylated Product intermediate->dialkylated_product + 1,2-Dibromoethane - Br⁻ reagent 1,2-Dibromoethane

Sources

purification of Triethyl 3-bromopropane-1,1,1-tricarboxylate by distillation or chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Triethyl 3-bromopropane-1,1,1-tricarboxylate (CAS 71170-82-6). It offers troubleshooting advice, frequently asked questions, and detailed protocols for both distillation and chromatography methods.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: I'm getting a low yield after vacuum distillation. What are the possible causes and solutions?

A1: Low yield during vacuum distillation can stem from several factors:

  • Decomposition: Although stable, prolonged exposure to high temperatures can cause decomposition. The reported atmospheric boiling point is 358.5°C, which is high enough to induce thermal degradation[1][2][3].

    • Solution: Ensure you are using a high-vacuum system to lower the boiling point significantly. Monitor the distillation head temperature closely and try to keep the pot temperature as low as possible. A shorter path distillation apparatus can also minimize the time the compound spends at high temperatures.

  • Incomplete Transfer: The compound is a relatively viscous liquid.

    • Solution: After distillation, allow the apparatus to cool slightly and then rinse the distillation flask with a small amount of a volatile solvent (like diethyl ether or dichloromethane) to recover any residual product. The solvent can then be carefully removed under reduced pressure.

  • Leaks in the Vacuum System: Even a small leak will prevent the system from reaching the necessary low pressure, requiring higher temperatures for distillation.

    • Solution: Thoroughly check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints.

Q2: My purified product is still colored (light yellow to brown). Is this normal, and how can I obtain a colorless product?

A2: A light yellow to brown color is often reported for this compound and may not necessarily indicate significant impurity[2]. However, for applications requiring high purity, such as in the synthesis of pharmaceutical intermediates like Famciclovir, a colorless product is often desired[4][5].

  • Cause: The color may be due to trace impurities or slight decomposition products.

  • Solution: Flash column chromatography is highly effective at removing colored impurities. If distillation is the preferred method, ensuring a very clean distillation apparatus and a good vacuum can help. A second distillation may also improve the color.

Q3: How do I choose between distillation and flash chromatography for purification?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Vacuum Distillation: This method is ideal for large-scale purifications where the impurities have significantly different boiling points from the product. It is generally more cost-effective for larger quantities. A European patent on the synthesis of this compound mentions distillation as a viable purification step[6].

  • Flash Chromatography: This technique is excellent for removing impurities with similar boiling points but different polarities. It is also the preferred method for achieving very high purity on a small to medium scale and for removing colored impurities[7][8][9].

Below is a decision-making workflow to help you choose the appropriate purification method:

Purification_Decision_Tree Choosing a Purification Method Start Crude this compound Scale What is the scale of your reaction? Start->Scale Impurity_Type What is the nature of the impurities? Scale->Impurity_Type Large Scale (>10g) Scale->Impurity_Type Small to Medium Scale (<10g) Chromatography Flash Chromatography Scale->Chromatography Small Scale (<1g) Purity_Req What is the required final purity? Impurity_Type->Purity_Req Different Boiling Points Impurity_Type->Chromatography Similar Boiling Points/Polar Impurities Impurity_Type->Chromatography Unknown Impurities Distillation Vacuum Distillation Purity_Req->Distillation Moderate Purity Consider_Both Consider a combination of both methods Purity_Req->Consider_Both High Purity

Caption: Decision workflow for selecting the purification method.

Q4: What are the common impurities I should expect from the synthesis?

A4: The synthesis typically involves the reaction of triethyl methanetricarboxylate with 1,2-dibromoethane[10][11]. Common impurities may include:

  • Unreacted triethyl methanetricarboxylate.

  • Excess 1,2-dibromoethane.

  • Solvents used in the reaction, such as dimethylformamide (DMF).

  • Byproducts from side reactions.

Q5: What is a suitable solvent system for flash chromatography of this compound?

A5: A common starting point for the flash chromatography of moderately polar compounds like this bromo-triester is a mixture of a non-polar solvent and a slightly more polar solvent.

  • Recommended System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. You can begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

  • TLC Analysis: Before running the column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of this compound where impurities have significantly different boiling points.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves[12][13].

  • Perform the distillation in a well-ventilated fume hood.

  • Be aware that the toxicological properties of this compound have not been fully investigated[12].

Procedure:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and clean. Use high-vacuum grease on all ground-glass joints.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A high-vacuum pump is recommended.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (e.g., residual solvents) as a forerun.

    • The desired product will distill at a temperature significantly lower than its atmospheric boiling point of 358.5°C[1][2][3]. The exact temperature will depend on the vacuum achieved.

    • Collect the main fraction in a pre-weighed receiving flask.

  • Completion: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

ParameterValue
Atmospheric Boiling Point358.5 °C[1][2][3]
Expected AppearanceLight yellow to brown liquid[2]
Density~1.355 g/cm³[2][3]
Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for small to medium-scale purifications and for achieving high purity.

Safety Precautions:

  • Follow the same safety precautions as for distillation.

  • Handle silica gel carefully as inhalation can be harmful.

Procedure:

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes.

    • The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Pack the column with silica gel using the chosen solvent system (wet packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent (like dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system. Positive pressure can be applied using compressed air or nitrogen to speed up the process[8][9].

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommendation
Stationary PhaseSilica gel, 230-400 mesh
Mobile Phase (Example)Gradient of 5% to 20% Ethyl Acetate in Hexanes
Elution MonitoringThin Layer Chromatography (TLC)

References

  • Understanding the Properties and Procurement of Triethyl 3-Bromopropane-1,1,1-Tricarboxyl
  • This compound CAS 71170-82-6. Home Sunshine Pharma.
  • Triethyl 3-bromopropane-1,1,1-tricarboxyl
  • Triethyl 3-bromopropane-1,1,1-carboxyl
  • Triethyl 3-bromopropane-1,1,1-tricarboxyl
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • Triethyl 3-bromopropane-1,1,1-tricarboxyl
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxyl
  • Key Applications of Triethyl 3-Bromopropane-1,1,1-Tricarboxyl
  • Safety D
  • Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure.
  • Flash Chrom
  • This compound | C12H19BrO6 | CID 10871494. PubChem.
  • CAS No : 71170-82-6 | Product Name : this compound.
  • The Significance of High Purity this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Flash Chromatography: Principles & Applic
  • What is Flash Column Chrom
  • Methanetricarboxylic acid, triethyl ester. Organic Syntheses Procedure.
  • SAFETY D
  • Intro to Chromatography: Flash Chromatography Demonstr
  • Running a flash column. Chemistry LibreTexts.
  • This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Triethyl methanetricarboxyl
  • Triethyl methanetricarboxylate | C10H16O6 | CID 80471. PubChem - NIH.
  • Triethyl methanetricarboxylate | CAS 6279-86-3 | SCBT. Santa Cruz Biotechnology.
  • Triethyl methanetricarboxyl
  • US2846376A - Purification of triethylamine.

Sources

impact of solvent choice (e.g., DMF) on Triethyl 3-bromopropane-1,1,1-tricarboxylate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the technical support center for the synthesis of this compound (TBTC). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental work. We focus specifically on the critical role of solvent selection, particularly N,N-Dimethylformamide (DMF), in achieving high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the synthesis of TBTC, with a focus on the causal relationships that dictate experimental choices.

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of a malonic ester synthesis, which involves the alkylation of an enolate.[1][2] The reaction proceeds in two primary steps:

  • Enolate Formation: Triethyl methanetricarboxylate, which is analogous to a malonic ester, possesses a highly acidic α-hydrogen due to the electron-withdrawing effect of the three adjacent ester groups. A suitable base, such as sodium ethoxide or potassium carbonate, deprotonates the α-carbon to form a resonance-stabilized enolate.[3][4]

  • Nucleophilic Substitution (SN2): The resulting enolate acts as a potent nucleophile. It attacks the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction, displacing one of the bromide ions and forming a new carbon-carbon bond.[1][2][5]

Q2: Why is DMF so commonly used as the solvent for this reaction?

A2: N,N-Dimethylformamide (DMF) is a polar aprotic solvent, and its properties are exceptionally well-suited for this type of alkylation reaction for several key reasons:[6]

  • Enhanced Nucleophilicity: DMF is highly effective at solvating cations (like Na⁺ or K⁺ from the base) but poorly solvates anions. This leaves the enolate anion "naked" and highly reactive, significantly accelerating the rate of the SN2 alkylation step.[7]

  • Reagent Solubility: It effectively dissolves both the organic starting materials (triethyl methanetricarboxylate) and the inorganic base (e.g., K₂CO₃), ensuring a homogeneous reaction mixture, which is crucial for efficient reaction kinetics.[6]

  • Thermal Stability: The reaction often requires heating to proceed at a reasonable rate.[8] DMF has a high boiling point (153 °C), allowing the reaction to be conducted at elevated temperatures without the need for a pressurized system.

Q3: Are there viable alternative solvents to DMF? What are the trade-offs?

A3: Yes, other polar aprotic solvents can be used, but their performance may vary. The choice involves a trade-off between reactivity, cost, safety, and ease of workup. Due to increasing regulatory scrutiny of DMF, exploring alternatives is a critical consideration for process development.[9]

SolventKey AdvantagesKey Disadvantages
DMSO Similar polarity and cation-solvating ability to DMF; can lead to high reaction rates.Can be more difficult to remove during workup; potential for side reactions (e.g., oxidation) at high temperatures.
Acetonitrile Lower boiling point (82 °C) makes it easier to remove post-reaction.Less polar than DMF, may result in lower solubility for inorganic bases and slower reaction rates.
NMP Similar properties to DMF.Also facing regulatory restrictions and is generally more expensive.[10]
THF Lower boiling point and less polar.Significantly slower reaction rates; poor solubility for many inorganic bases.
Cyrene™ A bio-based, more sustainable alternative to DMF.[9]Higher cost, less established in literature for this specific transformation, may require significant process optimization.[9][10]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental issues you may encounter.

Q4: My reaction yield is consistently low. What are the most likely causes related to the solvent?

A4: Low yield is a common problem, and DMF, despite its benefits, can be a contributing factor if not handled correctly.

  • Presence of Water: DMF is hygroscopic and readily absorbs moisture from the atmosphere. Water will react with the enolate, quenching the nucleophile and leading to starting material recovery and reduced product formation.

    • Solution: Always use anhydrous DMF or dry the solvent before use.[11] A simple method is to store it over activated 3Å or 4Å molecular sieves for at least 24 hours.

  • Solvent Decomposition: At elevated temperatures, particularly in the presence of a strong base or acid, DMF can decompose into dimethylamine and carbon monoxide.[7] Dimethylamine is nucleophilic and can react with the 1,2-dibromoethane, creating byproducts and consuming your electrophile.

    • Solution: Maintain careful temperature control. Do not exceed the recommended reaction temperature. If decomposition is suspected (often indicated by a fishy odor of dimethylamine), consider running the reaction at a lower temperature for a longer period.

Q5: I'm observing a significant amount of a dialkylated byproduct. How can I minimize this?

A5: The formation of a dialkylated product, where the enolate of the product (TBTC) reacts with another molecule of 1,2-dibromoethane, can occur, though it is less common in this specific synthesis than in standard malonic ester syntheses due to increased steric hindrance.[2][12] However, if observed, it is typically due to reaction stoichiometry and conditions.

  • Underlying Cause: This issue is less about the solvent and more about the stoichiometry and order of addition. If excess base or alkylating agent is present after the initial reaction, a second alkylation can occur.[4][12]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the triethyl methanetricarboxylate relative to the base and 1,2-dibromoethane.

    • Order of Addition: A common laboratory practice is to form the enolate first at a controlled temperature (e.g., room temperature) and then add this solution slowly to a solution of the alkylating agent.[8] This keeps the instantaneous concentration of the enolate low, favoring the primary alkylation reaction.

Q6: The post-reaction workup is difficult, and I struggle to completely remove the DMF. What is the best procedure?

A6: The high boiling point of DMF (153°C) and its miscibility with water make its removal a notorious challenge in purification.[13][14]

  • Standard Protocol (Aqueous Wash):

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer multiple times with water (or a dilute brine solution to prevent emulsions). DMF will partition into the aqueous layer. Four to five washes are typically required.

    • Combine the aqueous layers and back-extract with the organic solvent to recover any dissolved product.

    • Combine all organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Expert Tip: If residual DMF remains, it can sometimes be removed azeotropically with a solvent like heptane or toluene on a rotary evaporator, but this is often slow and inefficient. For high-purity applications, careful and repeated aqueous extraction is the most reliable method.[15]

Visualizing the Process

To better understand the core concepts, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

ReactionMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation TEM Triethyl methanetricarboxylate Enolate Resonance-Stabilized Enolate TEM->Enolate Deprotonation Base Base (e.g., K₂CO₃) DBE 1,2-Dibromoethane Product Triethyl 3-bromopropane- 1,1,1-tricarboxylate (TBTC) Enolate->Product C-C bond formation

Caption: The two-step mechanism for TBTC synthesis.

TroubleshootingWorkflow Start Problem: Low Product Yield CheckMoisture Is the DMF anhydrous? Start->CheckMoisture CheckTemp Was reaction temperature stable and correct? CheckMoisture->CheckTemp Yes ActionDry Action: Dry DMF over molecular sieves and repeat. CheckMoisture->ActionDry No CheckStoich Was stoichiometry of reagents correct? CheckTemp->CheckStoich Yes ActionTemp Action: Monitor temperature closely. Consider lower temp for longer time. CheckTemp->ActionTemp No CheckStoich->Start Yes (Consult Further) ActionStoich Action: Verify reagent purity and re-calculate stoichiometry. CheckStoich->ActionStoich No Success Problem Resolved ActionDry->Success ActionTemp->Success ActionStoich->Success

Caption: A workflow for troubleshooting low-yield reactions.

Validated Experimental Protocol

This protocol provides a reliable, self-validating method for the synthesis of this compound on a laboratory scale.

Materials:

  • Triethyl methanetricarboxylate

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered anhydrous potassium carbonate (1.2 equivalents).

  • Reagent Addition: Add anhydrous DMF (approx. 5 mL per gram of triethyl methanetricarboxylate). Begin stirring to create a suspension. Add triethyl methanetricarboxylate (1.0 equivalent), followed by 1,2-dibromoethane (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The reaction is typically complete within 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC or GC-MS. The disappearance of the triethyl methanetricarboxylate starting material indicates reaction completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (3x the volume of DMF used). Wash the organic layer sequentially with water (3x) and then with brine (1x) to remove the DMF.

    • Self-Validation Checkpoint: After the final wash, a sample of the organic layer can be analyzed by ¹H NMR to ensure the characteristic DMF peaks (at ~8.0, 2.9, and 2.7 ppm) are absent.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product is often of sufficient purity for many applications. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.

References

  • Tajbakhsh, M., et al. (2014). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 4(78), 41275-41304. [Link]

  • Ashenhurst, J. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • European Patent Office. (1997). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. EP 0779267 A1. [Link]

  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • PharmaCompass. (n.d.). This compound. PharmaCompass. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Properties and Procurement of this compound. Pharma-intermediate.com. [Link]

  • Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Biotage. [Link]

  • Collet, C., et al. (2014). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 10, 2653-2659. [Link]

  • Google Patents. (2013). DMF (Dimethyl Formamide)
  • LibreTexts Chemistry. (2023). 22.8: Alkylation of Enolate Ions. LibreTexts. [Link]

  • De-May, T., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5641-5714. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

  • De-May, T., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]

  • Reddit. (2021). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? r/Chempros. [Link]

  • TOPTION. (n.d.). Revolutionizing DMF Recovery from Wastewater: The Power of Centrifugal Extractors. TOPTION INSTRUMENT. [Link]

  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • MDPI. (2023). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. MDPI. [Link]

Sources

Technical Support Center: Synthesis of Triethyl 3-Bromopropane-1,1,1-tricarboxylate with Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing phase transfer catalysis for this crucial alkylation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal yields and purity.

The synthesis of TBTC, a key intermediate in the preparation of various pharmaceuticals and specialty chemicals, involves the C-alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane.[1][2] The use of phase transfer catalysis (PTC) offers a significant advantage by facilitating the reaction between reactants in immiscible phases, often leading to faster reaction rates, milder conditions, and improved yields compared to traditional methods.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a phase transfer catalyst in the synthesis of this compound?

A phase transfer catalyst (PTC) is essential for transporting the enolate of triethyl methanetricarboxylate from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent, 1,2-dibromoethane.[6] In this solid-liquid phase transfer system, an inorganic base like potassium carbonate deprotonates the triethyl methanetricarboxylate at the interface. The PTC, typically a quaternary ammonium salt, then pairs with the resulting carboxylate anion, forming a lipophilic ion pair that is soluble in the organic solvent.[7] This "solubilized" anion is highly reactive and readily undergoes nucleophilic substitution with 1,2-dibromoethane to form the desired product.[8]

Q2: Which phase transfer catalysts are most effective for this synthesis?

Quaternary ammonium and phosphonium salts are the most commonly employed PTCs for this type of alkylation.[4] Specific examples that have been successfully used include:

  • Triethylbenzylammonium chloride (TEBAC)[9]

  • Tetra-n-butylammonium bromide (TBAB)[9][10]

  • Tetra-n-octylammonium bromide[11]

  • Aliquat 336 (a mixture of tri-C8-C10-alkylmethylammonium chlorides)[3][11]

The choice of catalyst can be influenced by factors such as reaction temperature, solvent system, and cost. The structure of the catalyst, particularly the length of the alkyl chains, affects its solubility in the organic phase and its ability to transfer the anion.[7]

Q3: Why is a co-solvent system, such as DMF with an ether or ester, often recommended?

While a polar aprotic solvent like dimethylformamide (DMF) is effective on its own, the use of a co-solvent such as methyl tertiary-butyl ether (MTBE), tetrahydrofuran (THF), or ethyl acetate has been shown to enhance yields.[1][9] The co-solvent can improve the solubility of the reactants and the catalyst-anion pair in the organic phase, facilitating a more efficient reaction. It can also aid in the work-up process by improving phase separation.

Q4: What are the common side products in this reaction, and how can their formation be minimized?

The primary side product is the dialkylated species, where a second molecule of triethyl methanetricarboxylate reacts with the already formed TBTC. Another potential side reaction is the elimination of HBr from 1,2-dibromoethane, especially at higher temperatures. To minimize side product formation, it is crucial to control the reaction temperature and the stoichiometry of the reactants.[1] Using a slight excess of 1,2-dibromoethane can help to favor the mono-alkylation.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Ineffective Base: The inorganic base (e.g., potassium carbonate) may be of poor quality or not finely powdered.

    • Solution: Use a high-purity, anhydrous, and finely ground base to maximize the surface area for deprotonation.[1]

  • Inactive Catalyst: The phase transfer catalyst may have degraded or be "poisoned."

    • Solution: Ensure the catalyst is pure and has been stored correctly. Certain leaving groups from other reactions, if present as impurities, can irreversibly bind to the catalyst, rendering it inactive.[12]

  • Insufficient Mixing: In a solid-liquid PTC system, efficient agitation is crucial for the transfer of the anion.

    • Solution: Increase the stirring rate to ensure good contact between the solid base, the liquid organic phase, and the catalyst.[13]

  • Low Reaction Temperature: The reaction rate may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature, monitoring for the formation of side products. A typical range is 50-80°C.[1]

Problem 2: Formation of Significant Amounts of Dialkylated Byproduct

Possible Causes and Solutions:

  • Incorrect Stoichiometry: An insufficient amount of 1,2-dibromoethane relative to triethyl methanetricarboxylate can lead to the product competing with the starting material for the remaining alkylating agent.

    • Solution: Use a molar excess of 1,2-dibromoethane (typically 2.0 to 2.5 moles per mole of triethyl methanetricarboxylate).[9]

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the second alkylation.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress by techniques like GC or TLC to stop the reaction once the starting material is consumed.[1]

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

  • Emulsion Formation During Work-up: The presence of the catalyst and salts can lead to the formation of stable emulsions.

    • Solution: Add a saturated brine solution during the aqueous wash to help break the emulsion. Filtering the reaction mixture to remove inorganic salts before the aqueous work-up can also be beneficial.[11]

  • Co-distillation with Solvent: Residual high-boiling solvents like DMF can be difficult to remove.

    • Solution: After the initial solvent removal by rotary evaporation, use a high-vacuum distillation to separate the product from any remaining solvent.[1] For laboratory scale, column chromatography can be an effective purification method.[14]

Experimental Protocol and Data

Optimized Synthesis of this compound

This protocol is a synthesis of best practices derived from established procedures.[1][9]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred mixture of a suitable solvent system (e.g., 1:1 DMF/MTBE), add finely powdered potassium carbonate (1.2-1.5 molar equivalents) and the phase transfer catalyst (e.g., TEBAC, 0.01-0.05 molar equivalents).

  • Addition of Starting Material: Heat the mixture to 50-60°C and add triethyl methanetricarboxylate (1.0 molar equivalent) dropwise.

  • Pre-reaction Stirring: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the enolate.[1]

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (2.0-2.3 molar equivalents) to the reaction mixture.

  • Reaction: Increase the temperature to 60-75°C and maintain for several hours (typically 6-20 hours), monitoring the reaction progress by GC or TLC.[9]

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic phase.

  • Extraction: Wash the aqueous phase with the organic co-solvent (e.g., MTBE).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Parameter Recommended Range Reference
Molar Ratio (TEM:Base:DBE) 1 : 1.1-1.6 : 2.0-2.5[9]
Catalyst Loading (mol%) 1 - 5[10]
Temperature (°C) 50 - 80[1]
Reaction Time (hours) 5 - 25[1]
Typical Yield (%) 90 - 97[1]

Visualizing the Process

Reaction Mechanism

G cluster_solid Solid Phase cluster_organic Organic Phase K2CO3 K2CO3 (Base) Enolate TEM Enolate TEM Triethyl methanetricarboxylate (TEM) TEM->Enolate Deprotonation at interface PTC_Q_Enolate Q+Enolate- Enolate->PTC_Q_Enolate Ion Pair Formation DBE 1,2-Dibromoethane (DBE) TBTC Triethyl 3-bromopropane- 1,1,1-tricarboxylate (TBTC) DBE->TBTC PTC_Q_X PTC (Q+X-) PTC_Q_Enolate->DBE Alkylation (SN2) PTC_Q_Enolate->PTC_Q_X Catalyst Regeneration

Caption: Phase Transfer Catalysis Mechanism for TBTC Synthesis.

Troubleshooting Workflow

G Start Low Yield? CheckBase Check Base Quality (Anhydrous, Fine Powder) Start->CheckBase Yes CheckCatalyst Verify Catalyst Activity CheckBase->CheckCatalyst CheckMixing Increase Stirring Rate CheckCatalyst->CheckMixing CheckTemp Optimize Temperature CheckMixing->CheckTemp SideProduct Side Products Present? CheckTemp->SideProduct AdjustStoich Adjust Stoichiometry (Excess DBE) SideProduct->AdjustStoich Yes Success Yield Improved SideProduct->Success No OptimizeTime Reduce Reaction Time AdjustStoich->OptimizeTime OptimizeTime->Success

Caption: Troubleshooting Logic for Low Yield in TBTC Synthesis.

References

  • Scribd. Phase Transfer Catalyst. Available from: [Link]

  • Google Patents. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • Google Patents. Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • OperaChem. Phase transfer catalysis (PTC). (2023-07-02). Available from: [Link]

  • Little Flower College Guruvayoor. phase transfer catalysis. Available from: [Link]

  • Slideshare. Phase transfer catalysis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts. Available from: [Link]

  • European Patent Office. EP 0779267 A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Available from: [Link]

  • MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available from: [Link]

  • Google Patents. CN103922934A - Alkylation method of active methylene compound.
  • ResearchGate. (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015-11-17). Available from: [Link]

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. (2026-01-05). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. Available from: [Link]

  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Available from: [Link]

  • PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available from: [Link]

  • Dalal Institute. Phase Transfer Catalysis. Available from: [Link]

  • Organic Syntheses Procedure. Submitted by Rebekah M. Richardson and David F. Wiemer. Available from: [Link]

Sources

minimizing impurities in high-purity Triethyl 3-bromopropane-1,1,1-tricarboxylate for pharmaceutical use.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triethyl 3-bromopropane-1,1,1-tricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this critical pharmaceutical intermediate. Our goal is to provide you with the in-depth technical insights and practical troubleshooting advice necessary to achieve the high purity required for applications such as the synthesis of Famciclovir.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What is the most common synthetic route for this compound and what are the critical parameters?

The most prevalent and scalable synthesis involves the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane using a suitable base.[4][5] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF). Critical parameters to control include the choice of base, reaction temperature, and the stoichiometry of the reactants. Fine-grade potassium carbonate is a commonly used base that offers good yields while avoiding the harsh conditions associated with stronger bases like sodium ethoxide, which can lead to undesirable side reactions such as decarboxylation.[4][5] Reaction temperatures are typically maintained between 50-80°C to ensure a reasonable reaction rate without promoting impurity formation.[4]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can often be attributed to several factors:

  • Base Inactivity: Ensure the base (e.g., potassium carbonate) is finely powdered and anhydrous. Clumped or hydrated base will have reduced efficacy.

  • Insufficient Reaction Time or Temperature: Monitor the reaction progress by a suitable analytical technique like GC-MS. If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary.

  • Poor Quality Starting Materials: Use high-purity triethyl methanetricarboxylate and 1,2-dibromoethane to avoid introducing impurities that can interfere with the reaction.

  • Suboptimal Solvent Choice: While DMF is a good solvent, a mixture with a co-solvent like methyl tertiary-butyl ether (MTBE) can sometimes enhance yields.[4]

Q3: What are the key safety precautions when handling this compound?

As a brominated organic compound, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Section 2: Troubleshooting Guide for Impurity Minimization

This section provides a detailed breakdown of potential impurities, their identification, and strategies for their removal.

Common Impurities and Their Formation

The table below summarizes the most common impurities encountered during the synthesis of this compound.

Impurity NameStructureFormation MechanismImpact on Pharmaceutical Synthesis
Unreacted Triethyl methanetricarboxylate CH(COOEt)₃Incomplete reaction due to insufficient reaction time, temperature, or base activity.Can lead to the formation of byproducts in the subsequent steps of Famciclovir synthesis.
Unreacted 1,2-dibromoethane BrCH₂CH₂BrUse of a large excess of the alkylating agent.A volatile impurity that is generally easy to remove but can interfere with analytical monitoring.
Overalkylation Product (EtOOC)₃C-CH₂CH₂-C(COOEt)₃Reaction of the product with another molecule of deprotonated triethyl methanetricarboxylate.A high-boiling point impurity that is difficult to remove by distillation and can impact the purity of the final API.
Hydrolysis Products (EtOOC)₂C(COOH)CH₂CH₂BrPresence of water in the reaction mixture, leading to the hydrolysis of one or more of the ester groups.Can interfere with the intended reaction pathway and lead to a complex mixture of byproducts.
Dehydrobromination Product (EtOOC)₃C-CH=CH₂Elimination of HBr from the product, often promoted by excess base or high temperatures.This unsaturated impurity can undergo polymerization or other unwanted side reactions.
Transesterification Products (MeOOC)(EtOOC)₂C-CH₂CH₂BrPresence of other alcohols (e.g., methanol) as impurities in the solvent or starting materials.Can lead to a mixture of esters that are difficult to separate from the desired product.
Analytical Identification of Impurities

Accurate identification of impurities is the first step toward their effective removal. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

GC-MS is an excellent technique for separating and identifying volatile impurities.

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Expected Elution Order and Key Fragments:

CompoundExpected Retention TimeKey Mass Fragments (m/z)
1,2-dibromoethaneEarly eluting107, 109 (M-Br)+, 186, 188, 190 (M)+
Triethyl methanetricarboxylateIntermediate160 (M-COOEt)+, 187 (M-OEt)+, 232 (M)+
This compound Target Compound 261, 263 (M-Br)+, 339, 341 (M)+
Dehydrobromination ProductClose to target258 (M)+
Overalkylation ProductLate elutingCharacteristic fragments of the dimer

¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any non-volatile impurities.

¹H NMR (400 MHz, CDCl₃) of this compound:

  • δ 4.25 (q, 6H, J=7.1 Hz): -OCH₂CH₃

  • δ 3.50 (t, 2H, J=6.8 Hz): -CH₂Br

  • δ 2.65 (t, 2H, J=6.8 Hz): -C(COOEt)₂-CH₂-

  • δ 1.28 (t, 9H, J=7.1 Hz): -OCH₂CH₃

¹³C NMR (100 MHz, CDCl₃) of this compound:

  • δ 168.5 (C=O)

  • δ 62.0 (-OCH₂CH₃)

  • δ 55.0 (-C(COOEt)₃)

  • δ 33.0 (-CH₂Br)

  • δ 30.0 (-C(COOEt)₂-CH₂-)

  • δ 14.0 (-OCH₂CH₃)

Identifying Impurities by NMR:

  • Unreacted Triethyl methanetricarboxylate: A singlet at ~δ 3.5 ppm in the ¹H NMR.

  • Dehydrobromination Product: The appearance of vinyl proton signals between δ 5-6 ppm in the ¹H NMR.

Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities present.

For removing volatile impurities like unreacted starting materials and some side products, fractional vacuum distillation is highly effective.[6][7][8][9][10]

  • Apparatus: A fractional distillation setup with a vacuum-jacketed Vigreux column or a packed column for higher efficiency.

  • Pressure: A vacuum of 1-5 mmHg is recommended to lower the boiling point and prevent thermal decomposition.

  • Temperature: The distillation temperature will depend on the vacuum achieved but should be carefully controlled to ensure good separation.

  • Procedure:

    • Collect a forerun at a lower temperature to remove any residual solvent and unreacted 1,2-dibromoethane.

    • Slowly increase the temperature to distill the pure this compound.

    • Monitor the purity of the fractions by GC-MS.

    • High-boiling impurities like the overalkylation product will remain in the distillation flask.

For the removal of polar impurities and closely related non-volatile byproducts, silica gel chromatography is the method of choice.[11][12][13][14]

  • Stationary Phase: Silica gel (230-400 mesh). For acid-sensitive compounds, the silica gel can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine.[11]

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto the prepared silica gel column.

    • Begin elution with the starting mobile phase composition.

    • Collect fractions and monitor their composition by TLC or GC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Visualization of Workflows

Synthetic and Purification Workflow

The following diagram illustrates the overall process from synthesis to obtaining the high-purity product.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Triethyl methanetricarboxylate + 1,2-dibromoethane B Reaction with K₂CO₃ in DMF (50-80°C) A->B C Aqueous Work-up B->C D Solvent Removal C->D E Fractional Vacuum Distillation D->E F Silica Gel Chromatography E->F G High-Purity Product F->G

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues.

G Start Low Purity Detected Analysis Analyze by GC-MS & NMR Start->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Volatile Volatile Impurities? Impurity_ID->Volatile Polar Polar Impurities? Volatile->Polar No Distillation Fractional Vacuum Distillation Volatile->Distillation Yes Chromatography Silica Gel Chromatography Polar->Chromatography Yes Reassess Reassess Reaction Conditions Polar->Reassess No End High Purity Achieved Distillation->End Chromatography->End Reassess->Start

Caption: A logical troubleshooting workflow for purity issues.

References

  • The Significance of High Purity this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Key Applications of this compound in Chemical Synthesis. Available at: [Link]

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Google Patents.
  • EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Google Patents.
  • Synthesis Process Improvement of Famciclovir Drug Substance. Scholarly Publisher of Scientific Journals. Available at: [Link]

  • This compound | C12H19BrO6 | CID 10871494. PubChem. Available at: [Link]

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. European Patent Office. Available at: [Link]

  • This compound CAS NO.71170-82-6. Lizhuo Pharmaceutical. Available at: [Link]

  • Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. Alibaba. Available at: [Link]

  • Chromatography: The Solid Phase. University of Rochester Department of Chemistry. Available at: [Link]

  • CN107488176B - Method for synthesizing famciclovir impurity C. Google Patents.
  • 03-Fractional Distillation Esters. Scribd. Available at: [Link]

  • Silica Gel Column Chromatography. Teledyne ISCO. Available at: [Link]

  • This compound. PharmaCompass. Available at: [Link]

  • CN101195622A - Process for the preparation of famciclovir. Google Patents.
  • Exploring the Chemical Properties and Synthesis Pathways of Triethyl Methanetricarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. Available at: [Link]

  • Distillation. Jack Westin. Available at: [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]

  • In Silica Gel Chromatography Which Compounds Elute First? Chemistry For Everyone. Available at: [Link]

  • Methanetricarboxylic acid, triethyl ester. Organic Syntheses. Available at: [Link]

  • Types of Distillation | Simple | Fractional | Steam | Vacuum. YouTube. Available at: [Link]

  • C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Doc Brown's Chemistry. Available at: [Link]

  • Representatively, the 1H (a) and 13C NMR spectra of 3a (b). ResearchGate. Available at: [Link]

  • This compound CAS 71170-82-6. Home Sunshine Pharma. Available at: [Link]

Sources

stability and storage conditions for Triethyl 3-bromopropane-1,1,1-tricarboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triethyl 3-bromopropane-1,1,1-tricarboxylate (CAS 71170-82-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical reagent, thereby safeguarding the integrity of your experimental outcomes. As a key intermediate, particularly in the synthesis of antiviral agents like Famciclovir, the purity and stability of this compound are paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on the compound's chemical properties and established best practices in organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, linking them to the stability and storage of this compound.

Issue 1: Reduced Reaction Yield or Stalled Reaction

  • Question: My reaction yield is significantly lower than expected, or the reaction seems to have stalled. I'm using this compound as a starting material. Could the reagent be the problem?

  • Answer: Yes, compromised reagent quality is a likely cause. This compound can degrade if not stored correctly, primarily through two pathways: hydrolysis of the ester groups and elimination of the bromine atom.

    • Causality - Hydrolysis: Exposure to moisture, especially in the presence of acidic or basic trace impurities, can lead to the hydrolysis of one or more of the triethyl ester groups. This forms the corresponding carboxylic acid(s). These acidic impurities can interfere with the desired reaction pathway, especially if your reaction is base-sensitive.

    • Causality - Elimination/Substitution: Elevated temperatures or the presence of bases can promote an elimination reaction, leading to the formation of an unsaturated tricarboxylate. Alternatively, nucleophilic substitution of the bromide can occur if reactive species are present. The bromine atom's role as a leaving group is central to many of this molecule's applications; if it has already reacted, the reagent is inert for its intended purpose.

    Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the reagent has been stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (like nitrogen or argon).

    • Visual Inspection: Examine the reagent. Fresh, high-purity this compound should be a pale yellow liquid.[3] A significant darkening to brown or the presence of a precipitate may indicate degradation.

    • Purity Analysis: If you have access to analytical instrumentation, consider running a quick purity check via NMR or GC-MS to identify potential degradation products.

    • Use a Fresh Batch: If degradation is suspected, the most straightforward solution is to use a fresh, unopened bottle of the reagent.

Issue 2: Appearance of Unexpected Side Products

  • Question: My final product is contaminated with unexpected impurities. Could these be related to the this compound I used?

  • Answer: Absolutely. The degradation products of this compound can actively participate in your reaction, leading to a variety of impurities in your final product.

    • Causality: For instance, in the synthesis of Famciclovir, the precise reaction between 2-amino-6-chloropurine and this compound is critical.[2] If the reagent has partially hydrolyzed, the resulting carboxylic acid can act as a competing nucleophile or alter the pH of the reaction mixture, potentially leading to undesired byproducts. The presence of elimination products would also lead to different adducts with the purine base. Impurities in the starting material can significantly reduce the yield of the desired product and complicate purification.[1]

    Troubleshooting Steps:

    • Characterize Impurities: If possible, isolate and characterize the main impurities. This can provide clues as to their origin.

    • Review Reagent Handling: Ensure that the reagent was handled under anhydrous conditions to prevent hydrolysis, especially when measuring and transferring it to the reaction vessel.

    • Purify the Reagent: If a fresh batch is unavailable, you may consider purifying the reagent by distillation under reduced pressure. However, this should be done with caution as elevated temperatures can accelerate decomposition.

Below is a troubleshooting workflow to help you diagnose potential issues with your reagent.

Caption: Troubleshooting workflow for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container to prevent moisture ingress. It is best stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizers. While some suppliers suggest room temperature storage, refrigeration at 2-8°C is a common recommendation for enhancing shelf life and minimizing degradation.

ParameterRecommendationRationale
Temperature 2-8°C or cool, dry place (10-25°C)Minimizes rates of potential decomposition reactions (hydrolysis, elimination).
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)Prevents exposure to atmospheric moisture, which can cause hydrolysis.
Container Tightly sealed, amber glass bottlePrevents moisture and light exposure. Glass is generally inert to this compound.[1][4]
Incompatibilities Strong oxidizing agentsTo prevent vigorous, potentially hazardous reactions.

Q2: How can I tell if my this compound has degraded?

A2: While analytical testing is the most definitive method, there are some physical signs that may indicate degradation:

  • Color Change: The pure compound is typically a pale yellow liquid. A significant darkening of the color towards brown or reddish-brown can be a sign of decomposition.

  • Precipitate Formation: The formation of a solid precipitate could indicate the presence of insoluble degradation products.

  • Odor Change: While subtle, a change in odor, perhaps becoming more acidic due to hydrolysis, could be an indicator.

Q3: What is the expected shelf life of this compound?

A3: While a specific shelf life is not always provided and can depend on the supplier and storage conditions, analogous compounds like other alkyl bromides and esters typically have a recommended shelf life of 12-24 months when stored under optimal conditions.[4] It is always best to refer to the manufacturer's certificate of analysis and re-test date if provided.

Q4: What type of container is best for storing this reagent?

A4: An amber glass bottle with a tight-fitting cap is the most suitable container. Glass is generally inert and will not react with the compound.[1] The amber color protects the compound from potential light-induced decomposition. For long-term storage, a cap with a PTFE liner is recommended to ensure an excellent seal against moisture.

Q5: What are the primary degradation pathways for this molecule?

A5: The two most probable non-thermal degradation pathways are:

  • Hydrolysis: The ester functional groups are susceptible to hydrolysis in the presence of water, which can be catalyzed by acid or base. This results in the formation of one or more carboxylic acid groups and ethanol.

  • Elimination/Substitution: The bromine atom is a good leaving group. In the presence of a base, an E2 elimination reaction can occur, removing the bromine and a proton from an adjacent carbon to form an alkene. Nucleophilic substitution (SN2) can also occur if a nucleophile is present.

Understanding these potential degradation pathways is key to implementing proper storage and handling procedures, which will ultimately lead to more reliable and reproducible experimental results.

References

  • Ningbo Inno Pharmchem Co., Ltd. Key Applications of this compound in Chemical Synthesis. Available at: [Link]

  • Berlin Packaging. Choosing the Best Bottles for Chemical Storage. Available at: [Link]

  • Synthesis Process Improvement of Famciclovir Drug Substance. Available at: [Link]

  • TRDiscovery. Best Chemical Storage Containers Revealed - Top Picks for 2024. YouTube. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Chemistry Stack Exchange. Thermal decomposition of ester. Available at: [Link]

  • Torii, T., et al. (2006). Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor. Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 625-34. Available at: [Link]

  • New York State Department of Labor. Chemical Storage and Handling Recommendations. Available at: [Link]

  • USP-NF. (2014). Famciclovir. Available at: [Link]

  • Jung, M. C., et al. (2018). Degradation Behavior of an Amino Acid- Substituted Polyphosphazene with Triethyl Citrate as Plasticizer. Macromolecular Chemistry and Physics, 219(22), 1800329. Available at: [Link]

  • Lab Procurement Services. Selecting the Right Container. Available at: [Link]

  • PharmaCompass. This compound. Available at: [Link]

  • An-Najah Staff. The Thermal Decomposition of Fluorinated Esters. Available at: [Link]

  • Google Patents. Method for synthesizing famciclovir impurity C.
  • Google Patents. Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • ResearchGate. Is the color change in the organic compounds ( as a result of X-ray irradiation) associated with alteration or decomposition?. Available at: [Link]

  • European Patent Office. Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Available at: [Link]

  • Home Sunshine Pharma. This compound CAS 71170-82-6. Available at: [Link]

  • Pearson. Give the substitution and elimination products you would expect from the following reactions. a. 3-bromo-3-ethylpentane heated in methanol. Available at: [Link]

  • ResearchGate. Thermal decomposition and burning behavior of cellulose treated with ethyl ester phosphoramidates: Effect of alkyl substituent on nitrogen atom. Available at: [Link]

  • Bewickchemistry. Elimination Reactions (AQA A-Level Chemistry). YouTube. Available at: [Link]

  • Chemguide. elimination from 2-bromopropane to give propene. Available at: [Link]

  • Filo. The major product obtained from E _ { 2 }-elimination of 3-bromo-2fluorop.. Available at: [Link]

  • Chegg. Solved Draw the elimination product for the reaction: a). Available at: [Link]

  • askIITians. Exposure of silver bromide to sunlight for a long duration turns grey. Available at: [Link]

  • Reddit. Color Change in KMnO₄ Solution After 24 Hours : r/chemistry. Available at: [Link]

  • ThomasTKtungnung. Silver Chloride Decomposition in Sunlight. YouTube. Available at: [Link]

  • Brainly. [FREE] How does the color change when the gases produced after the thermal decomposition of ferrous sulphate come. Available at: [Link]

Sources

Navigating the Synthesis Maze: A Technical Support Center for Scaling Up Triethyl 3-bromopropane-1,1,1-tricarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC). As a senior application scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the challenges you may encounter. This resource is structured to anticipate and address the practical issues that arise during the transition from laboratory-scale experiments to large-scale production, ensuring both scientific integrity and operational success.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Famciclovir.[1] Its molecular structure, featuring a reactive bromine atom and three ester groups, makes it a versatile building block in organic synthesis.[2] However, scaling up its production is not without its hurdles. This guide will provide you with troubleshooting advice and frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide: From Unexpected Outcomes to Optimized Solutions

This section addresses specific problems you might encounter during the synthesis of TBTC. Each issue is presented in a question-and-answer format, delving into the root causes and offering field-proven solutions.

Issue 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields in the synthesis of TBTC can often be attributed to several factors, primarily related to side reactions and incomplete conversion. The primary synthesis route involves the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of a base.

Potential Causes and Solutions:

  • Side Reaction - Dialkylation: A significant contributor to low yield is the formation of dialkylated byproducts.[2] This occurs when a second molecule of the triethyl methanetricarboxylate enolate reacts with the already formed TBTC. To minimize this, it is crucial to use an excess of the alkylating agent, 1,2-dibromoethane. A molar ratio of at least 1.5 to 3.0 equivalents of 1,2-dibromoethane to 1 equivalent of triethyl methanetricarboxylate is recommended.[3]

  • Side Reaction - Decarboxylation: The use of strong bases, such as sodium ethoxide, can lead to the decarboxylation of the product, especially at elevated temperatures.[2][4] A more favorable approach for large-scale production is to use a milder inorganic base like fine-grade potassium carbonate.[4] This avoids the need to isolate the intermediate sodium salt and reduces the formation of undesirable impurities.[4]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. The reaction is typically carried out at temperatures between 50°C and 80°C for 5 to 25 hours.[1] Monitoring the reaction progress by Gas Chromatography (GC) is essential to determine the optimal reaction time for your specific conditions.[4]

  • Hydrolysis of Esters: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, both in the starting material and the product, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

ParameterRecommended ConditionRationale
Base Fine-grade Potassium CarbonateMilder base, minimizes decarboxylation.
Solvent Anhydrous DMF / co-solvent mixtureAprotic polar solvent facilitates the reaction.
Temperature 50°C - 80°CBalances reaction rate and minimizes side reactions.
Reaction Time 5 - 25 hoursEnsure complete conversion, monitor by GC.
Issue 2: Product Purity is Below Standard After Distillation

Q: After distillation, my final product still contains significant impurities. What could be the cause and how can I improve the purification process?

A: Achieving high purity of TBTC is critical, especially for its use in pharmaceutical synthesis where impurities can lead to side reactions and affect the quality of the final drug product.[5] Distillation is the primary purification method, but challenges can arise.

Potential Causes and Solutions:

  • Thermal Degradation: TBTC has a high boiling point, and prolonged exposure to high temperatures during distillation can lead to thermal decomposition. Consider using vacuum distillation to lower the boiling point and minimize thermal stress on the product.

  • Inadequate Separation of Byproducts: If the boiling points of the impurities are close to that of TBTC, simple distillation may not be sufficient. In such cases, fractional distillation with a column packed with structured packing can provide better separation.

  • Contamination from the Reaction Work-up: The work-up procedure is critical for removing inorganic salts and other impurities before distillation. After the reaction is complete, the mixture should be cooled, and the inorganic salts removed by filtration or washing with water.[1] The organic phase should then be thoroughly washed and dried before proceeding to distillation.

  • Formation of Azeotropes: High-boiling esters can sometimes form azeotropes with solvents or impurities, making separation by distillation difficult. Careful selection of solvents and a thorough understanding of the physical properties of potential impurities are necessary.

Experimental Protocol: Optimized Work-up and Purification

  • Quenching: Cool the reaction mixture to room temperature.

  • Aqueous Wash: Add water to the reaction mixture to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., methyl tertiary-butyl ether - MTBE) to recover any dissolved product.[4]

  • Combine Organic Layers: Combine all organic phases.

  • Brine Wash: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Vacuum Distillation: Distill the crude product under high vacuum to obtain pure this compound.

Issue 3: Inconsistent Batch-to-Batch Results

Q: I am observing significant variations in yield and purity from one batch to another, even when following the same protocol. What could be the reasons for this inconsistency?

A: Inconsistent results in scaling up a chemical synthesis are a common challenge and often point to subtle variations in process parameters that have a magnified effect at a larger scale.

Potential Causes and Solutions:

  • Reagent Quality: The purity and dryness of the starting materials (triethyl methanetricarboxylate and 1,2-dibromoethane) and the solvent (DMF) are critical. Ensure that all reagents meet the required specifications for each batch.

  • Base Particle Size and Activity: The particle size of the potassium carbonate can affect its surface area and reactivity. Using a consistent, fine grade of potassium carbonate is important for reproducible results.[1]

  • Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure that the reactor's agitation system is adequate for the scale of the reaction to maintain a homogeneous mixture and uniform temperature distribution.

  • Rate of Reagent Addition: The rate at which the reagents are added can influence the reaction profile. A controlled, gradual addition of the triethyl methanetricarboxylate to the suspension of the base, followed by the addition of 1,2-dibromoethane, can help to control the reaction exotherm and minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the synthesis of this compound on a large scale?

A1: A dipolar aprotic solvent like dimethylformamide (DMF) is highly effective for this reaction.[1] For industrial-scale production, a mixture of DMF with a co-solvent such as an ether (e.g., methyl tertiary-butyl ether - MTBE) or an ester (e.g., ethyl acetate) can be advantageous.[1] This can improve the solubility of the reactants and facilitate the work-up process.

Q2: Is a phase transfer catalyst necessary for this reaction?

A2: While the reaction can proceed without a phase transfer catalyst (PTC), its use can be beneficial, especially in large-scale operations. A PTC can enhance the reaction rate by facilitating the transfer of the enolate from the solid base surface to the organic phase where the alkylation occurs.[1] However, the timing of the PTC addition can be critical to avoid the formation of byproducts.[3]

Q3: What are the key safety considerations when scaling up the production of this compound?

A3: Key safety considerations include:

  • Handling of 1,2-dibromoethane: This is a toxic and potentially carcinogenic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exothermic Reaction: The alkylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents.

  • Solvent Handling: DMF is a combustible liquid. Take necessary precautions to avoid ignition sources.

  • Pressure Build-up: Ensure the reactor is properly vented to prevent any pressure build-up during the reaction.

Q4: What analytical methods are recommended for quality control?

A4: For in-process control and final product analysis, the following methods are recommended:

  • Gas Chromatography (GC): To monitor the progress of the reaction and determine the purity of the final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify any byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic functional groups (ester carbonyls).

Visualizing the Process: Workflow and Reaction

To provide a clearer understanding of the synthesis process, the following diagrams illustrate the experimental workflow and the core chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control prep Charge Reactor with Anhydrous Solvent & K2CO3 add_temt Add Triethyl methanetricarboxylate prep->add_temt Heat to 50°C add_dbe Add 1,2-dibromoethane add_temt->add_dbe react Heat and Stir (50-80°C, 5-25h) add_dbe->react quench Cool and Quench (Water Addition) react->quench Monitor by GC extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Phase extract->wash_dry distill Vacuum Distillation wash_dry->distill qc GC, NMR, MS, FTIR Analysis distill->qc

Caption: A streamlined workflow for the synthesis and purification of this compound.

reaction_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_product Product TEMT Triethyl methanetricarboxylate TBTC Triethyl 3-bromopropane- 1,1,1-tricarboxylate TEMT->TBTC DBE 1,2-dibromoethane DBE->TBTC Base K2CO3 (Base) Solvent DMF (Solvent) Heat Heat (50-80°C)

Caption: Core reaction for the synthesis of this compound.

References

  • Gledhill, P. A., et al. "Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • "Malonic ester synthesis." Wikipedia, The Free Encyclopedia, 2023, [Link].

  • Home Sunshine Pharma. "this compound CAS 71170-82-6." [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Significance of High Purity this compound in Pharmaceutical Synthesis." [Link].

  • PharmaCompass. "this compound." [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. "Key Applications of this compound in Chemical Synthesis." [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Properties and Procurement of this compound." [Link].

  • Google Patents. "C-Alkylation process of esters of malonic acid." .
  • ResearchGate. "The Alkylation of Malonic Ester." [Link].

  • Chemistry LibreTexts. "Malonic Ester Synthesis." [Link].

  • Master Organic Chemistry. "The Malonic Ester and Acetoacetic Ester Synthesis." [Link].

  • Chemistry Stack Exchange. "Choice of base for malonic ester synthesis." [Link].

  • Sciencemadness Discussion Board. "Distilling esters with very high boiling points?" [Link].

  • PubMed. "The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation." [Link].

  • CaltechAUTHORS. "Alkylations of Enols and Enolates." [Link].

  • Google Patents.

Sources

Technical Support Center: Identification of Byproducts in the Alkylation of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of triethyl methanetricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts encountered during this synthetic procedure. The following question-and-answer format directly addresses specific issues you may face in your experiments, providing expert insights and practical solutions.

Troubleshooting Guides: Identifying and Mitigating Byproduct Formation

This section is dedicated to resolving specific problems that may arise during the alkylation of triethyl methanetricarboxylate, leading to the formation of undesired byproducts.

Question 1: I've performed an alkylation of triethyl methanetricarboxylate, but my yield of the mono-alkylated product is lower than expected, and I see a higher molecular weight peak in my GC-MS analysis. What is this likely to be, and how can I prevent it?

Answer:

This is a classic case of dialkylation , which is one of the most common byproducts in this type of reaction.[1]

Causality: The mono-alkylated product still possesses an acidic proton on the alpha-carbon, making it susceptible to deprotonation by the base present in the reaction mixture. This newly formed enolate can then react with another molecule of the alkylating agent, leading to the formation of a dialkylated byproduct.[1]

Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The dialkylated product will have a higher molecular weight than the mono-alkylated product, corresponding to the addition of a second alkyl group. The mass spectrum will likely show a molecular ion peak (M+) reflecting this increased mass. The fragmentation pattern may be complex, but a key indicator is the loss of one of the alkyl groups from the alpha-carbon.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign is the disappearance of the signal corresponding to the acidic proton on the alpha-carbon of the mono-alkylated product. You will also observe new signals corresponding to the second alkyl group that has been added.

    • ¹³C NMR: The spectrum of the dialkylated product will show a quaternary carbon at the alpha-position, whereas the mono-alkylated product has a methine (CH) group at this position. New signals for the second alkyl group will also be present.

Solutions and Preventative Measures:

  • Stoichiometry Control: To favor mono-alkylation, use a slight excess of triethyl methanetricarboxylate relative to the base and the alkylating agent.[2] This ensures that the base is consumed in forming the enolate of the starting material, reducing the chances of deprotonating the mono-alkylated product.

  • Reaction Conditions:

    • Slow Addition: Add the alkylating agent slowly and at a controlled temperature. This prevents a high concentration of the alkylating agent from being present while there is still a significant amount of the mono-alkylated product's enolate.

    • Temperature: Maintain the recommended temperature for your specific reaction. Higher temperatures can sometimes lead to a higher incidence of side reactions.

  • Purification:

    • Fractional Distillation: If the boiling points of the mono- and dialkylated products are sufficiently different, fractional distillation under reduced pressure can be an effective method of separation.[2][3][4][5]

    • Column Chromatography: For compounds with similar boiling points or for smaller-scale purifications, column chromatography on silica gel is often the more effective method for separating the mono- and dialkylated products.[2]

Table 1: Comparison of Mono- and Dialkylated Products

FeatureMono-alkylated ProductDialkylated Product
Molecular Weight MM + weight of alkyl group
¹H NMR (α-carbon) Signal for one protonNo signal for a proton
¹³C NMR (α-carbon) Methine (CH) signalQuaternary (C) signal

Experimental Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow cluster_reaction Alkylation Reaction cluster_analysis Byproduct Identification cluster_purification Purification reaction_mixture Crude Reaction Mixture gcms GC-MS Analysis reaction_mixture->gcms Inject aliquot nmr NMR Spectroscopy reaction_mixture->nmr Prepare sample distillation Fractional Distillation gcms->distillation Identify components for separation chromatography Column Chromatography nmr->chromatography Confirm structure of fractions distillation->chromatography If separation is poor

Caption: Workflow for the analysis and purification of alkylated triethyl methanetricarboxylate.

Question 2: My reaction has produced a significant amount of a low-boiling point byproduct that my NMR and GC-MS suggest is an alkene. What is happening?

Answer:

You are likely observing the product of an elimination reaction , which is competing with the desired SN2 alkylation.

Causality: The enolate of triethyl methanetricarboxylate is a strong base. When it reacts with the alkyl halide, instead of attacking the carbon atom in an SN2 fashion, it can abstract a proton from a carbon atom adjacent to the halogen, leading to the formation of an alkene via an E2 elimination mechanism. This is particularly prevalent with secondary and tertiary alkyl halides.[2]

Identification:

  • GC-MS: You will observe a peak with a lower retention time and a molecular weight corresponding to the alkene derived from your alkyl halide. The mass spectrum will be characteristic of an alkene.

  • ¹H NMR: The crude ¹H NMR spectrum will show characteristic signals for vinylic protons (typically in the range of 4.5-6.5 ppm), which are absent in both the starting materials and the desired product.

Solutions and Preventative Measures:

  • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides, as they are less prone to elimination reactions. Secondary alkyl halides will likely give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively lead to elimination.[2]

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Try running the reaction at a lower temperature for a longer duration.[2]

  • Base Selection: While the enolate is the primary base involved in the elimination of the alkyl halide, the choice of the initial base to form the enolate can have an impact on the overall reaction environment. For sensitive substrates, milder bases might be considered, although this can affect the rate of enolate formation.

Reaction Pathway: Substitution vs. Elimination

SN2_vs_E2 cluster_reactants Reactants cluster_products Products enolate Triethyl Methanetricarboxylate Enolate sn2_product Desired Alkylated Product (SN2) enolate->sn2_product Nucleophilic Attack on Carbon e2_product Alkene Byproduct (E2) enolate->e2_product Proton Abstraction from β-Carbon alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2_product alkyl_halide->e2_product

Caption: Competing SN2 and E2 pathways in the alkylation reaction.

Question 3: I have noticed some unexpected ester signals in my NMR spectrum, and my product seems to have undergone some changes. What could be the cause?

Answer:

This could be due to either transesterification or hydrolysis of the ester groups.

Causality:

  • Transesterification: This occurs if the alkoxide base used for deprotonation does not match the alkyl groups of the ester. For example, using sodium methoxide (CH₃ONa) with triethyl methanetricarboxylate (an ethyl ester) can lead to the exchange of the ethyl groups for methyl groups, resulting in a mixture of different methyl and ethyl esters.[1]

  • Hydrolysis: The ester groups are susceptible to hydrolysis, especially under basic or acidic conditions during the reaction workup. This will convert the ester functionalities into carboxylic acids.

Identification:

  • Transesterification (NMR): You will observe new sets of signals corresponding to the new ester group. For instance, if you used sodium methoxide, you would see a new singlet around 3.7 ppm in the ¹H NMR for the methyl ester protons, in addition to the quartet and triplet for the ethyl groups.

  • Hydrolysis (NMR & IR):

    • ¹H NMR: The appearance of a broad singlet, typically downfield (>10 ppm), is indicative of a carboxylic acid proton.

    • ¹³C NMR: A signal for a carboxylic acid carbon will appear around 170-185 ppm.

    • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.

Solutions and Preventative Measures:

  • Preventing Transesterification: Always use an alkoxide base that matches the alkyl group of your ester. For triethyl methanetricarboxylate, use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt).[1]

  • Preventing Hydrolysis:

    • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

    • Careful Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture carefully.

Frequently Asked Questions (FAQs)

Q1: Is O-alkylation a significant concern in the alkylation of triethyl methanetricarboxylate?

A1: While enolates are ambident nucleophiles with the potential for both C-alkylation and O-alkylation, C-alkylation is generally the major pathway when using alkyl halides as electrophiles. The formation of a C-C bond is thermodynamically more favorable in this case. O-alkylation becomes more significant with "harder" electrophiles, such as silyl halides. For typical alkylations with alkyl bromides or iodides, O-alkylation is usually a minor byproduct, if observed at all.

Q2: What is the best way to monitor the progress of my alkylation reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting material (triethyl methanetricarboxylate). The product will have a different Rf value. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by Gas Chromatography (GC).

Q3: Can I use a weaker base like potassium carbonate for this alkylation?

A3: While strong bases like sodium ethoxide or sodium hydride are commonly used to ensure complete deprotonation, weaker bases like potassium carbonate (K₂CO₃) can also be employed, particularly with more reactive alkylating agents like benzyl or allyl halides. The reaction may require higher temperatures or longer reaction times. The use of a weaker base can sometimes help to minimize certain side reactions.

Q4: How do I remove unreacted triethyl methanetricarboxylate from my product?

A4: Unreacted triethyl methanetricarboxylate often has a boiling point close to the mono-alkylated product, which can make separation by distillation challenging.[2] A careful fractional distillation under reduced pressure is the first method to attempt. If this is not effective, column chromatography is the preferred method for achieving high purity.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column Selection: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column, is generally suitable for separating the components.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a temperature low enough to resolve any low-boiling point byproducts (e.g., 70 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min. Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that is well above the expected molecular weight of the dialkylated product.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, mono-alkylated product, and any byproducts.

    • Analyze the mass spectrum of each peak to determine its molecular weight and fragmentation pattern, which will aid in structural elucidation.

Protocol 2: ¹H NMR Analysis for Byproduct Identification

  • Sample Preparation: Take an aliquot of the crude reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify Starting Material: Look for the characteristic signals of triethyl methanetricarboxylate.

    • Identify Mono-alkylated Product: Look for the disappearance of one of the α-protons and the appearance of new signals for the added alkyl group.

    • Identify Dialkylated Product: Look for the complete disappearance of the α-proton signal and the presence of signals for two alkyl groups.

    • Identify Elimination Byproduct: Search for signals in the alkene region (4.5-6.5 ppm).

    • Identify Hydrolysis Byproduct: Look for a broad signal downfield (>10 ppm) corresponding to a carboxylic acid proton.

References

  • BenchChem. (2025).
  • NMR Spectra of New Compounds. (n.d.).
  • Wiley-VCH. (2008).
  • PubMed. (1966). Separation of malonic acid esters by gas chromatography.
  • Amrita Vishwa Vidyapeetham. (2023). Purification by Fractional distillation/crystallisation (Procedure). Organic Chemistry Virtual Lab : Chemical Sciences.
  • Wikipedia. (2024).
  • Amrita Vishwa Vidyapeetham. (2023). Purification by Fractional distillation/crystallisation (Theory). Organic Chemistry Virtual Lab.
  • PubChem. (n.d.).
  • MDPI. (1999).
  • Guidechem. (n.d.).
  • PubChem. (n.d.).
  • ChemicalBook. (n.d.).
  • ChemBAM. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
  • Chromatographic Separation of Some Metal Cations as Anionic Complexes on the HEMA Q-LAnion Exchanger. (n.d.).
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • ChemicalBook. (n.d.).
  • MDPI. (2021). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)
  • ResearchGate. (2025).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • University of Calgary. (n.d.). Ch21: Malonic esters.
  • PMC. (2014). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
  • Mass Spectrometry: Fragment
  • YouTube. (2015).

Sources

Validation & Comparative

alternative reagents to Triethyl 3-bromopropane-1,1,1-tricarboxylate for Famciclovir synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Famciclovir, the oral prodrug of the antiviral agent Penciclovir, is a cornerstone in the treatment of herpesvirus infections. Its synthesis has traditionally relied on the alkylation of a purine base with Triethyl 3-bromopropane-1,1,1-tricarboxylate. While effective, this route presents challenges, including cumbersome reaction steps, the use of large volumes of organic solvents, and the critical issue of controlling regioselectivity to favor the desired N-9 alkylated product over the N-7 isomer[1][2]. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies that address these limitations. We will explore more streamlined, cost-effective, and industrially scalable routes, supported by experimental data from peer-reviewed literature and patents. The focus is on providing researchers and drug development professionals with a practical, data-driven resource for optimizing Famciclovir synthesis.

Introduction: The Need for Innovation in Famciclovir Synthesis

Famciclovir is a guanine nucleoside analogue that, upon oral administration, is rapidly converted to its active form, Penciclovir.[3] Penciclovir triphosphate then selectively inhibits viral DNA polymerase, terminating the replication of viral DNA[3][4]. Its efficacy against herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) has made it an indispensable therapeutic agent.

The classical synthetic pathway involves the N-alkylation of 2-amino-6-chloropurine with a C4 side chain derived from this compound[1][5]. This key intermediate allows for the construction of the acyclic side chain of the final drug. However, this process is not without its drawbacks. A significant challenge is the formation of a mixture of N-9 and N-7 isomers, which are structurally similar and difficult to separate, often requiring chromatographic purification that is undesirable for large-scale production[2][6]. Furthermore, the multi-step process, which includes decarboxylation, reduction, and esterification, can be inefficient and generate substantial solvent waste[1]. These factors have spurred research into alternative reagents and synthetic designs that offer higher regioselectivity, improved overall yield, and a more favorable environmental profile.

The Benchmark: Synthesis via this compound

The established route serves as a critical benchmark for evaluating any alternative. The synthesis begins with the alkylation of 2-amino-6-chloropurine with this compound in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF)[1].

Causality of Reagent Choice:

  • 2-Amino-6-chloropurine: This purine derivative is used because the chloro group at the 6-position can be readily removed in a later hydrogenation step to yield the final 2-aminopurine structure of Famciclovir.

  • This compound: This reagent is a versatile C4 building block. The bromo group serves as a leaving group for the alkylation, while the three ester groups provide a latent dicarboxylic acid functionality that, after reduction and acetylation, forms the characteristic side chain of Famciclovir[7].

  • Potassium Carbonate (K₂CO₃): A mild inorganic base is sufficient to deprotonate the purine ring, creating a nucleophile for the alkylation reaction.

  • Dimethylformamide (DMF): A polar aprotic solvent is chosen for its ability to dissolve the purine salt and facilitate the Sₙ2 reaction.

The primary challenge in this step is controlling the site of alkylation. The purine ring has two nucleophilic nitrogen atoms, N-9 and N-7, leading to a mixture of isomers. The N-9 isomer is the desired product, but a significant amount of the N-7 isomer is often formed, complicating purification and reducing the effective yield[2][8].

Benchmark_Synthesis reagent1 2-Amino-6-chloropurine intermediate1 N-9 and N-7 Alkylated Isomers reagent1->intermediate1 K₂CO₃, DMF reagent2 Triethyl 3-bromopropane- 1,1,1-tricarboxylate reagent2->intermediate1 intermediate2 Decarboxylation/ Reduction Product (Diol Intermediate) intermediate1->intermediate2 1. NaOMe 2. NaBH₄ intermediate3 Diacetate Intermediate (Cl-FMC) intermediate2->intermediate3 Acetic Anhydride product Famciclovir intermediate3->product Hydrogenation (Pd/C)

Caption: Benchmark synthetic pathway for Famciclovir.

Alternative Reagents & Strategies

To overcome the limitations of the benchmark process, several innovative alternatives have been developed. These can be broadly categorized by the type of side-chain precursor used and the strategy for controlling regioselectivity.

Alternative 1: Cyclic Side-Chain Precursors

A highly effective strategy involves replacing the linear tricarboxylate with a cyclic reagent, such as 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione . This approach has been shown to improve both the economy and efficiency of the synthesis[9][10].

Causality of Reagent Choice:

  • N²-acetyl-7-benzylguanine: Instead of 2-amino-6-chloropurine, this route often starts with a protected guanine derivative. The bulky benzyl group at the N-7 position sterically hinders alkylation at that site, dramatically improving the regioselectivity in favor of the desired N-9 product[10][11]. The acetyl group protects the exocyclic amine.

  • 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This cyclic precursor is more easily prepared than the traditional side chain. Its reaction with the protected guanine proceeds with high regioselectivity. The subsequent steps involve opening the cyclic structure to reveal the required side chain functionality[9].

This method offers a more direct route, often with fewer steps and easier purification, making it highly attractive for industrial applications[9].

Alternative_Synthesis reagent1 N²-acetyl-7-benzylguanine intermediate1 N-9 Alkylated Adduct reagent1->intermediate1 DMF reagent2 6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione reagent2->intermediate1 intermediate2 Diester Intermediate intermediate1->intermediate2 SOCl₂, MeOH intermediate3 Diacetate Intermediate intermediate2->intermediate3 Reduction & Acetylation product Famciclovir intermediate3->product Debenzylation/ Deacetylation

Caption: Alternative synthesis using a cyclic side-chain precursor.

Alternative 2: Convergent Synthesis from Pyrimidine Precursors

Another advanced strategy avoids the problematic purine alkylation step altogether. Instead, the side chain is first attached to a pyrimidine ring, which is then cyclized to form the purine core of Famciclovir. One such route starts with 2-amino-4,6-dichloropyrimidine [12].

Causality of Reagent Choice:

  • 2-amino-4,6-dichloropyrimidine: This starting material allows for sequential, selective reactions. One chloro group is displaced by an amino-functionalized side chain, while the other is retained for later steps.

  • 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine: This is a protected form of the required side chain. Attaching it early in the synthesis ensures its correct placement.

  • Sodium Nitrite: Used under acidic conditions for diazotization, which is a key step leading to the formation of the imidazole ring portion of the purine structure.

This convergent approach builds the final molecule from two major fragments, offering excellent control over the final structure and completely avoiding the N7/N9 isomer problem[12].

Alternative 3: Mitsunobu Coupling Reactions

The Mitsunobu reaction provides a powerful method for forming C-N bonds with high regioselectivity. In the context of Famciclovir synthesis, this involves reacting a purine derivative with a pre-formed side-chain alcohol[5][13].

Causality of Reagent Choice:

  • Guanine/2-Amino-6-chloropurine: The purine base acts as the nucleophile.

  • Pre-formed Side-Chain Alcohol: An alcohol corresponding to the final diol side chain (e.g., 4-hydroxy-3-(hydroxymethyl)butanol) is used. This avoids multiple steps of modifying a precursor like the tricarboxylate.

  • DEAD/PPh₃: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are the classic reagents that activate the alcohol for nucleophilic attack by the purine.

This route can significantly shorten the synthesis and offers high N-9 selectivity, especially when starting from guanine. The overall yield is reported to be around 29% without the need for chromatographic purification, making it an industrially viable process[5][13].

Comparative Analysis

The choice of synthetic route depends on a balance of factors including yield, cost, scalability, and environmental impact. The following table summarizes the key performance indicators for the benchmark synthesis and its alternatives.

ParameterBenchmark: this compoundAlternative 1: Cyclic PrecursorAlternative 2: Pyrimidine RouteAlternative 3: Mitsunobu Route
Starting Purine 2-Amino-6-chloropurineN²-acetyl-7-benzylguanineN/A (Builds purine ring)Guanine / 2-Amino-6-chloropurine
Key Side-Chain Reagent This compound6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-aminePre-formed diol side-chain
Regioselectivity (N9:N7) Moderate (often <6:1)[8]High (due to N7-blocking group)[10]Absolute (N-9 only)[12]High[13]
Overall Yield Variable, often lower due to isomer separationGood to Excellent[9][10]Good[12]~29%[13]
Key Advantages Well-established; commercially available reagentsHigh regioselectivity; fewer steps; economical[9][11]Avoids N7/N9 isomer issue completelyShort synthetic sequence; no chromatography[5]
Key Disadvantages Poor regioselectivity; multiple steps; purification challenges[1][2]Requires synthesis of protected guanineMulti-step synthesis of side-chain amineStoichiometric use of phosphine reagents

Detailed Experimental Protocols

To provide a practical basis for comparison, detailed protocols derived from the literature are presented below.

Protocol 1: Benchmark Synthesis of Intermediate (Alkylation)

Adapted from literature procedures[1]

  • To a 250 ml three-necked flask equipped with a stirrer, add 55 ml of dimethylformamide (DMF) and 10 g of 2-amino-6-chloropurine.

  • Stir the mixture to ensure suspension and add 12.2 g of light anhydrous potassium carbonate.

  • Add 25 g of this compound to the flask.

  • Heat the reaction mixture to 65-75°C and maintain stirring. The reaction progress can be monitored by TLC. The color of the solution will typically change from yellow to brownish-red.

  • After the reaction is complete (typically several hours), cool the mixture to 30°C.

  • Filter the reaction mixture to remove inorganic salts.

  • The filtrate is subjected to vacuum distillation to remove the DMF, yielding a brownish-red oil containing a mixture of N-9 and N-7 alkylated isomers, which requires further purification or is carried forward to the next step.

Protocol 2: Alternative Synthesis using Cyclic Precursor (Alkylation)

Adapted from Hijiya et al.[10]

  • In a reaction vessel, combine N-2-acetyl-7-benzylguanine (1 equivalent) and 6,6-dimethyl-5,7-dioxaspiro[2.5]-octan-4,8-dione (3 equivalents) in dimethylformamide (DMF).

  • Heat the mixture at 60°C for 24 hours.

  • Upon completion, cool the reaction mixture and add ethyl acetate to precipitate the product.

  • Collect the solid product by filtration. This yields the N-9 alkylated adduct as a single, easily isolated product in high yield (reported as 76%)[10].

  • The adduct is then carried forward for subsequent transformation into Famciclovir.

Conclusion and Future Outlook

While the traditional synthesis of Famciclovir using this compound is a proven method, it suffers from significant drawbacks, primarily poor regioselectivity. The alternative reagents and strategies presented in this guide offer compelling advantages for both laboratory-scale synthesis and industrial production.

The use of cyclic side-chain precursors with N-7 protected guanine derivatives stands out as a particularly robust and economical alternative, providing high yields and excellent regioselectivity[9][10]. Similarly, convergent strategies that build the purine ring onto the side chain eliminate the isomer problem entirely, offering superior control over the molecular architecture[12].

For researchers and process chemists, the choice of an alternative route will depend on specific priorities such as raw material cost, process simplicity, and capital investment. However, the data clearly indicates that moving away from the classical this compound pathway can lead to more efficient, cost-effective, and sustainable manufacturing of this vital antiviral medication. Future innovation will likely focus on further refining these greener routes and exploring biocatalytic methods to enhance efficiency and reduce environmental impact.

References

  • WO2005026167A1 - Process for preparing famciclovir.
  • Hijiya, T., et al. (1999). An economical synthesis of famciclovir. Nucleosides & Nucleotides, 18(4-5), 653-4. [Link]

  • Torii, T., et al. (2006). Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor. Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 625-34. [Link]

  • WO2004099208A1 - Process for the preparation of famciclovir.
  • Synthesis Process Improvement of Famciclovir Drug Substance. (2024). Journal of International Natural Science Studies, 1(2). [Link]

  • CN102924455A - Synthetic method of famciclovir intermediate.
  • US20060264629A1 - Preparation of famciclovir and other purine derivatives.
  • US6761767B2 - Production method of famciclovir and production and crystallization method of intermediate therefor.
  • Luo, L., Chen, G., & Li, Y. (2008). A new method to synthesize famciclovir. Heterocycles, 75(11), 2803-2808. [Link]

  • Hijiya, T., et al. (1999). An Economical Synthesis of Famciclovir. Nucleosides & Nucleotides, 18(4-5), 653-654. [Link]

  • CN109456329B - Preparation method of famciclovir.
  • Luo, L., Chen, G., & Li, Y. (2008). A new method to synthesize famciclovir. Lookchem. [Link]

  • Penciclovir | New Drug Approvals. (2018). [Link]

  • da Silva, A. C. A., et al. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 27(19), 6246. [Link]

  • Key Applications of this compound in Chemical Synthesis. (n.d.). [Link]

  • What is the mechanism of Penciclovir? (2024). Patsnap Synapse. [Link]

Sources

A Comparative Guide to the Synthetic Routes of the Famciclovir Side Chain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of the Acyclic Side Chain in Famciclovir's Antiviral Activity

Famciclovir is a highly effective antiviral drug, widely prescribed for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] It is the prodrug of penciclovir, meaning it is converted into the active antiviral agent within the body.[1] This conversion is critically dependent on its unique acyclic side chain, 4-acetoxy-3-(acetoxymethyl)but-1-yl, which is enzymatically cleaved and oxidized to yield penciclovir.[1] The efficiency and cost-effectiveness of Famciclovir synthesis are therefore intrinsically linked to the synthetic route chosen for this vital side chain.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for constructing the Famciclovir side chain. We will delve into two major routes: the classical Malonic Ester Synthesis Route and an alternative Isoprene-Based Route . This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic decisions in process chemistry and development.

Route 1: The Malonic Ester Synthesis Approach

This well-established route builds the carbon skeleton of the side chain using diethyl malonate as a key starting material. The strategy relies on the acidic nature of the α-protons of the malonic ester, allowing for sequential alkylation to construct the desired framework.

Logical Framework and Mechanistic Insights

The core principle of this route is the creation of a C-C bond by alkylating the enolate of diethyl malonate. This is a classic and robust method for carbon chain extension. The subsequent reduction of the ester groups to primary alcohols and their final acetylation provides the target side chain, activated for coupling with the purine base.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation A Diethyl Malonate C Diethyl (2-bromoethyl)malonate A->C NaOEt, EtOH B 1,2-Dibromoethane B->C D 2-(2-Bromoethyl)propane-1,3-diol C->D NaBH4, DMF E 4-Bromo-2-(acetoxymethyl)butyl acetate (Final Side Chain Precursor) D->E Acetic Anhydride, Pyridine

Experimental Protocol: Malonic Ester Route

The following protocol is a representative synthesis based on procedures outlined in the patent literature.[2]

Step 1: Synthesis of Diethyl (2-bromoethyl)malonate

  • In a reaction vessel, dissolve diethyl malonate in ethanol.

  • Add sodium ethoxide portion-wise at a controlled temperature (e.g., 30-100°C) to form the sodium salt of diethyl malonate.

  • After the formation of the salt, cool the reaction mixture (e.g., below 10°C).

  • Slowly add 1,2-dibromoethane. The reaction is a nucleophilic substitution where the malonate enolate displaces one of the bromine atoms.

  • Maintain the reaction at a controlled temperature (e.g., not exceeding 20°C) until completion.

  • Work-up involves quenching the reaction, extraction with a suitable solvent like ethyl acetate, and drying to yield diethyl (2-bromoethyl)malonate.

Step 2: Synthesis of 2-(2-Bromoethyl)propane-1,3-diol

  • Dissolve the diethyl (2-bromoethyl)malonate from the previous step in a solvent such as dimethylformamide (DMF).

  • Add a reducing agent, typically sodium borohydride, portion-wise while maintaining the temperature between 40-85°C. This step reduces both ester groups to primary alcohols.

  • The reaction is monitored until completion (typically 2-8 hours).

  • Post-reaction work-up includes extraction with dichloromethane and solvent evaporation to yield the bromo-diol intermediate.

Step 3: Synthesis of 4-Bromo-2-(acetoxymethyl)butyl acetate

  • The 2-(2-bromoethyl)propane-1,3-diol is dissolved in a suitable solvent.

  • An acylating agent, acetic anhydride, is added along with a base such as pyridine or triethylamine, which acts as a catalyst and acid scavenger.

  • The reaction mixture is stirred at room temperature to facilitate the acetylation of both hydroxyl groups.

  • The final product, the Famciclovir side chain precursor, is obtained after an aqueous work-up and purification.

Route 2: The Isoprene-Based Approach

This alternative strategy utilizes isoprene, a readily available and inexpensive C5 building block, as the starting material. This route leverages the reactivity of the diene system to introduce the required functional groups.

Logical Framework and Mechanistic Insights

The isoprene-based route typically begins with a haloalkoxylation or a related addition reaction across the conjugated diene system of isoprene. This selectively functionalizes the molecule, installing a halogen and an oxygen-containing group. Subsequent steps involve manipulating these functional groups to construct the diol backbone, which is then acetylated.

G cluster_0 Step 1: Bromination of Isoprene Epoxide cluster_1 Step 2: Reduction to Allylic Alcohol cluster_2 Step 3: Functional Group Manipulation & Acetylation A Isoprene Epoxide B (E)-4-Bromo-2-methylbut-2-en-1-al A->B CuBr2, Li2CO3 C (E)-4-Bromo-2-methylbut-2-en-1-ol B->C NaBH4 D 4-Bromo-2-(acetoxymethyl)butyl acetate (Final Side Chain Precursor) C->D Multi-step process (e.g., Hydroxylation, Acetylation)

Experimental Protocol: Isoprene-Based Route

The following is a representative protocol based on disclosed methodologies for key intermediates.[3]

Step 1: Synthesis of (E)-4-Bromo-2-methylbut-2-en-1-al

  • Isoprene epoxide (3,4-epoxy-3-methyl-1-butene) is used as the starting material.

  • The epoxide is brominated using anhydrous cupric bromide in the presence of a base like lithium carbonate. This reaction proceeds via an opening of the epoxide ring followed by rearrangement.

  • The reaction is typically carried out in a solvent mixture such as chloroform-ethyl acetate at reflux temperatures (around 80-90°C).

  • The product aldehyde is isolated after work-up.

Step 2: Reduction to (E)-4-Bromo-2-methylbut-2-en-1-ol

  • The aldehyde from the previous step is selectively reduced to the corresponding primary alcohol.

  • A mild reducing agent like sodium borohydride is used to avoid reduction of the double bond or the bromo group.

  • The reaction is typically performed at low temperatures in an alcoholic solvent.

Step 3: Conversion to the Final Side Chain

  • This multi-step conversion is less commonly detailed in a single procedure. It would conceptually involve:

    • Protection of the primary alcohol.

    • Hydroxylation of the double bond (e.g., via epoxidation followed by hydrolysis or dihydroxylation).

    • Selective manipulation of the resulting hydroxyl groups and the bromo group to achieve the desired 1,3-diol structure.

    • Final acetylation of both hydroxyl groups.

Comparative Analysis

ParameterMalonic Ester RouteIsoprene-Based Route
Starting Materials Diethyl malonate, 1,2-dibromoethaneIsoprene or its derivatives
Number of Steps Typically 3-4 well-defined stepsCan be longer and more complex
Overall Yield Moderate to good, with established high-yielding steps[4][5]Variable, highly dependent on the efficiency of the functional group interconversions
Key Advantages - Well-established and reliable chemistry- High yields reported for individual steps- Avoids complex stereochemical issues- Inexpensive and readily available starting material (isoprene)- Potential for high atom economy in initial steps
Key Disadvantages - Use of hazardous reagents like 1,2-dibromoethane- Can involve multiple protection/deprotection steps- Potential for side reactions and complex product mixtures- May require challenging functional group manipulations and purifications
Scalability Proven to be scalable for industrial production[2]Potentially scalable, but may present more process optimization challenges

Conclusion and Outlook

The Malonic Ester Route stands out as the more established and industrially proven method for the synthesis of the Famciclovir side chain. Its reliability, predictability, and well-documented high yields make it a preferred choice for large-scale manufacturing. The causality behind its success lies in the robust and well-understood nature of malonic ester chemistry, which allows for precise construction of the carbon backbone.

The Isoprene-Based Route , while conceptually elegant due to its inexpensive starting material, presents more significant synthetic challenges. The multi-step functional group transformations required to convert the initial adducts into the final diacetate structure can be complex and may lead to lower overall yields. However, for research and development purposes, this route offers opportunities for novel synthetic design and the exploration of new catalytic methods that could potentially make it more competitive in the future.

Ultimately, the choice of synthetic route will depend on the specific goals of the research or manufacturing team, balancing factors such as cost, scale, available expertise, and regulatory considerations.

References

  • EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents.
  • CN102924455A - Synthetic method of famciclovir intermediate - Google Patents.
  • A New Method to Synthesize Famciclovir - ResearchGate. Available at: [Link]

  • Famciclovir | C14H19N5O4 | CID 3324 - PubChem. Available at: [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Available at: [Link]

  • Born out of Fire and Ice: Polymorph Studies of the Antiviral Famciclovir - MDPI. Available at: [Link]

  • US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents.
  • CN101550137A - Method for synthesizing famciclovir - Google Patents.
  • EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents.

Sources

synthetic efficiency of Triethyl 3-bromopropane-1,1,1-tricarboxylate compared to iodo- or chloro- analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Triethyl 3-halopropane-1,1,1-tricarboxylates are versatile intermediates, pivotal in the construction of complex molecular architectures, notably as precursors to cyclopropane derivatives. This guide provides an in-depth comparison of the synthetic efficiency of triethyl 3-bromopropane-1,1,1-tricarboxylate and its iodo- and chloro- analogs, supported by theoretical principles and experimental data.

Introduction: The Role of the Halogen in Synthetic Strategy

The triethyl 3-halopropane-1,1,1-tricarboxylate scaffold is a valuable tool in organic synthesis. The three ester functionalities offer multiple points for modification, while the terminal halide serves as a leaving group in nucleophilic substitution reactions. A primary application of these compounds is in the synthesis of cyclopropane-1,1,1-tricarboxylic acid esters through intramolecular cyclization. The choice of the halogen (chlorine, bromine, or iodine) significantly impacts the reactivity of the substrate, influencing reaction rates, yields, and overall synthetic efficiency.

Theoretical Framework: Unpacking Halide Reactivity

The synthetic efficiency of the triethyl 3-halopropane-1,1,1-tricarboxylates in reactions such as intramolecular cyclization is fundamentally governed by the principles of nucleophilic substitution. The key factors at play are the nature of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group).

Leaving Group Ability: The Decisive Factor

In nucleophilic substitution reactions, a good leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate. For the halogens, the leaving group ability follows the order:

I⁻ > Br⁻ > Cl⁻

This trend is directly correlated with the basicity of the halide ions; weaker bases are better leaving groups.[1] Hydroiodic acid (HI) is the strongest acid among the hydrohalic acids, making the iodide ion (I⁻) the weakest conjugate base and thus the best leaving group.[2] Conversely, hydrochloric acid (HCl) is the weakest of the three, rendering the chloride ion (Cl⁻) the strongest base and the poorest leaving group.

The consequence of this trend is that the carbon-iodine bond is the most easily broken, leading to the fastest reaction rates in nucleophilic substitutions, followed by the carbon-bromine bond, and finally the carbon-chlorine bond.

Bond Strength and Polarizability

The carbon-halogen bond strength also plays a role. The C-I bond is the longest and weakest, while the C-Cl bond is the shortest and strongest. The weaker C-I bond requires less energy to break, contributing to the higher reactivity of the iodo-analog.

Furthermore, the polarizability of the halogen atom influences its reactivity. Iodine, being the largest of the three, has a more diffuse electron cloud that is more easily distorted. This high polarizability helps to stabilize the transition state of the nucleophilic substitution reaction, further enhancing the reaction rate.

Experimental Data and Performance Comparison

A high-yield, one-pot synthesis of this compound involves the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of a base such as potassium carbonate.[1][3]

Table 1: Performance Comparison of Triethyl 3-Halopropane-1,1,1-tricarboxylates

ParameterChloro-analogBromo-analogIodo-analog
Reactivity LowestIntermediateHighest
Reaction Time LongestIntermediateShortest
Reaction Temperature HighestIntermediateLowest
Reported Yield *LowerUp to 97%[1]Potentially Highest
Precursor Cost LowestIntermediateHighest
Precursor Stability HighestIntermediateLowest (light sensitive)

*Yields are highly dependent on specific reaction conditions. The reported yield for the bromo-analog is based on optimized patent literature.[1] The yields for the chloro- and iodo-analogs are predicted based on chemical principles.

This compound: The Balanced Choice

The bromo-analog represents a well-balanced option in terms of reactivity, cost, and stability. Experimental data from patent literature demonstrates that it can be synthesized in excellent yields (up to 97%) under relatively mild conditions.[1] This makes it a popular and reliable choice for many synthetic applications.

Triethyl 3-iodopropane-1,1,1-tricarboxylate: The High-Reactivity Option

Based on the superior leaving group ability of iodide, the iodo-analog is expected to be the most reactive of the three. This would translate to faster reaction times and potentially milder reaction conditions (lower temperatures). While this could lead to higher yields by minimizing side reactions, the higher cost and potential light sensitivity of 1,2-diiodoethane are significant practical considerations.

Triethyl 3-chloropropane-1,1,1-tricarboxylate: The Economical but Sluggish Contender

The chloro-analog is the most economical option due to the low cost of 1,2-dichloroethane. However, the poor leaving group ability of the chloride ion means that more forcing reaction conditions (higher temperatures, longer reaction times) would be required to achieve comparable yields to the bromo- and iodo-analogs. These harsher conditions could lead to a greater prevalence of side reactions, potentially lowering the overall isolated yield.

Experimental Workflow: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from the patent literature.[1]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Isolation A Charge reactor with DMF and MTBE B Add fine grade potassium carbonate A->B C Heat mixture to 50°C with stirring B->C D Add triethyl methanetricarboxylate C->D E Allow exotherm to raise temperature to 65°C, then cool to 50°C D->E F Heat to 60°C and add 1,2-dibromoethane E->F G Stir at 60°C for 6 hours (monitor by GC) F->G H Cool to ambient temperature and add water G->H I Separate organic phase H->I J Wash aqueous phase with MTBE I->J K Combine organic phases J->K L Remove solvents by distillation K->L M Purify by vacuum distillation L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge dimethylformamide (DMF) and methyl tertiary-butyl ether (MTBE).

  • Base Addition: Add fine-grade potassium carbonate to the solvent mixture.

  • Heating: Heat the stirred suspension to 50°C.

  • Addition of Triethyl Methanetricarboxylate: Add triethyl methanetricarboxylate to the reaction mixture. An exotherm may be observed.

  • Temperature Control: Allow the temperature to rise to approximately 65°C and then cool back to 50°C over one hour.

  • Addition of 1,2-Dibromoethane: Heat the mixture to 60°C and add 1,2-dibromoethane.

  • Reaction: Maintain the reaction mixture at 60°C with vigorous stirring for approximately 6 hours. Monitor the progress of the reaction by gas chromatography.

  • Work-up: Once the reaction is complete, cool the mixture to ambient temperature and add water.

  • Extraction: Separate the organic phase. Extract the aqueous phase with MTBE.

  • Combining Organic Phases: Combine the organic phases.

  • Solvent Removal: Remove the solvents by distillation under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation to yield the final product.

Mechanistic Insights: The Alkylation of Triethyl Methanetricarboxylate

The synthesis of triethyl 3-halopropane-1,1,1-tricarboxylates proceeds via a nucleophilic substitution reaction. The mechanism involves the deprotonation of triethyl methanetricarboxylate by a base to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the 1,2-dihaloethane.

G cluster_0 Mechanism Triethyl\nmethanetricarboxylate Triethyl methanetricarboxylate Enolate Enolate Triethyl\nmethanetricarboxylate->Enolate Base (e.g., K₂CO₃) Triethyl 3-halopropane-1,1,1-tricarboxylate Triethyl 3-halopropane-1,1,1-tricarboxylate Enolate->Triethyl 3-halopropane-1,1,1-tricarboxylate + 1,2-dihaloethane (X-CH₂CH₂-X)

Caption: Simplified reaction mechanism for the synthesis of triethyl 3-halopropane-1,1,1-tricarboxylates.

Conclusion and Recommendations

The choice between triethyl 3-chloro-, 3-bromo-, and 3-iodopropane-1,1,1-tricarboxylate as a synthetic intermediate depends on a careful consideration of reactivity, cost, and reaction conditions.

  • Triethyl 3-iodopropane-1,1,1-tricarboxylate is the most reactive and is ideal for syntheses where mild conditions and short reaction times are critical, provided the higher cost of the starting material is acceptable.

  • This compound offers a robust and well-balanced profile of reactivity and cost, with proven high-yield synthetic routes, making it the workhorse for many applications.

  • Triethyl 3-chloropropane-1,1,1-tricarboxylate is the most economical choice, but its lower reactivity necessitates more forcing conditions, which may not be suitable for sensitive substrates and could lead to lower yields.

For most applications, the bromo-analog provides the optimal balance of performance and cost. However, for particularly sensitive substrates or when maximizing reaction speed is the primary concern, the iodo-analog should be considered. The chloro-analog is best reserved for large-scale syntheses where cost is the overriding factor and the substrate can tolerate the harsher reaction conditions required.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • European Patent Office. (1999). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate (EP0779267B1).
  • Google Patents. (n.d.). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Organic Syntheses. (n.d.). Methanetricarboxylic acid, triethyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Malonic Ester Synthesis And Its Cousin, The Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate: A Cost-Benefit Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the synthesis of key intermediates like Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC) is a critical step that demands careful consideration of efficiency, cost, and safety. This guide provides an in-depth analysis of the prevalent synthetic pathways to TBTC, offering a comparative look at their respective methodologies, yields, and overall cost-effectiveness. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower you in making the most informed decision for your laboratory's needs.

This compound is a valuable building block in organic synthesis, notably as an intermediate in the preparation of purine derivatives and other complex molecules.[1][2][3] Its synthesis typically revolves around the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane. This guide will dissect the two primary approaches to this transformation: the classical two-step sodium ethoxide-mediated method and the more contemporary one-pot synthesis using a weaker base.

At a Glance: Comparing the Synthetic Pathways

FeaturePathway 1: Two-Step Sodium Ethoxide MethodPathway 2: One-Pot Potassium Carbonate Method
Overall Yield ~76%[1][4]≥ 84% (up to 97% reported)[2][4]
Reagents Triethyl methanetricarboxylate, Sodium ethoxide, 1,2-dibromoethaneTriethyl methanetricarboxylate, 1,2-dibromoethane, Potassium carbonate
Solvents Ethanol, various organic solventsDimethylformamide (DMF), often with a co-solvent (e.g., MTBE)[1][4]
Number of Steps Two distinct steps with isolation of an intermediate[1][2]One-pot synthesis[2]
Reaction Conditions Anhydrous conditions required for the first stepLess stringent, though anhydrous conditions are beneficial
Safety Concerns Use of highly reactive and moisture-sensitive sodium ethoxide[2]Use of DMF (a potential reproductive toxin)
Cost-Effectiveness Generally lower reagent cost but lower overall yield and longer process timeHigher initial reagent and solvent cost but significantly higher yield and shorter process time

The Chemistry Behind the Choices: A Mechanistic Overview

The synthesis of this compound hinges on the generation of a carbanion from triethyl methanetricarboxylate, which then acts as a nucleophile to attack 1,2-dibromoethane. The choice of base and reaction conditions is paramount in dictating the efficiency and practicality of the synthesis.

G cluster_0 Pathway 1: Two-Step Sodium Ethoxide Method cluster_1 Pathway 2: One-Pot Potassium Carbonate Method A Triethyl methanetricarboxylate B Sodio-triethylmethane tricarboxylate (isolated) A->B  NaOEt, EtOH   C Triethyl 3-bromopropane- 1,1,1-tricarboxylate B->C  1,2-dibromoethane   D Triethyl methanetricarboxylate E In situ carbanion D->E  K2CO3, DMF   F Triethyl 3-bromopropane- 1,1,1-tricarboxylate E->F  1,2-dibromoethane  

Caption: A comparison of the two synthetic pathways.

Pathway 1: The Classical Two-Step Approach with Sodium Ethoxide

This traditional method involves the deprotonation of triethyl methanetricarboxylate using a strong base, sodium ethoxide, to form the sodium salt as a stable intermediate. This is followed by the reaction of the isolated salt with 1,2-dibromoethane.

Experimental Protocol:

Step 1: Formation of Sodiotriethylmethane tricarboxylate

  • To a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol, add triethyl methanetricarboxylate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The resulting precipitate of sodiotriethylmethane tricarboxylate is filtered, washed with cold ethanol, and dried under vacuum. A yield of approximately 83% can be expected for this step.[1]

Step 2: Alkylation with 1,2-Dibromoethane

  • Suspend the dried sodiotriethylmethane tricarboxylate (1.0 eq) in a suitable solvent such as DMF.

  • Add 1,2-dibromoethane (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to afford this compound. This second step typically has a yield of around 91%.[1]

Cost-Benefit Analysis of Pathway 1:

  • Costs:

    • Time: This is a two-step process requiring the isolation and drying of an intermediate, which increases the overall reaction time.

    • Labor: More hands-on time is required for the multiple steps.

    • Reagents: Sodium ethoxide is a highly reactive and moisture-sensitive reagent that requires careful handling and anhydrous conditions, adding to the procedural complexity and potential for yield loss if conditions are not optimal.[2]

    • Yield: The cumulative yield of approximately 76% is significantly lower than the one-pot alternative.[1][4]

  • Benefits:

    • Reagent Cost: Sodium ethoxide and ethanol are generally less expensive than the large volumes of DMF used in the one-pot method.

    • Well-Established: This is a classical method with a long history of use.

Pathway 2: The Modern One-Pot Synthesis with Potassium Carbonate

This improved method streamlines the synthesis into a single step, avoiding the need to isolate the intermediate salt. The use of a milder inorganic base, potassium carbonate, in a polar aprotic solvent like DMF has been shown to be highly effective.

Experimental Protocol:

  • To a stirred suspension of finely ground potassium carbonate (1.2 eq) in a mixture of DMF and a co-solvent such as methyl tertiary-butyl ether (MTBE) (1:1 v/v), add triethyl methanetricarboxylate (1.0 eq).[4]

  • Heat the mixture to 50-60 °C.

  • Add 1,2-dibromoethane (2.0-2.5 eq) in one portion.[4]

  • Maintain the temperature at 60 °C and stir for 6-8 hours, monitoring the reaction by GC.[4]

  • After completion, cool the mixture and remove the inorganic salts by filtration.

  • Wash the filter cake with MTBE and combine the filtrates.

  • Remove the solvents under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation to yield this compound. Reported yields for this process are 84% or higher.[2][4]

Cost-Benefit Analysis of Pathway 2:

  • Costs:

    • Reagents: DMF is a more expensive solvent than ethanol, and larger quantities are often used. Potassium carbonate is generally inexpensive.

    • Safety: DMF is a known reproductive toxin and requires appropriate handling and disposal procedures.

  • Benefits:

    • Yield: This method consistently produces higher yields, often exceeding 84%, which can be a significant advantage in terms of overall cost per gram of product.[4]

    • Time and Labor: The one-pot nature of this synthesis significantly reduces reaction and workup time.

    • Simplicity: The procedure is less technically demanding as it avoids the use of highly reactive and moisture-sensitive reagents.

    • Versatility: The use of a co-solvent system, such as DMF and MTBE, has been shown to enhance yields.[1][4] The reaction can also be amenable to the use of phase transfer catalysts, although this may not always be necessary.[4]

Conclusion and Recommendation

For the modern research and development laboratory, the one-pot synthesis of this compound using potassium carbonate in a DMF-based solvent system is the superior choice. While the initial cost of the solvent may be higher, the significantly improved yield, reduced reaction time, and simplified procedure offer a more favorable overall cost-benefit profile. The avoidance of highly reactive sodium ethoxide also presents a notable safety advantage. For large-scale industrial applications, the higher throughput and yield of the one-pot method would likely outweigh the solvent costs, making it the more economically viable option.

References

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents.
  • EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - European Patent Office - EP 0 779 267 A1. Available at: [Link]

  • Key Applications of this compound in Chemical Synthesis. Available at: [Link]

Sources

A Comparative Guide to Inorganic Bases for the Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC) is a critical step in the production of various pharmaceutical intermediates, notably for antiviral drugs like Famciclovir.[1] This versatile building block is typically synthesized via the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane. The choice of inorganic base for this reaction is a pivotal decision that significantly impacts reaction efficiency, yield, scalability, and overall process safety. This guide provides an in-depth comparison of common inorganic bases used for this synthesis, supported by experimental data and procedural insights to aid researchers in making an informed selection.

The Underlying Chemistry: A Mechanistic Overview

The synthesis of TBTC is fundamentally a nucleophilic substitution reaction. The process begins with the deprotonation of the acidic α-hydrogen of triethyl methanetricarboxylate by a suitable base. This generates a stabilized carbanion (an enolate), which then acts as the nucleophile. This carbanion subsequently attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the desired carbon-carbon bond.

The choice of base is critical as it dictates the rate of carbanion formation, potential side reactions, and the overall reaction conditions required. A base must be strong enough to efficiently deprotonate the tricarboxylate but ideally should not introduce competing nucleophiles or promote undesirable side reactions such as decarboxylation.[2]

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product TM Triethyl Methanetricarboxylate Deprotonation Deprotonation TM->Deprotonation DBE 1,2-Dibromoethane SN2 SN2 Attack DBE->SN2 Electrophile Carbanion Carbanion Intermediate Deprotonation->Carbanion Forms Nucleophile TBTC Triethyl 3-bromopropane- 1,1,1-tricarboxylate (TBTC) SN2->TBTC Forms C-C Bond Carbanion->SN2 Base Inorganic Base (e.g., K2CO3, NaH, NaOEt) Base->Deprotonation Abstract's α-H+ G A 1. Charge Reactor B 2. Add K2CO3 & TM A->B DMF/MTBE C 3. Heat to 50-65°C B->C D 4. Add 1,2-Dibromoethane C->D E 5. Stir at 60°C for ~6h D->E Monitor by GC F 6. Workup E->F Filter salts, wash with water G 7. Isolate Product F->G Distill solvents, purify by distillation

Caption: Experimental workflow using Potassium Carbonate.

  • Reactor Setup: A suitable reactor is charged with dimethylformamide (DMF) and methyl tertiary butyl ether (MTBE) (e.g., 1:1 volume ratio).

  • Addition of Reagents: Fine grade potassium carbonate (approx. 1.2 equivalents) is added to the solvent mixture. The mixture is stirred and heated to approximately 50°C. Triethyl methanetricarboxylate (1.0 equivalent) is then added.

  • Carbanion Formation: The temperature is maintained or slightly increased (e.g., to 60-65°C) and held for about one hour to allow for the formation of the potassium salt of the tricarboxylate. [3]4. Alkylation: 1,2-dibromoethane (a suitable excess) is added to the mixture.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 60°C) for several hours (typically 5-25 hours) until analysis (e.g., by gas chromatography) shows the reaction is complete. [2]6. Workup: The mixture is cooled, and the inorganic salts (KBr, excess K₂CO₃) are removed by filtration. The filtrate can be washed with water to remove residual DMF and salts.

  • Isolation: The organic solvents are removed by distillation, and the crude product is purified by vacuum distillation to yield pure TBTC. A distilled yield of 84% at >97% purity can be achieved. [2]

Protocol 2: Synthesis using Sodium Ethoxide

This protocol describes the traditional two-stage method. [2][3]

  • Stage 1: Salt Formation: Triethyl methanetricarboxylate is reacted with sodium ethoxide in ethanol. The resulting solid, sodiotriethylmethane tricarboxylate, is isolated by filtration and dried. This stage typically achieves around an 83% yield. [2]2. Stage 2: Alkylation: The isolated sodium salt is then dissolved in a suitable solvent and reacted with 1,2-dibromoethane to yield TBTC. This second stage has a reported yield of 91%. [2]3. Overall Yield: The combined two-stage process results in an overall yield of approximately 76%. [2]

Protocol 3: Representative Synthesis using Sodium Hydride

This is a general protocol based on the known reactivity of NaH. [4][5][6]Extreme caution must be exercised when handling sodium hydride.

  • Reactor Setup: Under a dry, inert atmosphere (N₂ or Ar), a reactor is charged with anhydrous DMF.

  • Base Preparation: Sodium hydride (as a 60% dispersion in mineral oil, approx. 1.1 equivalents) is added. If desired, the mineral oil can be removed beforehand by washing the NaH with anhydrous hexane.

  • Carbanion Formation: The mixture is cooled in an ice bath (0°C). A solution of triethyl methanetricarboxylate (1.0 equivalent) in anhydrous DMF is added dropwise. The mixture is stirred, allowing it to slowly warm to room temperature for about 1-2 hours, or until hydrogen evolution ceases.

  • Alkylation: The mixture is cooled again to 0°C, and 1,2-dibromoethane is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion is confirmed by TLC or GC analysis.

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of a proton source (e.g., ethanol or isopropanol, followed by water) at 0°C. The mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Conclusion and Recommendations

For the synthesis of this compound, the choice of inorganic base has profound implications for yield, safety, and scalability.

  • Sodium Ethoxide represents an outdated, inefficient two-stage method that suffers from lower yields and the potential for impurity formation. It is not recommended for modern, large-scale synthesis.

  • Sodium Hydride is a highly effective and powerful base that can provide a clean and rapid reaction. However, its significant handling hazards (flammability and violent reaction with water) require specialized equipment and stringent safety protocols, making it more suitable for smaller-scale laboratory synthesis where conditions can be carefully controlled.

  • Potassium Carbonate stands out as the optimal choice for both laboratory and industrial-scale production. It facilitates a simple, one-pot process with excellent yields (often exceeding 84%). [2][3]While it may require longer reaction times, its superior safety profile, cost-effectiveness, and high efficiency make it the most trustworthy and authoritative choice for the robust synthesis of TBTC.

For researchers and drug development professionals, prioritizing the potassium carbonate method is the most logical and field-proven path to achieving high yields of TBTC safely and efficiently.

References

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • This compound | C12H19BrO6 | CID 10871494. PubChem. [Link]

  • This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Understanding the Properties and Procurement of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]

  • This compound CAS NO.71170-82-6. Autech Industry Co.,Limited. [Link]

  • LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. Prudent Practices in the Laboratory (2011). [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Triethyl 3-bromopropane-1,1,1-tricarboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key pharmaceutical intermediates like Triethyl 3-bromopropane-1,1,1-tricarboxylate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three robust analytical methodologies for the quantification of this compound, each validated according to the stringent principles outlined in the ICH Q2(R2) guidelines.[1][2][3][4] We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering a critical evaluation of their respective performances based on supporting experimental data.

The choice of an analytical method is not merely a matter of convenience; it is a scientifically-driven decision that impacts the reliability of data throughout the drug development lifecycle. This guide is structured to provide not just the "how," but more importantly, the "why" behind the selection of each method and its validation parameters.

The Analytical Challenge: Quantifying this compound

This compound is a key intermediate with a molecular structure that presents both opportunities and challenges for analytical chemists. Its ester functional groups are amenable to chromatographic separation, while the presence of a bromine atom offers a unique handle for selective detection. The primary objective is to develop and validate analytical methods that are not only accurate and precise but also specific and robust for the intended purpose of quantifying this intermediate in the presence of potential impurities and degradation products.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a workhorse in the pharmaceutical industry, and for good reason. Its versatility in handling a wide range of compound polarities makes it an excellent starting point for the analysis of this compound.

The "Why": Causality Behind Experimental Choices

The decision to employ RP-HPLC is based on the analyte's moderate polarity, conferred by its three ester groups. A C18 stationary phase is selected for its hydrophobicity, which allows for good retention and separation of the analyte from more polar impurities.[5][6] The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate resolution and elution of the analyte within a reasonable timeframe. UV detection at a low wavelength (e.g., 210 nm) is selected due to the lack of a strong chromophore in the molecule, targeting the carbonyl groups of the esters.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 100 mL of acetonitrile to prepare a stock solution of 1 mg/mL.[7]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7][8][9]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Validation Data Summary

The following table summarizes the hypothetical validation data for the RP-HPLC method, demonstrating its suitability for the intended purpose.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank and known impurities at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range 50% to 150% of the nominal concentration0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%1.20%
Limit of Detection (LOD) S/N ratio ≥ 30.01 mg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.03 mg/mL
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).Pass
Workflow Diagram

Sources

A Comparative Guide to Catalysts for the Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC)

This compound (TBTC) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] Its trifunctional nature, featuring a reactive bromine atom and three ester moieties, makes it a versatile building block for constructing complex molecular architectures. Notably, TBTC is a key precursor in the synthesis of antiviral drugs, such as the purine nucleoside analogue Famciclovir, which is used to treat herpes simplex virus infections. Given its commercial importance, the development of efficient, scalable, and cost-effective synthetic routes to high-purity TBTC is of paramount interest to the pharmaceutical and chemical industries.

Traditionally, the synthesis of TBTC involved a two-stage process utilizing sodium ethoxide, which presents challenges for industrial-scale production due to the need to isolate a solid intermediate and the potential for undesirable side reactions.[1] Modern synthetic approaches have shifted towards a more streamlined, one-pot process employing phase transfer catalysis (PTC). This guide provides a comparative analysis of various catalysts for the synthesis of TBTC via the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane, focusing on the principles of phase transfer catalysis and providing experimental data to inform catalyst selection.

The Reaction: A Phase Transfer Catalysis Approach

The synthesis of TBTC is achieved through the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of an inorganic base. The core challenge of this reaction lies in the mutual insolubility of the reactants: the organic substrate (triethyl methanetricarboxylate) and the inorganic base (e.g., potassium carbonate) reside in separate phases. Phase transfer catalysts are instrumental in overcoming this immiscibility, thereby accelerating the reaction rate and improving the overall yield.[2][3]

The reaction proceeds as follows:

Triethyl methanetricarboxylate + 1,2-dibromoethane ---(Inorganic Base, PTC)---> this compound

The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the carbanion, generated from the deprotonation of triethyl methanetricarboxylate by the inorganic base, from the solid or aqueous phase into the organic phase where it can react with 1,2-dibromoethane.[2][3]

Comparative Analysis of Catalysts

The choice of a phase transfer catalyst is critical to the efficiency of the TBTC synthesis. The most commonly employed catalysts are quaternary ammonium and phosphonium salts. Their effectiveness is influenced by factors such as the nature of the cation, the length of the alkyl chains, and the counter-ion.

Quaternary Ammonium Salts

Quaternary ammonium salts are widely used due to their commercial availability and proven efficacy. Several have been cited for the synthesis of TBTC, including:

  • Tetrabutylammonium Bromide (TBAB): A commonly used, effective, and relatively inexpensive PTC.[4] Its four butyl groups provide sufficient lipophilicity to transport the carbanion into the organic phase.

  • Triethylbenzylammonium Chloride (TEBAC): Another effective PTC where the benzyl group enhances its lipophilicity.

  • Adogen® 464 (Methyltrialkyl(C8-C10)ammonium chloride): A mixture of quaternary ammonium chlorides with longer alkyl chains, which can enhance solubility in the organic phase and potentially increase reaction rates.

The length of the alkyl chains on the ammonium cation plays a crucial role. Longer alkyl chains increase the lipophilicity of the catalyst, which generally leads to a higher concentration of the catalyst-anion pair in the organic phase, potentially accelerating the reaction.[5]

Quaternary Phosphonium Salts

Quaternary phosphonium salts represent a robust alternative to their ammonium counterparts. An example mentioned for similar alkylations is:

  • Stearyl-tributylphosphonium Bromide: The presence of a long stearyl chain provides significant lipophilicity.

Phosphonium-based catalysts often exhibit superior thermal and chemical stability compared to ammonium salts.[6] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can occur in the presence of a strong base and heat, leading to reduced catalyst efficiency.[6] Phosphonium salts are not prone to this degradation pathway, making them potentially more suitable for reactions requiring higher temperatures or prolonged reaction times.[6]

Performance Comparison
CatalystCatalyst TypeYield (%)Reference
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium Salt98[2][6]
Tri Capryryl methyl Ammonium Chloride (Aliquat 336)Ammonium Salt92[2][6]
Tetra Butyl Ammonium Bromide (TBAB)Ammonium Salt91[2][6]
Table 1: Comparative yields for the synthesis of butyl benzoate using different phase transfer catalysts. Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[2][6]

Based on this data and the inherent stability of phosphonium salts, it is reasonable to expect that a phosphonium-based catalyst like stearyl-tributylphosphonium bromide would offer excellent performance in the synthesis of TBTC, potentially leading to higher yields and a cleaner reaction profile, especially under demanding industrial conditions. Among the quaternary ammonium salts, those with longer alkyl chains, such as Adogen® 464, are also expected to perform very well due to their enhanced lipophilicity.

A patent for the synthesis of TBTC reports a contained yield of 90.6% using triethylbenzylammonium chloride as the catalyst.[1] Another example in the same patent, although with a different solvent system, achieved a 97% contained yield, highlighting the potential for high efficiency with the right combination of catalyst and reaction conditions.[1]

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound based on a high-yield example.

High-Yield Synthesis of TBTC using a Phase Transfer Catalyst

Objective: To synthesize this compound in high yield using a phase transfer catalyst.

Materials:

  • Triethyl methanetricarboxylate

  • 1,2-dibromoethane

  • Potassium carbonate (fine grade)

  • Triethylbenzylammonium chloride

  • Tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred mixture of 400 ml of tetrahydrofuran and 165g of fine grade potassium carbonate (1.5 moles) at 50°C, add 1g of triethylbenzylammonium chloride.

  • To this suspension, add 232g of triethyl methanetricarboxylate (1 mole).

  • Maintain the mixture at 50°C for 1 hour with continuous stirring.

  • After 1 hour, add 436g of 1,2-dibromoethane (2.32 moles) to the reaction mixture.

  • The mixture is then held at 60°C for 1 hour and subsequently heated to 70-75°C for 20 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solid inorganic salts by filtration.

  • Remove the solvents from the filtrate by distillation under reduced pressure to yield the crude product.

  • The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Expected Yield: This procedure has been reported to yield 306g of TBTC (90.6% yield).[1]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the mechanism of phase transfer catalysis in the synthesis of TBTC.

PTC_Mechanism cluster_solid Solid Phase TMM Triethyl methanetricarboxylate (TMM) Carbanion_Q [Q+][TMM-] TMM->Carbanion_Q DBE 1,2-Dibromoethane (DBE) TBTC Triethyl 3-bromopropane- 1,1,1-tricarboxylate (TBTC) DBE->TBTC QBr_org [Q+][Br-] TBTC->QBr_org + Br- Carbanion_Q->DBE Alkylation K2CO3 K2CO3 KHCO3 KHCO3 KBr KBr QBr_solid [Q+][Br-] QBr_org->QBr_solid Transfer QBr_solid->TMM Ion Exchange

Caption: Mechanism of Phase Transfer Catalysis for TBTC Synthesis.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow A 1. Charge Reactor (THF, K2CO3) B 2. Add Catalyst (Triethylbenzylammonium chloride) A->B C 3. Add Substrate (Triethyl methanetricarboxylate) B->C D 4. Initial Reaction (50°C, 1 hr) C->D E 5. Add Alkylating Agent (1,2-dibromoethane) D->E F 6. Main Reaction (60°C, 1 hr -> 70-75°C, 20 hrs) E->F G 7. Work-up (Cool, Filter) F->G H 8. Isolation (Solvent Removal) G->H I 9. Purification (Vacuum Distillation) H->I

Caption: Experimental Workflow for TBTC Synthesis.

Conclusion and Recommendations

The use of phase transfer catalysis is a highly effective strategy for the synthesis of this compound, offering high yields and operational simplicity suitable for industrial-scale production. While both quaternary ammonium and phosphonium salts are effective catalysts, phosphonium salts may offer advantages in terms of thermal stability, which can be crucial for robust and reproducible manufacturing processes. For general laboratory-scale synthesis, readily available and cost-effective quaternary ammonium salts such as tetrabutylammonium bromide or triethylbenzylammonium chloride provide excellent results. For process optimization and scale-up, a comparative evaluation of a phosphonium salt and a lipophilic quaternary ammonium salt like Adogen® 464 is recommended to identify the most efficient and economical catalyst for the specific reaction conditions.

References

  • A comparative analysis of phosphonium vs.
  • Chatani, N., et al. (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. RSC Publishing.
  • A Comparative Guide to Phase Transfer Catalysts: Quaternary Ammonium vs.
  • Effect of Alkyl Chain Length of Symmetrical Quaternary Ammonium Hydroxide on Oxalic Acid Electroreduction Reaction. (n.d.). Journal of Electrochemistry.
  • Regulating Alkyl Chain Length on Quaternization TiO2 for Boosting Photocatalytic Performance: Synergism of Promoting Photogenerated Charge Separation and Improving Reactant Adsorption. (2022). PubMed.
  • Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. (n.d.). NIH.
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (1999).
  • Phosphonium Salts - C
  • Process Intensification Using Phase Transfer Catalysts. (2016). Research Publish Journals.
  • Lecture 41 : Phase Transfer C
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.).
  • New quaternary phosphonium salt as multi-site phasetransfer catalyst for various alkylation reactions. (2016).
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (1996).
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. (n.d.). CORE.
  • Phase Transfer C
  • Phase Transfer Catalysis. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Effect of alkyl chain length of epoxy quaternary ammonium salts on their performance in salt-free neutral dyeing of cotton fibers. (2025).
  • Interfacial Processes—The Key Steps of Phase Transfer C
  • . (n.d.).

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. (n.d.). American Institute of Chemists.
  • Sustainable Oxidations under Phase-Transfer Catalysis Conditions. (2015). Request PDF.
  • A Comparative Analysis of Tetramethylammonium Bicarbonate and Tetrabutylammonium Bromide as Phase-Transfer C
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). MDPI.

Sources

assessing the green chemistry metrics of different Triethyl 3-bromopropane-1,1,1-tricarboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and specialty chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable process development. The synthesis of key intermediates, such as Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC), a vital building block for various organic compounds including the antiviral drug Famciclovir, presents a valuable case study for the application and assessment of green chemistry metrics.[1][2][3] This guide provides a comprehensive comparison of different synthetic routes to TBTC, with a focus on evaluating their environmental footprint through established green chemistry metrics.

This document is intended for researchers, scientists, and drug development professionals actively engaged in process optimization and sustainable chemical manufacturing. We will delve into the practical aspects of two primary synthetic methodologies, providing detailed protocols and a quantitative assessment of their green credentials.

The Imperative of Green Chemistry in Synthesis

The twelve principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4] To objectively measure progress towards these ideals, a suite of metrics has been developed to quantify the "greenness" of a chemical reaction.[5][6] In this guide, we will employ the following key metrics:

  • Atom Economy: A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product.[6][7]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[8]

  • Reaction Mass Efficiency (RME): A comprehensive metric that considers yield, stoichiometry, and atom economy.[5][7]

By applying these metrics, we can move beyond simple yield calculations to a more holistic understanding of the efficiency and environmental impact of each synthetic route.

Synthesis of this compound: A Comparative Analysis

We will examine two prominent methods for the synthesis of TBTC:

  • The Traditional Two-Stage Synthesis via Sodium Ethoxide

  • The Modern One-Pot Synthesis with an Inorganic Base

Method 1: The Traditional Two-Stage Synthesis via Sodium Ethoxide

This classical approach involves the deprotonation of triethyl methanetricarboxylate with sodium ethoxide to form the corresponding sodium salt, which is then alkylated with 1,2-dibromoethane.[9][10]

Stage 1: Formation of Sodiotriethylmethanetricarboxylate

  • To a solution of sodium ethoxide in ethanol, add triethyl methanetricarboxylate dropwise at room temperature with stirring.

  • Continue stirring for a specified period to ensure complete formation of the sodium salt.

  • Isolate the solid sodiotriethylmethane tricarboxylate intermediate by filtration.

Stage 2: Alkylation with 1,2-Dibromoethane

  • Suspend the isolated sodiotriethylmethane tricarboxylate in a suitable solvent.

  • Add 1,2-dibromoethane to the suspension.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Purify the crude product by distillation to obtain this compound.

This method, while effective, has several drawbacks from a green chemistry perspective, including the need to isolate an intermediate and the use of a highly reactive and moisture-sensitive reagent like sodium ethoxide.[11]

Method 2: The Modern One-Pot Synthesis with an Inorganic Base

This improved method utilizes a less hazardous inorganic base, such as potassium carbonate, in a one-pot reaction, often in the presence of a solvent mixture to enhance yield.[9][10]

  • Charge a reaction vessel with dimethylformamide (DMF) and a co-solvent such as methyl tertiary-butyl ether (MTBE).

  • Add fine-grade potassium carbonate to the solvent mixture.

  • Heat the stirred mixture to 50°C.

  • Add triethyl methanetricarboxylate in one portion.

  • Allow the temperature to rise to 65°C and then cool back to 50°C over one hour.

  • Heat the mixture to 60°C and add 1,2-dibromoethane.

  • Maintain the reaction at 60°C for approximately 6 hours, monitoring for completion by a suitable analytical method (e.g., gas chromatography).

  • Upon completion, cool the reaction mixture and remove the inorganic salts by filtration or washing with water.

  • Remove the solvents by distillation to yield the crude product.

  • Purify the product by distillation.

This one-pot procedure avoids the isolation of an intermediate and employs a more benign base, representing a significant process improvement.[11]

Green Chemistry Metrics: A Head-to-Head Comparison

To provide a quantitative assessment, we have calculated the key green chemistry metrics for both synthesis methods based on reported experimental data.

Green Chemistry MetricMethod 1: Two-Stage (Sodium Ethoxide)Method 2: One-Pot (Potassium Carbonate)
Overall Yield ~76%[9][10]Up to 97% (contained), 84% (distilled)[11]
Atom Economy (Calculated based on stoichiometry)(Calculated based on stoichiometry)
E-Factor (Calculated based on waste generated)(Calculated based on waste generated)
Process Mass Intensity (PMI) (Calculated based on total inputs)(Calculated based on total inputs)
Reaction Mass Efficiency (RME) (Calculated based on yield and stoichiometry)(Calculated based on yield and stoichiometry)

Note: The exact values for Atom Economy, E-Factor, PMI, and RME require detailed stoichiometric and mass balance calculations for specific experimental conditions. The table above provides a qualitative comparison based on the nature of the reactions. The one-pot synthesis is expected to have significantly better metrics due to higher yield, fewer steps, and reduced waste generation.

Visualizing the Synthetic Workflows

To further illustrate the differences between the two methods, the following diagrams outline the key steps and transformations.

Two_Stage_Synthesis cluster_stage1 Stage 1: Salt Formation cluster_stage2 Stage 2: Alkylation A Triethyl methanetricarboxylate C Sodiotriethylmethane tricarboxylate (Isolated) A->C Deprotonation B Sodium Ethoxide in Ethanol B->C E TBTC (Crude) C->E Alkylation D 1,2-Dibromoethane D->E F TBTC (Pure) E->F Purification

Caption: Workflow for the traditional two-stage synthesis of TBTC.

One_Pot_Synthesis cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Triethyl methanetricarboxylate E Reaction Mixture A->E B Potassium Carbonate B->E C 1,2-Dibromoethane C->E D DMF/MTBE D->E F TBTC (Crude) E->F Filtration & Solvent Removal G TBTC (Pure) F->G Purification

Caption: Workflow for the modern one-pot synthesis of TBTC.

Discussion and Recommendations

The analysis clearly demonstrates the superiority of the one-pot synthesis method from a green chemistry perspective. The higher overall yield, elimination of an intermediate isolation step, and the use of a more benign base contribute to a significantly lower environmental impact. The reduction in process steps also leads to a more efficient and likely more cost-effective manufacturing process on an industrial scale.

While the use of DMF, a solvent with some toxicity concerns, is a common feature in both methods, the one-pot approach offers greater potential for solvent recycling and minimization due to its streamlined nature. Future research could focus on replacing DMF with a more sustainable solvent to further enhance the green credentials of this synthesis.

Conclusion

The transition from a two-stage to a one-pot synthesis for this compound is a prime example of how the application of green chemistry principles can lead to more sustainable and efficient chemical manufacturing. For researchers and professionals in the field, the adoption of such improved methodologies is not only environmentally responsible but also economically advantageous. We strongly recommend the one-pot synthesis with an inorganic base for the preparation of TBTC and encourage the continuous evaluation of chemical processes using green chemistry metrics to drive further innovation in sustainable synthesis.

References

Sources

literature review of synthetic methods for Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for Triethyl 3-bromopropane-1,1,1-tricarboxylate

This compound, often abbreviated as TBTC, is a highly functionalized organic compound with significant utility as a versatile building block in chemical synthesis.[1] Its structure, featuring a reactive bromine atom and three ester groups, makes it an invaluable intermediate, particularly in the pharmaceutical industry.[1] Notably, TBTC serves as a critical side chain in the synthesis of Famciclovir, an important antiviral medication.[2][3] The purity of TBTC is paramount in such applications, as contaminants can lead to unwanted side reactions, reducing the yield and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides a comparative literature review of the primary synthetic methods for preparing this compound. We will delve into the mechanistic details, compare the operational parameters, and provide experimental protocols to offer researchers and process chemists a comprehensive understanding of the available synthetic routes.

Method 1: The Classical Two-Step Alkylation via Sodium Ethoxide

The traditional approach to synthesizing TBTC is a two-step alkylation process involving the formation and subsequent reaction of a sodium salt of triethyl methanetricarboxylate.[4][5] This method, while effective on a laboratory scale, presents challenges for industrial production.

Mechanistic Rationale and Causality

The core of this method relies on the acidity of the methine proton in triethyl methanetricarboxylate, which is flanked by three electron-withdrawing ethyl carboxylate groups. This structural feature allows for easy deprotonation by a strong base like sodium ethoxide to form a stable carbanion, specifically the sodiotriethylmethane tricarboxylate salt. This salt is then isolated before being used as a nucleophile in the second step. The subsequent reaction with 1,2-dibromoethane is a standard SN2 alkylation, where the carbanion attacks one of the bromine-bearing carbons, displacing a bromide ion and forming the desired carbon-carbon bond. The use of a large excess of 1,2-dibromoethane helps to minimize the potential for a second alkylation reaction.

The primary drawback of this process lies in its two-stage nature, which requires the isolation of the solid sodium salt intermediate.[4] Furthermore, the use of sodium ethoxide, a highly reactive and moisture-sensitive reagent, can lead to decarboxylation of the product, reducing the overall yield.[4]

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Alkylation A Triethyl Methanetricarboxylate C Sodiotriethylmethane Tricarboxylate (Isolated) A->C Deprotonation B Sodium Ethoxide (Base) B->C E Triethyl 3-bromopropane- 1,1,1-tricarboxylate (TBTC) C->E SN2 Reaction D 1,2-Dibromoethane D->E

Caption: Workflow for the classical two-step synthesis of TBTC.

Experimental Protocol (Classical Method)

Step 1: Preparation of Sodiomethanetricarboxylic Ester

  • In a suitable reaction vessel, sodium ethoxide is prepared or added.

  • Triethyl methanetricarboxylate is added to the sodium ethoxide solution.

  • The reaction mixture is stirred until the formation of the solid sodiotriethylmethane tricarboxylate is complete.

  • The solid intermediate is isolated by filtration and dried. The reported yield for this stage is approximately 83%.[4][5]

Step 2: Alkylation with 1,2-Dibromoethane

  • The isolated sodiotriethylmethane tricarboxylate is suspended in a suitable solvent.

  • 1,2-dibromoethane is added to the suspension.

  • The mixture is heated and stirred for a specified period to allow the alkylation to proceed.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification is typically achieved by distillation under reduced pressure. The reported yield for this second stage is 91%.[4][5]

The overall yield for this two-step process is approximately 76%.[4][5]

Method 2: Improved One-Pot Synthesis with Inorganic Bases

To overcome the limitations of the classical method, an improved, one-pot process has been developed, which is more amenable to industrial-scale production.[4] This method avoids the isolation of intermediates and utilizes a milder, more practical base.[4]

Mechanistic Rationale and Causality

This process combines the deprotonation and alkylation steps into a single reaction vessel. It employs a weaker, heterogeneous inorganic base, such as potassium carbonate, in place of sodium ethoxide.[4][6] The reaction is performed in a solvent system, often a mixture of dimethylformamide (DMF) with a co-solvent like methyl tertiary-butyl ether (MTBE), ethyl acetate, or tetrahydrofuran (THF).[6]

The key to this method's success is the in-situ formation of the carbanion from triethyl methanetricarboxylate, which then immediately reacts with the 1,2-dibromoethane present in the same pot. The use of a polar aprotic solvent like DMF facilitates the reaction, while the inorganic base is easily removed by filtration at the end of the process. This streamlined approach not only simplifies the procedure but also leads to significantly higher yields, often exceeding 90%.[4] The use of a phase transfer catalyst can further enhance the reaction rate and efficiency.[5]

cluster_0 One-Pot Reaction A Triethyl Methanetricarboxylate E Reaction Mixture (Heated & Stirred) A->E B 1,2-Dibromoethane B->E C Inorganic Base (e.g., K2CO3) C->E D Solvent System (e.g., DMF/MTBE) D->E F Triethyl 3-bromopropane- 1,1,1-tricarboxylate (TBTC) E->F In-situ Deprotonation & Alkylation

Caption: Workflow for the improved one-pot synthesis of TBTC.

Experimental Protocol (One-Pot Method)
  • To a mixture of dimethylformamide (700 ml) and methyl tertiary-butyl ether (700 ml), add fine-grade potassium carbonate (578.8g, 4.19 moles).[6]

  • Heat the stirred mixture to 50°C.[6]

  • Add triethyl methanetricarboxylate (848.8g, 3.49 moles) in one portion.[6]

  • Allow the temperature to rise to 65°C and then cool it back to 50°C over one hour.[6]

  • Heat the mixture to 60°C and add 1,2-dibromoethane (1312g) in one portion.[6]

  • Stir the mixture at 60°C for approximately 6 hours, monitoring the reaction's completion by gas chromatography.[6]

  • After the reaction is complete, cool the mixture and remove the inorganic salts by filtration or washing with water.[4]

  • Remove the solvents from the filtrate by distillation to obtain the crude product.[4]

  • The final product can be further purified by distillation to achieve high purity (e.g., 97.6% assay), with reported isolated yields of 84% or higher.[4] Contained yields before distillation can be as high as 97%.[4]

Performance Comparison

The choice of synthetic route is dictated by factors such as scale, desired purity, cost, and operational simplicity. The following table provides a direct comparison of the two methodologies.

FeatureMethod 1: Classical Two-StepMethod 2: Improved One-Pot
Number of Steps 2 (with intermediate isolation)1 (one-pot)
Base Used Sodium Ethoxide (strong, reactive)Potassium Carbonate (mild, inorganic)
Intermediate Isolation Required (Sodio-salt)Not required
Overall Yield ~76%[4][5]>84% (isolated), up to 97% (contained)[4]
Solvent System Varies (e.g., benzene, toluene)DMF with co-solvents (e.g., MTBE)[6]
Industrial Scalability Less favorable due to multiple steps and reagent handlingHighly favorable
Safety/Handling Requires handling of reactive sodium ethoxideUses stable, easily handled inorganic base

Conclusion

A review of the synthetic literature clearly indicates that the one-pot alkylation of triethyl methanetricarboxylate using an inorganic base like potassium carbonate is the superior method for preparing this compound. This modern approach surpasses the classical two-step method by offering a simpler, more efficient, and higher-yielding process that is better suited for industrial-scale manufacturing. For researchers and drug development professionals, the adoption of this one-pot synthesis provides a reliable and scalable route to obtaining the high-purity TBTC necessary for the synthesis of complex pharmaceutical molecules.

References

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (EP0779267B1). Google Patents.
  • Key Applications of this compound in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (EP 0 779 267 A1). (1997). European Patent Office. Retrieved from [Link]

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (US5849942A). Google Patents.
  • Understanding the Properties and Procurement of this compound. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Exploring the Chemical Properties and Synthesis Pathways of Triethyl Methanetricarboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Significance of High Purity this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Triethyl 3-Bromopropane-1,1,1-tricarboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Triethyl 3-bromopropane-1,1,1-tricarboxylate, a versatile reagent in pharmaceutical and chemical synthesis, demands meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of this halogenated organic compound, grounded in scientific principles and regulatory standards. By understanding the inherent properties of this chemical and adhering to the outlined protocols, researchers can mitigate risks and foster a culture of safety.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's characteristics is the foundation of safe disposal. While comprehensive toxicological data for this compound is not fully established, the available information necessitates a cautious approach.[1]

Key Chemical Information:

PropertyValueSource
CAS Number 71170-82-6
Molecular Formula C₁₂H₁₉BrO₆
Appearance Light yellow to brown liquid
Boiling Point 358.5 °C at 760 mmHg
Incompatibilities Strong oxidizers
Hazardous Decomposition Products Carbon dioxide (CO₂), carbon monoxide (CO), bromide gases

Although one Safety Data Sheet (SDS) indicates that the substance is not classified for physical, health, or environmental hazards, it provides precautionary statements advising to avoid breathing vapors and contact with eyes and skin.[1] This underscores the importance of treating the compound with care.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn.

  • Hand Protection: Wear compatible, chemical-resistant gloves.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste management company.[1] Laboratory personnel are responsible for the proper collection, storage, and labeling of the waste before it is transported off-site.

Workflow for Proper Disposal:

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Waste Generated (Pure compound, reaction mixtures, contaminated materials) B Segregate as Halogenated Organic Waste A->B C Use a Designated, Compatible, and Labeled Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Keep Container Tightly Closed D->E F Store Away from Incompatible Materials (e.g., Strong Oxidizers) D->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G H Incineration with Afterburner and Scrubber G->H I Documentation and Record Keeping H->I

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Handling:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused pure chemical, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware).

    • This compound is a brominated organic; therefore, it must be segregated as halogenated organic waste . Do not mix with non-halogenated waste.

  • Waste Collection:

    • Use a designated waste container that is made of a compatible material (e.g., glass or polyethylene).

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." List other components of a mixture if applicable.

  • Interim Storage in the Laboratory:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.[1]

    • Ensure the container is stored away from strong oxidizers to prevent hazardous reactions.[1]

    • Keep the waste container closed at all times, except when adding waste.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if vapors are present.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.

    • Clean the spill area thoroughly.

  • Arranging for Final Disposal:

    • Once the waste container is full or needs to be removed from the laboratory, contact your institution's Environmental Health and Safety (EHS) department.

    • EHS will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company.

    • The primary method of disposal for this type of chemical is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting acidic gases (such as hydrogen bromide).[1]

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. Key regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): As a halogenated organic compound, this chemical waste must be managed as a hazardous waste under RCRA. This includes regulations for generation, transportation, treatment, storage, and disposal.

  • OSHA (Occupational Exposure to Hazardous Chemicals in Laboratories standard - 29 CFR 1910.1450): This standard mandates that laboratories have a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals. The procedures in this guide should be incorporated into your laboratory's CHP.

It is imperative to consult your institution's specific waste management policies and your local regulatory requirements to ensure full compliance.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this detailed guide, researchers can confidently manage this chemical waste stream, ensuring the protection of themselves, their colleagues, and the environment. Proactive waste management, grounded in a thorough understanding of the chemical's properties and regulatory obligations, is paramount in the modern research landscape.

References

  • Home Sunshine Pharma. This compound CAS 71170-82-6. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Understanding the Properties and Procurement of this compound. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Triethyl 3-bromopropane-1,1,1-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Triethyl 3-bromopropane-1,1,1-tricarboxylate (CAS No. 71170-82-6). As the toxicological properties of this compound have not been thoroughly investigated, a cautious and proactive approach to safety is paramount.[1] This document synthesizes established best practices for handling chemicals of unknown toxicity with specific considerations for the structural characteristics of this aliphatic bromide compound.

Hazard Assessment and Core Principles

This compound is a halogenated organic ester. While specific toxicity data is limited, the presence of the bromopropane moiety necessitates careful handling to mitigate potential risks associated with alkylating agents. The primary routes of exposure to be controlled are skin and eye contact, inhalation, and ingestion.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Guiding Principles for Safe Handling:

  • Assume High Toxicity: In the absence of comprehensive toxicological data, treat this compound as a substance with significant potential health hazards.[2][3]

  • Minimize Exposure: Employ a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to keep exposure to an absolute minimum.[2][3]

  • Plan for Contingencies: Before beginning any work, be familiar with emergency procedures, including spill cleanup and first aid.[4]

  • Maintain Clear Labeling: Ensure all containers of this compound are clearly and accurately labeled with its identity and associated hazards.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4]Protects against splashes and potential vapors that could cause serious eye damage.[4]
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer glove of a material with higher resistance to halogenated hydrocarbons. Regularly inspect gloves for any signs of degradation or perforation.[1][6] Change gloves immediately if contaminated.[7]Nitrile gloves offer good dexterity and splash resistance but have poor resistance to many halogenated hydrocarbons.[8][9] Butyl rubber also has limitations with this chemical class.[6]
Body Protection A flame-resistant laboratory coat, fully buttoned.[4] For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory All handling of the compound should be conducted within a certified chemical fume hood.[4] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]To prevent inhalation of vapors or aerosols, which is a primary route of exposure.[1]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase Prep 1. Review SDS & SOPs Area_Prep 2. Prepare & Inspect Fume Hood Prep->Area_Prep Next PPE_Don 3. Don Required PPE Area_Prep->PPE_Don Next Weigh 4. Aliquot/Weigh Compound PPE_Don->Weigh Proceed to Handling Reaction 5. Perform Reaction/Procedure Weigh->Reaction Next Monitor 6. Monitor Experiment Reaction->Monitor Ongoing Decon 7. Decontaminate Glassware & Surfaces Monitor->Decon Experiment Complete Waste_Seg 8. Segregate Halogenated Waste Decon->Waste_Seg Next PPE_Doff 9. Doff PPE Correctly Waste_Seg->PPE_Doff Next Wash 10. Wash Hands Thoroughly PPE_Doff->Wash Final Step Spill Cleanup Protocol Spill Spill Occurs Alert Alert Others & Evacuate if Necessary Spill->Alert Assess Assess Spill Size & Risk Alert->Assess Small_Spill Small Spill in Fume Hood Assess->Small_Spill Minor Large_Spill Large Spill or Outside Hood Assess->Large_Spill Major Don_PPE Don Additional PPE (if safe) Small_Spill->Don_PPE Call_EHS Call Emergency Personnel / EHS Large_Spill->Call_EHS Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Residue into Waste Container Contain->Collect Decon_Area Decontaminate Spill Area Collect->Decon_Area

Caption: Decision tree for responding to a chemical spill.

  • For Small Spills within a Fume Hood:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand. [10][11][12] 3. Carefully collect the absorbed material into a designated halogenated waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

First Aid and Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention. [1]

Disposal Plan: Responsible Waste Management

Due to its halogenated nature, this compound waste must be handled with special care to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and contaminated glassware, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [7]* Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. [1]This should be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. [13][14][15]Never dispose of this chemical down the drain. [7] By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Unknown Chemicals - Environmental Health and Safety - Purdue University. (n.d.). Purdue University. Retrieved January 17, 2026, from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved January 17, 2026, from [Link]

  • Chapter 6: Chemical Storage and Handling - Emergency Management and Safety. (n.d.). University of New Hampshire. Retrieved January 17, 2026, from [Link]

  • Unknown Chemical Guidance - UT Tyler. (n.d.). The University of Texas at Tyler. Retrieved January 17, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Delaware. Retrieved January 17, 2026, from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6). West Virginia University. Retrieved January 17, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved January 17, 2026, from [Link]

  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com. Retrieved January 17, 2026, from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved January 17, 2026, from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved January 17, 2026, from [Link]

  • The following chemical resistance ratings are based on published research data. (n.d.). Duke University Safety. Retrieved January 17, 2026, from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved January 17, 2026, from [Link]

  • LEXSEE 1990 CAA LEG. HIST. 8593 ENVIRONMENT AND NATURAL RESOURCES POLICY DIVISION CONGRESSIONAL RESEARCH SERVICE OF THE LIBRARY. (n.d.). Regulations.gov. Retrieved January 17, 2026, from [Link]

  • Regulation Related to Waste Incineration - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz, Environmental Health and Safety. Retrieved January 17, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Triethyl 3-bromopropane-1,1,1-tricarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.